Tetrakis(diethylamine)tin
Description
The exact mass of the compound Tetrakis(diethylamido)tin(IV) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-ethyl-N-[tris(diethylamino)stannyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H10N.Sn/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVSPCQTOMZHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Sn](N(CC)CC)(N(CC)CC)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40N4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586837 | |
| Record name | N,N,N',N',N'',N'',N''',N'''-Octaethylstannanetetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1066-78-0 | |
| Record name | N,N,N',N',N'',N'',N''',N'''-Octaethylstannanetetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(diethylamido)tin(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"physical and chemical properties of Tetrakis(diethylamine)tin"
An In-depth Technical Guide to the Physical and Chemical Properties of Tetrakis(diethylamino)tin
Introduction
Tetrakis(diethylamino)tin(IV), with the chemical formula Sn[N(C₂H₅)₂]₄, is a volatile, organometallic compound that has garnered significant interest in the fields of materials science and semiconductor research. As a key precursor molecule, its unique reactivity profile makes it highly valuable for the deposition of high-purity tin-containing thin films through methods like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, and established experimental protocols, offering researchers and drug development professionals a detailed resource for its application.
Chemical Identity and Nomenclature
Proper identification is critical for sourcing and regulatory compliance. Tetrakis(diethylamino)tin is cataloged under several identifiers.
-
IUPAC Name : N-ethyl-N-[tris(diethylamino)stannyl]ethanamine[1]
-
Molecular Formula : C₁₆H₄₀N₄Sn[1]
-
CAS Number : 1066-78-0[1]
-
Synonyms : Tetrakis(diethylamido)tin(IV), Tin(IV) diethylamide, Octaethylstannanetetraamine[2][3]
The structure consists of a central tin(IV) atom tetrahedrally coordinated to four diethylamino ligands. This coordination environment is key to its volatility and reactivity.
Physical and Spectroscopic Properties
The physical state and characteristics of a precursor are fundamental to its handling and use in deposition systems.
Physical Data
Tetrakis(diethylamino)tin is a liquid under standard conditions.[2] Its key physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 407.23 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 110 °C at 0.5 mmHg | [2][4] |
| Density | 1.125 g/mL at 25 °C | [2][4] |
| Refractive Index | n20/D 1.49 | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectral data for Tetrakis(diethylamino)tin are available in spectral databases.[1] These spectra are used to confirm the presence of the ethyl groups and their attachment to the nitrogen atoms, providing a fingerprint for the compound's structural integrity.
-
Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify characteristic vibrations of the Sn-N and C-N bonds within the molecule.
Chemical Properties and Reactivity
The utility of Tetrakis(diethylamino)tin as a precursor stems directly from its chemical reactivity, particularly the lability of the tin-nitrogen (Sn-N) bonds.
Sensitivity and Hydrolysis
The compound is highly sensitive to moisture and protic reagents.[4][5] The Sn-N bond is readily cleaved by proton sources, such as water, leading to hydrolysis. This reaction releases diethylamine and typically forms tin oxides or hydroxides. This high reactivity necessitates handling the compound under a dry, inert atmosphere (e.g., nitrogen or argon).[6]
Reactivity with Surface Hydroxyl Groups
A primary application of Tetrakis(diethylamino)tin is in surface modification and thin film deposition. It readily reacts with surface hydroxyl (-OH) groups present on oxide substrates like indium tin oxide (ITO) or silica.[7][8] This reaction proceeds via protonolysis of one or more Sn-N bonds, forming a stable covalent bond between the tin atom and a surface oxygen atom. This process anchors the tin complex to the surface, releasing diethylamine as a byproduct.[7][9]
The resulting surface-bound tin amide species retains reactive Sn-N bonds, which can be used for further chemical transformations. For instance, these surface amides can react with weakly acidic C-H bonds, such as those in terminal acetylenes, to form surface-bound tin acetylides.[7][9] This subsequent reaction is a powerful method for functionalizing surfaces.
Applications in Materials Synthesis
Tetrakis(diethylamino)tin is a preferred precursor for depositing tin oxide (SnO₂) thin films.[2]
-
Atomic Layer Deposition (ALD) : In ALD, the self-limiting reaction between Tetrakis(diethylamino)tin and a co-reactant (like water or hydrogen peroxide) allows for the layer-by-layer growth of highly uniform and conformal SnO₂ films.[10][11][12] This precision is critical for fabricating components in microelectronics and flexible electronics.[12]
-
Chemical Vapor Deposition (CVD) : This compound is also used in CVD processes to produce stable metal oxide thin films.[2]
-
Nanomaterials Synthesis : It serves as a precursor for fabricating ultrathin SnO₂ layers on carbon nanotubes, which enhances the performance of anodes in lithium-ion batteries by improving cycling stability.[2] It is also used in the non-hydrolytic sol-gel synthesis of mesoporous tin silicate xerogels, which have catalytic applications.[2]
Synthesis and Safe Handling
General Synthetic Route
Metal amido complexes like Tetrakis(diethylamino)tin are typically synthesized by salt metathesis. This involves the reaction of a metal halide (e.g., tin(IV) chloride) with a stoichiometric amount of a lithium amide salt (e.g., lithium diethylamide) in an anhydrous, aprotic solvent like hexane or ether. The reaction yields the desired metal amide and a lithium salt precipitate, which can be removed by filtration.
Reaction : SnCl₄ + 4 LiNEt₂ → Sn(NEt₂)₄ + 4 LiCl
Purification is typically achieved by distillation under reduced pressure.
Safe Handling and Storage
Due to its reactivity and hazardous nature, strict safety protocols must be followed.
-
Inert Atmosphere : All handling and storage must be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent decomposition from exposure to air and moisture.[6]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[5][6] A full-face respirator may be necessary where ventilation is inadequate.[6]
-
Fire Safety : The compound is a flammable liquid.[5][13] It must be kept away from heat, sparks, open flames, and other ignition sources.[5][6][13] Use explosion-proof electrical equipment and non-sparking tools.[5][14] In case of fire, use alcohol-resistant foam, carbon dioxide, or dry chemical extinguishers; do not use water, as it reacts vigorously with the compound.[5]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from sunlight.[13]
-
Health Hazards : Tetrakis(diethylamino)tin is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and serious eye damage.[6][14] In case of exposure, immediate medical attention is required.[6]
Experimental Protocols
Protocol for Surface Modification of Indium Tin Oxide (ITO)
This protocol is adapted from methodologies described for reacting tin amides with hydroxylated surfaces.[7][9]
Objective : To covalently attach a tin-amide layer to an ITO surface.
Materials :
-
Tetrakis(diethylamino)tin(IV)
-
ITO-coated glass slides
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Schlenk flask or glovebox
-
Nitrogen or Argon gas supply
Procedure :
-
Substrate Preparation : Clean the ITO slides by sonicating sequentially in a detergent solution, deionized water, and finally isopropanol. Dry the slides under a stream of dry nitrogen gas. To ensure a hydroxylated surface, the slides can be treated with an oxygen plasma or piranha solution (use extreme caution).
-
Reaction Setup : Transfer the cleaned, dry ITO slides into a Schlenk flask inside a glovebox or under a positive pressure of inert gas.
-
Solution Preparation : Prepare a dilute solution of Tetrakis(diethylamino)tin (e.g., 1-5% v/v) in anhydrous toluene.
-
Surface Reaction : Add the Tetrakis(diethylamino)tin solution to the Schlenk flask, ensuring the ITO slides are fully submerged.
-
Incubation : Allow the reaction to proceed at room temperature for a period of 1 to 4 hours. Gentle agitation can be applied. The reaction time can be optimized based on the desired surface coverage.
-
Washing : After the reaction period, remove the slides from the solution and wash them thoroughly with fresh anhydrous toluene to remove any physisorbed precursor. Repeat the washing step 2-3 times.
-
Drying and Analysis : Dry the surface-modified ITO slides under a stream of dry nitrogen. The slides are now ready for characterization (e.g., by XPS to confirm the presence of Sn and N on the surface) or for subsequent functionalization reactions.
Conclusion
Tetrakis(diethylamino)tin(IV) is a highly reactive and versatile organometallic precursor with significant applications in materials science. Its well-defined reactivity with protic species, particularly surface hydroxyl groups, makes it an ideal candidate for the controlled deposition of tin-containing functional layers. Understanding its physical properties, chemical reactivity, and handling requirements is essential for leveraging its full potential in the development of advanced electronic devices, catalysts, and energy storage solutions.
References
- Ereztech LLC. (2023, November 24). Safety Data Sheet: Tetrakis(dimethylamino)tin(IV). Ereztech LLC.
- EvitaChem. Buy Tetrakis(dimethylamino)tin (EVT-466749) | 1066-77-9. EvitaChem.
- National Center for Biotechnology Information. (n.d.). Tetrakis(diethylamino)tin. PubChem.
- National Center for Biotechnology Information. (n.d.). Tetrakis(dimethylamino)tin. PubChem.
- Chemos GmbH & Co.KG. Safety Data Sheet: Tetrakis(dimethylamino)tin. Chemos GmbH & Co.KG.
- ChemicalBook. TETRAKIS(DIMETHYLAMINO)
- Gelest, Inc. (2015, November 18). TETRAKIS(DIMETHYLAMINO)
- Wolfa. Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn. Wolfa.
- ChemicalBook. (2025, September 25). TETRAKIS(DIMETHYLAMINO)TIN. ChemicalBook.
- Echemi. TETRAKIS(DIMETHYLAMINO)
- Lu, G., et al. (2000). The Reaction between Tetrakis(diethylamino)tin and Indium Tin Oxide.
- ResearchGate. (2025, August 7). Preparation of Titania from Tetrakis(diethylamino)titanium via Hydrolysis.
- Gelest, Inc. TETRAKIS(DIMETHYLAMINO)TIN. Gelest, Inc.
- ResearchGate. (2025, August 9). The Reaction between Tetrakis(diethylamino)tin and Indium Tin Oxide.
- Amaro, A., et al. (2025, December 30). Suppressing H-transfer in Tetrakis(dimethylamino)tin(IV) for Stable Atomic Layer Deposition of Tin Oxide. ChemRxiv.
- Sigma-Aldrich. Tetrakis(diethylamido)tin(IV) 1066-78-0. Sigma-Aldrich.
- Sung, M. M., et al. (1997). The Reaction of Tetrakis(dimethylamido)titanium with Self-Assembled Alkyltrichlorosilane Monolayers Possessing −OH, −NH2, and −CH3 Terminal Groups. Journal of the American Chemical Society.
- Princeton University. The Reaction between Tetrakis(diethylamino)tin and Indium Tin Oxide. Princeton University.
- Elam, J. W., et al. (2006). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. Northwestern University.
- ResearchGate. (2024, November 6). Impact of Tetrakis(dimethylamido)tin(IV) Degradation on Atomic Layer Deposition of Tin Oxide Films and Perovskite Solar Cells.
- Mullings, M. N., et al. (2013). Tin oxide atomic layer deposition from tetrakis(dimethylamino)
- Ereztech. Tetrakis(diethylamino)tin(IV) | C16H40N4Sn. Ereztech.
- ResearchGate. (2014, September). The conducting tin oxide thin films deposited via atomic layer deposition using Tetrakis-dimethylamino tin and peroxide for transparent flexible electronics.
- SpectraBase. Tetrakis(diethylamido)titanium(IV) - Optional[1H NMR] - Spectrum. SpectraBase.
- ResearchGate. (2025, August 7). Tin oxide atomic layer deposition from tetrakis(dimethylamino)tin and water.
- Sigma-Aldrich. Tetrakis(diethylamido)tin(IV) 1066-78-0. Sigma-Aldrich.
- Ereztech. Tetrakis(dimethylamino)tin(IV) | TDMASn | C8H24N4Sn. Ereztech.
- ACS Publications. (2026, January 7). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.
Sources
- 1. Tetrakis(diethylamino)tin | C16H40N4Sn | CID 16685252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 四(二乙基胺基)锡(IV) | Sigma-Aldrich [sigmaaldrich.cn]
- 3. Tetrakis(diethylamino)tin(IV) | Tetrakis(diethylamino)tin(IV) | C16H40N4Sn - Ereztech [ereztech.com]
- 4. evitachem.com [evitachem.com]
- 5. gelest.com [gelest.com]
- 6. ereztech.com [ereztech.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. princeton.edu [princeton.edu]
- 10. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. chemos.de [chemos.de]
- 14. echemi.com [echemi.com]
A Technical Guide to the Molecular Structure of Tetrakis(diethylamino)tin
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract: Tetrakis(diethylamino)tin, Sn(NEt₂), is a valuable organometallic precursor characterized by a central tin(IV) atom coordinated to four sterically demanding diethylamino ligands. This guide provides a comprehensive examination of its molecular structure, synthesis, and spectroscopic properties. The significant steric hindrance imposed by the bulky ligands leads to a distorted tetrahedral geometry around the tin atom, influencing its reactivity and utility in materials science, particularly as a precursor for tin oxide thin films via chemical vapor deposition and atomic layer deposition.[1][2] A detailed analysis of its structural parameters, bonding characteristics, and spectroscopic signatures is presented, supported by established experimental and computational methodologies.
Introduction to Tin(IV) Amides
Organotin compounds, particularly those containing tin-nitrogen bonds (stannylamines or tin amides), are a versatile class of reagents in organic and materials chemistry. Tetrakis(amino)tin compounds, with the general formula Sn(NR₂)₄, are notable for their high reactivity, stemming from the labile Sn-N bond. This bond is susceptible to cleavage by protic reagents, making these compounds excellent precursors for the synthesis of other tin-containing materials.[3]
Tetrakis(diethylamino)tin, Sn(NEt₂)₄, is a volatile liquid widely used as a precursor for depositing tin-containing thin films, such as tin oxide (SnO₂), which are critical components in transparent conducting electrodes and gas sensors.[4][5] Its molecular structure, dominated by the four bulky diethylamino groups, dictates its physical properties (e.g., volatility) and its chemical behavior in deposition processes. Understanding this structure is paramount for optimizing reaction conditions and controlling the properties of the resulting materials.
Synthesis and Handling
The synthesis of tetrakis(diethylamino)tin typically involves the salt metathesis reaction between a tin(IV) halide, such as tin(IV) chloride (SnCl₄), and a lithium or sodium salt of diethylamine. The reaction is driven by the formation of a stable alkali metal halide salt.
Typical Synthetic Protocol:
-
Preparation of Lithium Diethylamide: A solution of n-butyllithium in hexanes is added dropwise to a cooled solution (0 °C) of anhydrous diethylamine in an inert solvent like diethyl ether or tetrahydrofuran (THF) under a nitrogen or argon atmosphere.
-
Reaction with Tin(IV) Chloride: The freshly prepared lithium diethylamide solution is then slowly added to a solution of tin(IV) chloride in the same solvent, maintained at a low temperature to control the exothermic reaction.
-
Workup and Isolation: After the reaction is complete, the precipitated lithium chloride is removed by filtration. The solvent is then removed from the filtrate under reduced pressure.
-
Purification: The crude product, a colorless to pale-yellow liquid, is purified by vacuum distillation to yield high-purity tetrakis(diethylamino)tin.[6]
Due to its high sensitivity to moisture and air, all manipulations must be performed using standard Schlenk line or glovebox techniques.[5] The compound readily hydrolyzes to form tin oxides and diethylamine.
Caption: Synthetic workflow for Tetrakis(diethylamino)tin.
Molecular Geometry and Bonding
The molecular structure of tetrakis(diethylamino)tin is defined by the coordination of four nitrogen atoms from the diethylamino ligands to the central tin(IV) atom.
Coordination Geometry: While a simple SnX₄ compound might be expected to adopt a perfect tetrahedral geometry, the significant steric bulk of the four diethylamino ligands forces a deviation from this ideal arrangement. The steric repulsion between the large -NEt₂ groups causes the N-Sn-N bond angles to distort to minimize these unfavorable interactions. This results in a molecule with a distorted tetrahedral geometry around the tin center. The Sn-N bonds are elongated to accommodate the bulky ligands.
Bonding: The Sn-N bond is a polar covalent bond. There is potential for pπ-dπ back-bonding, where the lone pair of electrons on the nitrogen atoms can be partially delocalized into the empty 5d orbitals of the tin atom. This interaction would strengthen the Sn-N bond and influence the planarity of the Sn-N-C₂ fragments. However, the steric crowding significantly twists the diethylamino groups, which can disrupt the ideal orbital overlap required for efficient pπ-dπ bonding.
Caption: Workflow for the spectroscopic characterization of the compound.
Computational Modeling
Density Functional Theory (DFT) and other computational methods are valuable for complementing experimental data. [7][8]These studies can:
-
Predict the ground-state geometry, including bond lengths and angles, which can be compared with X-ray crystallography data of related compounds.
-
Calculate vibrational frequencies to aid in the assignment of IR spectra.
-
Model the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), to provide insights into the compound's reactivity. [7] Computational studies can help elucidate the balance between steric and electronic effects, such as quantifying the degree of distortion from ideal tetrahedral geometry and evaluating the extent of pπ-dπ back-bonding.
Conclusion
The molecular structure of tetrakis(diethylamino)tin is characterized by a central four-coordinate tin(IV) atom bonded to four sterically bulky diethylamino ligands. This steric crowding forces the molecule into a distorted tetrahedral geometry. The compound is a volatile, moisture-sensitive liquid that serves as a critical precursor in materials science for the deposition of tin-containing films. Its structure has been thoroughly characterized by a suite of spectroscopic techniques, with NMR, IR, and MS providing definitive evidence for its composition and connectivity. The interplay of steric hindrance and the electronic nature of the Sn-N bond governs its structure and reactivity, making it a subject of continued interest in organometallic chemistry.
References
-
The Reaction between Tetrakis(diethylamino)tin and Indium Tin Oxide. (n.d.). ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16685252, Tetrakis(diethylamino)tin. Retrieved from [Link]
-
Schwartz, J., et al. (n.d.). The Reaction between Tetrakis(diethylamino)tin and Indium Tin Oxide. Princeton University. Retrieved from [Link]
-
Ereztech. (n.d.). Tetrakis(diethylamino)tin(IV). Retrieved from [Link]
-
IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16684220, Tetrakis(dimethylamino)tin. Retrieved from [Link]
-
National Institute of Standards and Technology. (2014). Quantitative Infrared Spectroscopy of Tetrakis(dimethylamido)Titanium for Process Measurements. Retrieved from [Link]
-
Durham University. (n.d.). Durham E-Theses: Studies in the organonitrogen chemistry of tin. Retrieved from [Link]
-
University of Ottawa. (n.d.). (Sn) Tin NMR. Retrieved from [Link]
-
University of Johannesburg. (n.d.). Green synthesis preparation and evaluation of CuO doped SnO2. Retrieved from [Link]
-
Wolfa. (n.d.). Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn. Retrieved from [Link]
-
ResearchGate. (n.d.). The conducting tin oxide thin films deposited via atomic layer deposition using Tetrakis-dimethylamino tin and peroxide for transparent flexible electronics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Structural characterization of tin in toothpaste by dynamic nuclear polarization enhanced 119Sn solid-state NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). 119 Sn NMR spectra of compounds 4 (a) and 5 (b). In (c) an enlarged.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Formation of monomeric Sn(ii) and Sn(iv) perfluoropinacolate complexes and their characterization by 119Sn Mössbauer and 119Sn NMR spectroscopies. Retrieved from [Link]
-
University of Southampton. (2016). Evaluation of nanocrystalline Sn3N4 derived from ammonolysis of Sn(NEt2)4as a negative electrode material for Li-ion and Na-ion batteries. Retrieved from [Link]
-
University of Maryland. (2017). Computational Studies of Electrode Materials in Sodium-Ion Batteries. Retrieved from [Link]
-
ResearchGate. (2013). Computational Study on the Mechanical Stability of Novel Sn/C Composite Particulate Structure as Potential Anodes for Rechargeable Na Ion Battery. Retrieved from [Link]
-
MDPI. (2023). Study of Cathode Materials for Na-Ion Batteries: Comparison Between Machine Learning Predictions and Density Functional Theory Calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of electronic structure and electrochemical properties of Na2MnSiO4 as a cathode material for Na-ion batteries. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. princeton.edu [princeton.edu]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 5. Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn - Wolfa [wolfabio.com]
- 6. Tetrakis(diethylamido)tin(IV) 1066-78-0 [sigmaaldrich.com]
- 7. terpconnect.umd.edu [terpconnect.umd.edu]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Tetrakis(diethylamino)tin for Advanced Research Applications
This guide provides an in-depth technical overview of Tetrakis(diethylamino)tin, a critical organometallic precursor for researchers, scientists, and professionals in drug development and materials science. With full editorial control, this document is structured to deliver not just procedural steps but a foundational understanding of the causality behind its synthesis, handling, and application, ensuring scientific integrity and empowering innovative research.
Introduction and Chemical Identity
Tetrakis(diethylamino)tin, systematically named N-ethyl-N-[tris(diethylamino)stannyl]ethanamine, is a volatile, air- and moisture-sensitive organotin compound.[1] Its utility is primarily centered on its role as a high-purity precursor in thin-film deposition techniques, particularly Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[2][3] The four diethylamino ligands attached to the central tin atom are key to its reactivity and volatility, making it an ideal candidate for producing tin-containing thin films with high precision.
Physicochemical Properties
The physical and chemical properties of Tetrakis(diethylamino)tin are crucial for its handling, storage, and application. The data presented below has been aggregated from authoritative chemical databases and supplier specifications.
| Property | Value | Source |
| Molecular Formula | C₁₆H₄₀N₄Sn | PubChem[1] |
| Molecular Weight | 407.23 g/mol | Sigma-Aldrich[2][3], PubChem[1] |
| Appearance | Liquid | Sigma-Aldrich[2][3] |
| Density | 1.125 g/mL at 25 °C | Sigma-Aldrich[2][3] |
| Boiling Point | 110 °C at 0.5 mmHg | Sigma-Aldrich[2][3] |
| Refractive Index | n20/D 1.49 | Sigma-Aldrich[2][3] |
| Flash Point | 39 °C (102.2 °F) - closed cup | Sigma-Aldrich[3] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture and protic solvents | Gelest[4] |
Synthesis of Tetrakis(diethylamino)tin: A Self-Validating Protocol
The synthesis of Tetrakis(diethylamino)tin is predicated on the reaction of a tin(IV) halide with a lithium dialkylamide. This method, adapted from established procedures for analogous metal amides, ensures a high-purity product suitable for demanding applications like semiconductor fabrication.[5] The causality behind this choice of reactants lies in the high reactivity of the lithium amide as a potent nucleophile and the favorable thermodynamics of forming lithium chloride as a byproduct.
Synthesis Workflow Diagram
Caption: A step-by-step workflow for the synthesis of Tetrakis(diethylamino)tin.
Detailed Experimental Protocol
This protocol is based on analogous syntheses of metal amides and should be performed by trained personnel under strict anhydrous and inert atmosphere conditions.
Materials:
-
Diethylamine, anhydrous
-
n-Butyllithium (in hexane)
-
Tin(IV) chloride, anhydrous
-
Anhydrous hexane or heptane
-
Standard Schlenk line or glovebox setup
-
Dry, argon-purged glassware
Procedure:
-
Preparation of Lithium Diethylamide: a. In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and argon inlet, dissolve anhydrous diethylamine in anhydrous hexane. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add a stoichiometric amount of n-butyllithium in hexane to the cooled diethylamine solution via the dropping funnel. The choice of n-butyllithium is due to its commercial availability and the clean formation of butane as a byproduct.[6] d. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure complete formation of lithium diethylamide. The completion can be monitored by the cessation of gas evolution.[7]
-
Reaction with Tin(IV) Chloride: a. In a separate flame-dried Schlenk flask, dissolve anhydrous tin(IV) chloride in anhydrous hexane. b. Cool both the lithium diethylamide solution and the tin(IV) chloride solution to -78 °C. c. Slowly transfer the tin(IV) chloride solution to the lithium diethylamide solution via a cannula. A molar ratio of at least 4:1 of lithium diethylamide to tin(IV) chloride is crucial to ensure complete substitution of the chloride ligands. d. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: a. The resulting mixture will be a slurry containing the product and precipitated lithium chloride. b. Separate the lithium chloride precipitate by filtration under an inert atmosphere. c. Remove the solvent from the filtrate under reduced pressure to yield the crude product. d. Purify the crude Tetrakis(diethylamino)tin by vacuum distillation to obtain a colorless to pale yellow liquid.[5]
Application in Atomic Layer Deposition (ALD) of Tin Oxide
Tetrakis(diethylamino)tin is a premier precursor for the ALD of tin oxide (SnO₂) thin films, a critical material in transparent conducting oxides, gas sensors, and photovoltaics.[8][9]
Causality of Precursor Choice
The suitability of Tetrakis(diethylamino)tin as an ALD precursor is rooted in several key characteristics:
-
Volatility: Its relatively low boiling point allows for efficient transport into the ALD reactor in the vapor phase.[2][3]
-
Thermal Stability: It is stable enough at the delivery temperature to prevent premature decomposition but reactive enough on the substrate surface.
-
Self-Limiting Reactivity: The diethylamino ligands readily react with surface hydroxyl groups on the substrate in a self-limiting manner, which is the cornerstone of the ALD technique.[10]
-
Clean Byproducts: The reaction byproducts are typically volatile and can be easily purged from the reactor, minimizing film contamination.
ALD Workflow Diagram
Caption: A typical four-step ALD cycle using Tetrakis(diethylamino)tin.
Step-by-Step ALD Protocol for SnO₂
This protocol is a generalized procedure and should be adapted to the specific ALD reactor system being used.
-
Substrate Preparation: Prepare the substrate by appropriate cleaning to ensure a reactive surface (e.g., with hydroxyl groups).
-
Reactor Conditions: Heat the substrate to the desired deposition temperature (typically 50-300 °C for aminotin precursors).[8]
-
Step 1: Tetrakis(diethylamino)tin Pulse: Introduce Tetrakis(diethylamino)tin vapor into the reactor for a set pulse time. The precursor will react with the surface groups.
-
Step 2: Purge: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any unreacted precursor and volatile byproducts.
-
Step 3: Co-reactant Pulse: Introduce the co-reactant (e.g., water, ozone, or hydrogen peroxide) into the reactor. This will react with the surface-bound tin species to form a monolayer of tin oxide. The choice of co-reactant can influence the film properties and growth rate.[8][9]
-
Step 4: Purge: Purge the reactor again with inert gas to remove unreacted co-reactant and byproducts.
-
Repeat: Repeat this four-step cycle until the desired film thickness is achieved. The growth is typically linear with the number of cycles.[9]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of Tetrakis(diethylamino)tin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups of the diethylamino ligands. These would typically be a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the methylene and methyl carbons of the diethylamino ligands.[1]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching and bending vibrations from the ethyl groups. The Sn-N stretching vibrations are also expected, although they may be in the far-IR region. The absence of O-H and N-H stretching bands is a key indicator of product purity and lack of hydrolysis.
Safety, Handling, and Storage: A Trustworthy System
The safe handling of Tetrakis(diethylamino)tin is paramount due to its reactivity and potential hazards.
-
Hazards: This compound is flammable and reacts violently with water. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[3]
-
Handling: All manipulations must be carried out under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent contact with air and moisture.[11] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, chemical-resistant gloves (e.g., neoprene or nitrile), and safety goggles/face shield, is mandatory.[6]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6]
Conclusion
Tetrakis(diethylamino)tin is a versatile and highly effective precursor for the deposition of high-quality tin-containing thin films. Its predictable reactivity and favorable physical properties make it an invaluable tool for researchers in materials science and semiconductor technology. A thorough understanding of its synthesis, handling, and reaction mechanisms, as outlined in this guide, is essential for its safe and successful application in advanced research and development.
References
-
Elam, J. W., Baker, D. A., Hupp, J. T., & Martinson, A. B. F. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 26(2), 244-252. [Link]
-
Frontier, A. (2026). How To: Prepare LDA. University of Rochester Department of Chemistry. [Link]
-
LookChem. (n.d.). : Tetrakis(dimethylamido)tin(IV). [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16685252, Tetrakis(diethylamino)tin. [Link]
- Google Patents. (n.d.). CN103193818A - The synthetic method of tetrakis(dimethylamino)titanium.
-
Mullings, M. N., Hägglund, C., & Bent, S. F. (2013). Tin oxide atomic layer deposition from tetrakis(dimethylamino)tin and water. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 31(4), 041506. [Link]
-
Gelest, Inc. (2015). SAFETY DATA SHEET - TETRAKIS(DIMETHYLAMINO)TIN. [Link]
-
Lu, G., Schwartz, J., & Bernasek, S. L. (2001). The Reaction between Tetrakis(diethylamino)tin and Indium Tin Oxide. Langmuir, 17(18), 5695–5699. [Link]
-
Gelest, Inc. (n.d.). TETRAKIS(DIMETHYLAMINO)TIN. [Link]
-
Choi, W.-S. (2009). The Fabrication of Tin Oxide Films by Atomic Layer Deposition using Tetrakis(Ethylmethylamino) Tin Precursor. Transactions on Electrical and Electronic Materials, 10(6), 200-203. [Link]
-
Saidaminov, M. I., et al. (2024). Impact of Tetrakis(dimethylamido)tin(IV) Degradation on Atomic Layer Deposition of Tin Oxide Films and Perovskite Solar Cells. Small Methods. [Link]
-
PubChem. (n.d.). Tetrakis(dimethylamino)tin. [Link]
-
Wolfa. (n.d.). Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Tetrakis(dimethylamino)tin. [Link]
-
Gelest. (2022). snt7350 - tetrakis(dimethylamino)tin. [Link]
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]
-
Chan, S., et al. (1972). Lithium Dimethylamide in the Preparation of Phosphorus- and Silicon-Nitrogen Compounds. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 2(1), 35-42. [Link]
- Google Patents. (n.d.).
-
Gelest, Inc. (n.d.). TETRAKIS(DIMETHYLAMINO)TIN. [Link]
Sources
- 1. Tetrakis(diethylamino)tin | C16H40N4Sn | CID 16685252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. princeton.edu [princeton.edu]
- 3. 四(二乙基胺基)锡(IV) | Sigma-Aldrich [sigmaaldrich.com]
- 4. gelest.com [gelest.com]
- 5. CN103193818A - The synthetic method of tetrakis(dimethylamino)titanium - Google Patents [patents.google.com]
- 6. How To [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. TETRAKIS(DIMETHYLAMINO)TIN | [gelest.com]
- 11. Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn - Wolfa [wolfabio.com]
An In-depth Technical Guide to the Safe Handling of Tetrakis(diethylamino)tin
Prepared by: Gemini, Senior Application Scientist
This guide provides comprehensive safety and handling protocols for Tetrakis(diethylamino)tin, an air- and moisture-sensitive organometallic precursor. The information herein is synthesized from authoritative safety data sheets and established best practices for handling reactive chemical compounds. It is intended for researchers, scientists, and professionals in drug development and materials science who may work with this or similar organotin reagents.
Introduction: Understanding the Reagent
Tetrakis(diethylamino)tin ([(C₂H₅)₂N]₄Sn), CAS No. 1066-78-0, is a volatile, liquid organotin compound.[1] Due to its high reactivity, particularly with water and protic solvents, it serves as a valuable precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for creating tin-containing thin films. These properties, however, necessitate stringent handling protocols to ensure personnel safety and experimental integrity. The primary hazards stem from its flammability, toxicity, corrosive nature, and extreme sensitivity to atmospheric conditions.[2]
Section 1: Hazard Identification and Classification
A thorough understanding of the hazards associated with Tetrakis(diethylamino)tin is the foundation of its safe use. The compound is classified under the Globally Harmonized System (GHS) with multiple significant hazards.
1.1 GHS Hazard Classification
The compound is classified as a flammable liquid that is toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and serious eye damage.[2]
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour.[2] |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[2] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[2] |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage.[3] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[2] |
Signal Word: Danger [2]
1.2 Primary Routes of Exposure and Symptoms
-
Inhalation : Toxic if inhaled.[2] Vapors can be extremely destructive to the mucous membranes and upper respiratory tract.[3]
-
Skin Contact : Toxic in contact with skin.[2] Causes severe skin burns, and as an organotin compound, it may be absorbed through the skin.[3][4]
-
Eye Contact : Causes serious, irreversible eye damage.[2]
-
Ingestion : Toxic if swallowed.[2]
The causality behind its high reactivity stems from the polar Tin-Nitrogen bonds, which are susceptible to attack by protic sources like water. Upon contact with moisture, it vigorously hydrolyzes, liberating diethylamine, which is itself a flammable and corrosive substance.[4][5]
Section 2: Engineering Controls & Exposure Mitigation
The primary directive for handling Tetrakis(diethylamino)tin is to prevent its contact with the atmosphere and to contain any potential release. This is achieved through a multi-layered approach known as the "Hierarchy of Controls."
2.1 The Hierarchy of Controls
The most effective safety measures involve engineering solutions that isolate the hazard, followed by administrative controls and, finally, personal protective equipment (PPE).
Caption: Hierarchy of Controls for managing exposure risks.
2.2 Recommended Engineering Controls
-
Inert Atmosphere Handling : All manipulations of Tetrakis(diethylamino)tin must be performed under an inert atmosphere.[3] This is non-negotiable.
-
Glovebox : A glovebox with a continuously purified inert gas atmosphere (<1 ppm O₂, H₂O) is the preferred environment. This allows for the use of standard glassware while completely isolating the material from the air.[6]
-
Schlenk Line : For labs not equipped with a glovebox, a well-maintained Schlenk line is mandatory. This system allows for the evacuation of air from glassware and backfilling with a high-purity inert gas (like nitrogen or argon), enabling safe transfers and reactions.[7][8]
-
-
Ventilation : All inert atmosphere apparatus (Glovebox, Schlenk line) must be located inside a certified chemical fume hood. This provides a secondary layer of containment in case of a leak or spill, ensuring that any released vapors are immediately exhausted.[8]
-
Static Electricity Control : This compound is a flammable liquid.[2] All containers and transfer equipment must be properly grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source. Use only non-sparking tools for any manipulation.[4][5]
Section 3: Personal Protective Equipment (PPE)
PPE is the last line of defense and should never be used as a substitute for robust engineering controls. All PPE must be inspected before use.
-
Eye/Face Protection : Wear tightly fitting chemical safety goggles and a full-face shield.[3] Standard safety glasses are insufficient. Contact lenses should not be worn.[5]
-
Skin Protection :
-
Gloves : Wear double-layered chemically resistant gloves. A common and effective combination is an inner nitrile glove followed by a heavier neoprene or butyl rubber outer glove.[5] Gloves must be inspected for pinholes or tears before each use. Dispose of contaminated gloves immediately in the appropriate hazardous waste stream.[3]
-
Lab Coat : A flame-resistant lab coat is required. Ensure cuffs are snug.
-
Clothing/Footwear : Wear long pants and closed-toe shoes made of a non-porous material.[9]
-
-
Respiratory Protection : Work should be conducted within engineering controls to prevent inhalation. However, if a risk assessment determines a potential for exposure (e.g., during a large-scale cleanup), a full-face respirator with a combination organic vapor/amine gas cartridge should be used.[5] Respirator use requires a formal institutional program, including fit-testing and training.
Section 4: Handling and Storage Protocols
4.1 Storage
-
Atmosphere : Store the container tightly closed under an inert gas atmosphere.[3] Containers that have been opened must be carefully resealed to prevent leakage.[3]
-
Location : Store in a cool, dry, well-ventilated, and secured area away from heat, sunlight, and all sources of ignition.[4][10] The storage area should be designed for flammable and toxic liquids.
-
Incompatibilities : Store away from incompatible materials, which include:
4.2 Handling and Transfers
The transfer of air-sensitive liquids requires specific techniques to prevent exposure to the atmosphere.
Protocol: Syringe/Cannula Transfer via Schlenk Technique
-
Preparation : Ensure both the source vessel (e.g., Sure/Seal™ bottle) and the receiving flask are under a positive pressure of inert gas, connected to a Schlenk line. The receiving flask should be oven-dried and cooled under vacuum before being filled with inert gas.
-
Syringe Purge : Take a clean, dry syringe with a long needle. Puncture the septum of a flask containing only inert gas and flush the syringe with the gas 3-5 times to remove all air.
-
Reagent Withdrawal : Puncture the septum of the Tetrakis(diethylamino)tin container with the purged syringe needle. Ensure the needle tip is below the liquid level. Gently pull back the plunger to draw the desired volume. Causality : Pulling too quickly can cause the pressure inside the syringe to drop, potentially drawing inert gas from the headspace into the liquid.
-
Transfer : Withdraw the syringe and quickly insert it into the septum of the receiving flask. Depress the plunger to dispense the liquid.
-
Cleaning : Immediately quench the syringe by drawing up a suitable dry, inert solvent (e.g., hexane) and dispensing it into a dedicated quench beaker containing a less reactive alcohol like isopropanol. Repeat this process multiple times before final cleaning.
Section 5: Emergency Procedures
Immediate and correct response to an emergency is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and fire extinguishers.
Caption: Emergency Response Protocol for Spills.
5.1 Accidental Release Measures
-
Personal Precautions : Evacuate all non-essential personnel. Remove all sources of ignition.[3] Ensure adequate ventilation. Do not breathe vapors. Emergency responders must wear full PPE, including respiratory protection.
-
Containment : For a small spill, contain it with a dike of inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.
-
Clean-up : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[5][10]
5.2 First-Aid Measures
-
General Advice : Move the victim to fresh air immediately. Call for emergency medical help. Show the Safety Data Sheet to the attending physician.[2][3]
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration.[2]
-
In Case of Skin Contact : Immediately take off all contaminated clothing.[2] Rinse the affected skin with copious amounts of water for at least 15 minutes.
-
In Case of Eye Contact : Immediately rinse with water for several minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15-20 minutes. Get immediate medical attention from an ophthalmologist.
-
If Swallowed : Rinse mouth with water. Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[4]
5.3 Fire-Fighting Measures
-
Suitable Extinguishing Media : Alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[4]
-
Unsuitable Extinguishing Media : DO NOT USE WATER. The compound reacts vigorously with water, which will exacerbate the situation.[4]
-
Specific Hazards : The liquid is flammable and may form explosive vapor-air mixtures.[4] Vapors are heavier than air and may travel to an ignition source. Combustion may produce toxic fumes of tin oxides and nitrogen oxides.
-
Protective Equipment : Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[3]
Section 6: Waste Disposal
All waste containing Tetrakis(diethylamino)tin, including empty containers, contaminated absorbents, and used PPE, is considered hazardous waste.
-
Containers : Place waste in a dedicated, clearly labeled, and sealed container.[10]
-
Quenching : Small residual amounts in glassware can be cautiously quenched by slow addition to a stirred, cooled vessel of a less reactive alcohol like isopropanol, under an inert atmosphere. This should only be performed by experienced personnel.
-
Disposal : Adhere strictly to all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[2] Do not dispose of it in drains or standard trash.
References
- Ereztech LLC. (2023, November 24). Safety Data Sheet: Tetrakis(dimethylamino)tin(IV).
-
Gelest, Inc. (2015, November 18). Safety Data Sheet: TETRAKIS(DIMETHYLAMINO)TIN. Retrieved from [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Tetrakis(dimethylamino)tin. Retrieved from [Link]
-
LookChem. (n.d.). Tetrakis(dimethylamido)tin(IV) Safety Data Sheet. Retrieved from [Link]
-
ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
-
Girolami, G. S., Rauchfuss, T. B., & Angelici, R. J. (n.d.). The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]
-
Gelest. (n.d.). snt7350 - tetrakis(dimethylamino)tin. Retrieved from [Link]
-
James, M. J., Clarke, G. E., Lee, C., & Fairlamb, I. J. S. (2022, June 15). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Journal of Chemical Education. Retrieved from [Link]
-
American Elements. (n.d.). Tetrakis(diethylamido)tin(IV). Retrieved from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. echemi.com [echemi.com]
- 3. file1.lookchem.com [file1.lookchem.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. gelest.com [gelest.com]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. ereztech.com [ereztech.com]
- 10. chemos.de [chemos.de]
"solubility of Tetrakis(diethylamine)tin in organic solvents"
An In-depth Technical Guide to the Solubility of Tetrakis(diethylamino)tin in Organic Solvents
Prepared by a Senior Application Scientist
Abstract
Tetrakis(diethylamino)tin(IV), with the chemical formula Sn[N(C₂H₅)₂]₄, is a volatile, liquid organometallic compound of significant interest as a precursor in advanced materials science. Its utility, particularly in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for creating tin oxide thin films, is fundamentally linked to its behavior in solution.[1][2] This guide provides a comprehensive analysis of the solubility of tetrakis(diethylamino)tin in organic solvents, moving beyond simple data points to explain the underlying chemical principles. We will explore the critical distinction between true solubility and solvent-induced reactivity, present a qualitative solubility profile based on empirical evidence from its applications, and provide a detailed, safety-conscious protocol for the experimental determination of its solubility. This document is intended for researchers, chemists, and materials scientists who require a practical and theoretical understanding of how to handle and deploy this reactive precursor in solution-based applications.
Core Concepts: Understanding Tetrakis(diethylamino)tin
Chemical and Physical Properties
Tetrakis(diethylamino)tin is a liquid at room temperature, a property that facilitates its use in vapor deposition techniques. The central tin(IV) atom is bonded to four diethylamino ligands, creating a sterically hindered, tetrahedral structure. The bulky diethylamino groups are crucial; they prevent intermolecular association, contributing to the compound's volatility and influencing its interactions with solvents.
Table 1: Physicochemical Properties of Tetrakis(diethylamino)tin(IV)
| Property | Value | Source |
| CAS Number | 1066-78-0 | [1][2] |
| Molecular Formula | [(C₂H₅)₂N]₄Sn | [1][2] |
| Molecular Weight | 407.23 g/mol | [2] |
| Appearance | Liquid | [1] |
| Density | 1.125 g/mL at 25 °C | [1] |
| Boiling Point | 110 °C at 0.5 mmHg | [1] |
| Refractive Index | n20/D 1.49 | [1] |
Significance in Materials Science
The primary application of tetrakis(diethylamino)tin is as a single-source precursor for the deposition of tin-containing thin films, such as SnO₂.[1] These films are vital components in transparent conducting electrodes, gas sensors, and lithium-ion battery anodes.[2] The compound's high volatility and reactivity are advantageous for these processes, allowing for film deposition at relatively low temperatures.[1][2]
The Duality of Interaction: Solubility vs. Reactivity
For many stable organic compounds, solubility is governed by the "like dissolves like" principle, where polarity is the dominant factor. However, for highly reactive organometallic compounds like tetrakis(diethylamino)tin, this is an oversimplification. The interaction with a potential solvent must be evaluated through two lenses: physical dissolution and chemical reaction.
The Critical Role of Protic Solvents: A Case of Reactivity
The most significant chemical characteristic of tetrakis(diethylamino)tin is its extreme sensitivity to moisture and other protic sources (compounds with acidic protons, such as alcohols or even primary/secondary amines). The tin-nitrogen (Sn-N) bond is highly polarized and susceptible to cleavage by protonolysis.
When exposed to a protic solvent like water or ethanol, the compound does not dissolve; it reacts vigorously in an irreversible hydrolysis or alcoholysis reaction.
Reaction with Water (Hydrolysis): Sn[N(C₂H₅)₂]₄ + 4 H₂O → Sn(OH)₄ + 4 HN(C₂H₅)₂
This reaction produces tin hydroxide and free diethylamine. This is not a dissolution process and renders all protic solvents unsuitable for preparing stable solutions of the precursor. This high hydrolytic sensitivity necessitates handling the compound under a strictly inert atmosphere (e.g., high-purity nitrogen or argon in a glovebox or via Schlenk techniques).[3][4]
Solubility in Aprotic Solvents
True solubility for tetrakis(diethylamino)tin is found in aprotic organic solvents. In the absence of an acidic proton, the primary interactions are van der Waals forces. The four bulky, non-polar diethylamino ligands dominate the molecular surface, giving the compound an overall non-polar character. Consequently, it exhibits good solubility in a range of non-polar and weakly polar aprotic solvents.
Table 2: Qualitative Solubility Profile of Tetrakis(diethylamino)tin in Common Organic Solvents
| Solvent Class | Example(s) | Interaction Type | Suitability | Rationale |
| Protic Solvents | Water, Methanol, Ethanol | Reactive | Unsuitable | Rapid and irreversible decomposition via protonolysis.[4][5] |
| Aprotic Non-Polar | Hexanes, Toluene, Benzene | Soluble | Excellent | "Like dissolves like" principle; dominated by weak van der Waals forces. |
| Aprotic Polar | THF, Diethyl Ether | Soluble | Good | Generally soluble, though THF may act as a coordinating ligand. |
| Halogenated | Dichloromethane, Chloroform | Soluble | Good | Suitable for many applications, ensure solvent is anhydrous. |
The choice of solvent is often dictated by the specific application. For instance, in sol-gel synthesis, a coordinating solvent like THF might be used, whereas for simple solution transfer, a non-coordinating solvent like hexane or toluene is often preferred.[6]
Experimental Workflow for Solubility Determination
Given the absence of comprehensive quantitative solubility data in the literature, researchers often need to determine this parameter for their specific application and conditions. The following protocol outlines a reliable gravimetric method, emphasizing the critical safety and handling requirements.
Core Principle: The Self-Validating System
This protocol is designed to be self-validating. By ensuring all operations are conducted under a rigorously inert atmosphere and using anhydrous solvents, any observed insolubility can be confidently attributed to true saturation rather than decomposition. The final validation step involves recovering the solute to confirm its chemical identity has not changed.
Mandatory Safety Precautions
-
Inert Atmosphere: All manipulations must be performed in a glovebox or using Schlenk line techniques with high-purity argon or nitrogen.[3]
-
Anhydrous Solvents: All solvents must be rigorously dried and deoxygenated prior to use.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[5]
-
Ventilation: Work in a well-ventilated area to avoid inhalation of vapors.[7]
Step-by-Step Experimental Protocol
-
Preparation:
-
Transfer the chosen anhydrous solvent and tetrakis(diethylamino)tin into an inert atmosphere glovebox.
-
Pre-weigh a series of small, sealable glass vials with magnetic stir bars. Record the mass of each empty vial (m_vial).
-
-
Sample Preparation:
-
To each vial, add a precise volume of the anhydrous solvent (e.g., 2.00 mL).
-
Begin stirring the solvent in the first vial.
-
Add a small, accurately weighed amount of tetrakis(diethylamino)tin to the solvent. Allow it to stir for 10-15 minutes.
-
Observe for complete dissolution. If it dissolves, add another accurately weighed aliquot of the compound.
-
Continue this incremental addition until a small amount of the liquid precursor no longer dissolves and a persistent second phase (undissolved liquid) is observed, indicating saturation.
-
-
Equilibration:
-
Seal the saturated solution tightly and allow it to stir at a constant, controlled temperature for several hours (e.g., 4-6 hours) to ensure equilibrium is reached.
-
-
Isolation of Saturated Supernatant:
-
Stop stirring and allow the undissolved material to settle.
-
Carefully draw a known volume of the clear, saturated supernatant (e.g., 1.00 mL) using a micropipette or syringe and transfer it to a new, pre-weighed vial (record its mass, m_supernatant_vial).
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial containing the supernatant in a vacuum chamber (e.g., a vacuum oven at low heat or an antechamber under vacuum) to gently evaporate the solvent.
-
Once the solvent is fully removed, re-weigh the vial containing the non-volatile solute residue (m_final).
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute: m_solute = m_final - m_supernatant_vial.
-
Calculate the solubility, typically expressed in g/100 mL: Solubility = (m_solute / Volume of supernatant taken) * 100
-
Visualization of Solvent Selection Logic
The decision process for selecting an appropriate solvent for tetrakis(diethylamino)tin is not a simple matter of polarity but a hierarchical process prioritizing chemical compatibility. The following diagram illustrates this logic.
Caption: Logical workflow for selecting a suitable solvent for tetrakis(diethylamino)tin.
Conclusion
The solubility of tetrakis(diethylamino)tin is governed by its high reactivity toward protic species and its non-polar character. It is fundamentally incompatible with protic solvents like water and alcohols, with which it reacts rather than dissolves. Excellent solubility is achieved in anhydrous, aprotic organic solvents, particularly non-polar hydrocarbons and halogenated solvents. Understanding this reactivity-driven behavior is paramount for the successful handling and application of this valuable precursor in materials synthesis, ensuring both the integrity of the compound and the safety of the researcher. When quantitative data is required, a rigorous experimental protocol under inert conditions must be employed.
References
- Wolfa.Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn.
- ChemicalBook.TETRAKIS(DIMETHYLAMINO)TIN | 1066-77-9.
- Chemos GmbH & Co.KG.Safety Data Sheet: Tetrakis(dimethylamino)tin.
- Gelest, Inc.TETRAKIS(DIMETHYLAMINO)TIN Safety Data Sheet.
- Sigma-Aldrich.Tetrakis(diethylamido)tin(IV) 1066-78-0.
- National Center for Biotechnology Information.PubChem Compound Summary for CID 16684220, Tetrakis(dimethylamino)tin.
- ECHEMI.TETRAKIS(DIMETHYLAMINO)TIN SDS, 1066-78-0 Safety Data Sheets.
- Sigma-Aldrich.Tetrakis(diethylamido)tin(IV) Product Page (alternative).
- ACS Publications.The Reaction between Tetrakis(diethylamino)tin and Indium Tin Oxide.
- ResearchGate.Solubilities of metal-organic compounds?
- University of Calgary.Solubility of Organic Compounds.
- Cengage Learning.Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Tetrakis(diethylamido)tin(IV) 1066-78-0 [sigmaaldrich.com]
- 3. Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn - Wolfa [wolfabio.com]
- 4. TETRAKIS(DIMETHYLAMINO)TIN | 1066-77-9 [chemicalbook.com]
- 5. gelest.com [gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data of Tetrakis(diethylamino)tin
For professionals in materials science, organometallic chemistry, and drug development, the precise characterization of precursor molecules is paramount. Tetrakis(diethylamino)tin, Sn(NEt₂)₄, is a volatile, liquid organometallic compound increasingly utilized as a precursor for the deposition of tin-containing thin films, such as SnO₂, via methods like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). The purity, stability, and reactivity of this precursor directly influence the quality, uniformity, and electronic properties of the resulting films.
This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Tetrakis(diethylamino)tin. As a Senior Application Scientist, my focus is not merely on presenting data but on explaining the underlying principles and experimental considerations that ensure data integrity and lead to accurate structural elucidation. This document is structured to provide both a theoretical foundation and practical, field-proven insights for researchers working with this and similar organotin compounds.
NMR spectroscopy is the cornerstone for the structural verification of diamagnetic organometallic compounds like Sn(NEt₂)₄. A comprehensive analysis requires a multi-nuclear approach, examining ¹H, ¹³C, and, most critically, ¹¹⁹Sn isotopes. The chemical environment around the tin center and the dynamics of the diethylamino ligands are revealed through these complementary experiments.
Causality Behind Experimental Choices: Why ¹H, ¹³C, and ¹¹⁹Sn?
-
¹H NMR: This is the initial, high-sensitivity experiment to confirm the presence and structure of the diethylamino ligands. The expected pattern for an ethyl group (a quartet for the methylene protons and a triplet for the methyl protons) is a fundamental confirmation of the ligand structure.
-
¹³C NMR: This experiment verifies the carbon backbone of the ligands. For Sn(NEt₂)₄, two distinct signals are expected, corresponding to the methylene (-CH₂-) and methyl (-CH₃) carbons of the four equivalent diethylamino groups.
-
¹¹⁹Sn NMR: This is the most diagnostic experiment for understanding the coordination environment of the tin atom. Tin has two NMR-active isotopes with spin ½, ¹¹⁹Sn (8.59% natural abundance) and ¹¹⁷Sn (7.68% abundance), with ¹¹⁹Sn being the more commonly observed nucleus due to its slightly higher receptivity. The chemical shift (δ) in ¹¹⁹Sn NMR is exquisitely sensitive to the coordination number and the electronic nature of the substituents on the tin atom.[1] For tetracoordinate tin(IV) compounds like Sn(NEt₂)₄, the chemical shift provides a direct fingerprint of the Sn(IV)-N₄ core. An increase in coordination number, for instance through solvent interaction, would cause a significant upfield shift (to more negative ppm values).[1]
Experimental Protocol: A Self-Validating Workflow
Acquiring high-quality NMR data for reactive compounds like Sn(NEt₂)₄ demands a rigorous, self-validating protocol to prevent degradation. The compound is extremely sensitive to moisture and will hydrolyze rapidly.[2]
Step-by-Step NMR Sample Preparation and Acquisition:
-
Inert Atmosphere is Critical: All sample manipulations must be performed in a glovebox under a dry, inert atmosphere (e.g., high-purity nitrogen or argon).
-
Solvent Selection: Use a dry, deuterated solvent. Benzene-d₆ (C₆D₆) or Toluene-d₈ are excellent choices as they are non-coordinating and will not alter the tetracoordinate geometry of the tin center. Using a coordinating solvent like DMSO-d₆ could lead to changes in the ¹¹⁹Sn chemical shift.
-
Sample Preparation:
-
Use a high-quality NMR tube (e.g., J. Young tube) equipped with a PTFE valve to ensure an airtight seal.
-
In the glovebox, add ~0.5 mL of the deuterated solvent to the NMR tube.
-
Add 1-2 drops of Tetrakis(diethylamino)tin to the solvent. The compound is a liquid at room temperature.
-
Seal the J. Young tube before removing it from the glovebox.
-
-
Instrumental Parameters:
-
Acquire ¹H, ¹³C, and ¹¹⁹Sn spectra at a standard field strength (e.g., 400 or 500 MHz).
-
For ¹¹⁹Sn NMR, a wider spectral width is initially recommended to ensure the peak is located. The reference standard for ¹¹⁹Sn is tetramethyltin (SnMe₄), set to 0 ppm.
-
Inverse-gated decoupling should be used for quantitative ¹³C and ¹¹⁹Sn experiments to suppress the Nuclear Overhauser Effect (NOE) if necessary.
-
Data Interpretation: Predicted Spectra and Authoritative Grounding
A study on TDMASn reported a ¹H NMR signal at 2.80 ppm and a ¹³C NMR signal at 40.8 ppm (in C₆D₆) for the methyl protons and carbons, respectively.[3] The ¹¹⁹Sn NMR chemical shift was observed at -120.07 ppm.[3]
Predicted NMR Data for Tetrakis(diethylamino)tin
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling | Rationale / Comments |
| ¹H | ~3.1 - 3.3 | Quartet (q) | ³J(H,H) ≈ 7 Hz | Methylene protons (-N-CH₂ -CH₃) adjacent to nitrogen and a methyl group. Expected to be downfield of the corresponding signal in TDMASn due to the electron-donating nature of the additional methyl group. |
| ~1.0 - 1.2 | Triplet (t) | ³J(H,H) ≈ 7 Hz | Methyl protons (-N-CH₂-CH₃ ) coupled to the adjacent methylene protons. | |
| ¹³C | ~42 - 45 | Singlet | - | Methylene carbon (-N-CH₂ -CH₃). |
| ~14 - 16 | Singlet | - | Methyl carbon (-N-CH₂-CH₃ ). | |
| ¹¹⁹Sn | -120 to -150 | Singlet | - | The ¹¹⁹Sn chemical shift is highly dependent on the electronic environment. The diethylamino group is slightly more electron-donating than the dimethylamino group, which typically results in increased shielding and a more upfield (more negative) chemical shift.[1] The value is expected to be in the range typical for tetracoordinate Sn(IV) amides.[3] |
Mass Spectrometry (MS): Elucidating Fragmentation Pathways
Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for confirming the molecular weight and investigating the fragmentation patterns of volatile organometallic compounds. The resulting fragmentation can provide strong evidence for the compound's structure.
Principles of EI-MS for Tin Amides
In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization to form a molecular ion (M⁺•) and subsequent fragmentation. For Sn(NEt₂)₄, fragmentation is expected to proceed through two primary, competing pathways:
-
Loss of a Ligand Radical: The Sn-N bond can cleave homolytically, leading to the loss of a diethylamino radical (•NEt₂). This is a common pathway for organometallic compounds.
-
Alpha-Cleavage: The C-C bond adjacent to the nitrogen atom (the alpha-carbon) can break. This is a characteristic fragmentation pathway for amines.[5] This would result in the loss of a methyl radical (•CH₃) from one of the ethyl groups.
Experimental Protocol for Mass Spectrometry
-
Inlet System: Due to its volatility, Sn(NEt₂)₄ can be introduced into the mass spectrometer via a direct insertion probe (DIP) with gentle heating or through a gas chromatography (GC-MS) interface if sufficient thermal stability is confirmed.
-
Ionization Method: Electron Ionization (EI) at a standard 70 eV is typically used to induce fragmentation and generate a characteristic fingerprint spectrum.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable for resolving the isotopic pattern of tin. Tin has multiple stable isotopes, which results in a highly characteristic cluster of peaks for any tin-containing fragment.
Predicted Fragmentation Pathway
The molecular weight of Tetrakis(diethylamino)tin (C₁₆H₄₀N₄Sn) is 407.23 g/mol . The predicted fragmentation is based on the principles of alpha-cleavage and ligand loss.
Table of Predicted Major Fragments in EI-MS
| m/z (for ¹²⁰Sn) | Proposed Fragment Ion | Formula | Description of Loss |
| 408 | [Sn(NEt₂)₄]⁺• | C₁₆H₄₀N₄Sn | Molecular Ion (M⁺•) |
| 393 | [Sn(NEt₂₎₃(N(CH₂)CH₃)]⁺ | C₁₅H₃₇N₄Sn | Loss of a methyl radical (•CH₃) via alpha-cleavage. |
| 336 | [Sn(NEt₂)₃]⁺ | C₁₂H₃₀N₃Sn | Loss of a diethylamino radical (•NEt₂). This is expected to be a major fragment. |
| 264 | [Sn(NEt₂)₂]⁺• | C₈H₂₀N₂Sn | Loss of two diethylamino radicals. |
| 192 | [Sn(NEt₂)]⁺ | C₄H₁₀NSn | Loss of three diethylamino radicals. |
| 120 | [Sn]⁺• | Sn | Bare Tin Ion |
| 72 | [H₂N=C(CH₃)₂]⁺ | C₄H₁₀N | Diethylamino cation fragment from ligand. |
Visualization of Key Structures and Processes
Diagrams are essential for visualizing the molecular structure and the logical flow of fragmentation in mass spectrometry.
Caption: Molecular structure of Tetrakis(diethylamino)tin.
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
The analytical characterization of Tetrakis(diethylamino)tin is fundamental to its application as a high-purity chemical precursor. This guide establishes a robust framework for interpreting its NMR and mass spectra. The predicted ¹H, ¹³C, and ¹¹⁹Sn NMR data provide a clear spectral signature for confirming the molecular structure and purity, with the ¹¹⁹Sn chemical shift being a key indicator of the tetracoordinate tin(IV) center. The proposed mass spectrometry fragmentation pattern, dominated by the sequential loss of diethylamino ligands, offers a reliable method for confirming the molecular weight and connectivity. By grounding these interpretations in established chemical principles and data from analogous compounds, researchers can confidently validate the integrity of this critical material.
References
-
Lee, D., Lee, H., Kim, M. et al. (2022). Impact of Tetrakis(dimethylamido)tin(IV) Degradation on Atomic Layer Deposition of Tin Oxide Films and Perovskite Solar Cells. Advanced Materials Interfaces, 9(12), 2102288. Available at: [Link]
-
Santos, R. C. et al. (2005). A Sn-119 Mossbauer spectroscopic investigation of tin complexes with amidines. Main Group Metal Chemistry, 28(9), 497-504. Available at: [Link]
-
Ereztech. (n.d.). Tetrakis(dimethylamino)tin(IV). Retrieved from [Link]
-
Khan, M. A., et al. (2023). Biologically potent organotin(IV) complexes of N-acetylated β-amino acids with spectroscopic, X-ray powder diffraction and molecular docking studies. RSC Advances, 13(16), 10831-10851. Available at: [Link]
-
ResearchGate. (n.d.). ¹H- and ¹¹⁹Sn-NMR spectral data (ppm, DMSO-d₆) of complexes 1-4. Retrieved from [Link]
-
SpectraBase. (n.d.). Tetrakis(diethylamido)titanium(IV). Retrieved from [Link]
-
Elam, J. W., et al. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. Journal of Vacuum Science & Technology A, 26(2), 244-252. Available at: [Link]
-
ResearchGate. (n.d.). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. Retrieved from [Link]
-
PubChem. (n.d.). Tetrakis(dimethylamino)tin. Retrieved from [Link]
-
PubChem. (n.d.). Tetrakis(diethylamino)tin. Retrieved from [Link]
-
Corneille, J. S., et al. (1995). Surface spectroscopic studies of the deposition of TiN thin films from tetrakis‐(dimethylamido)‐titanium and ammonia. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 13(4), 1116-1121. Available at: [Link]
-
Wolfa. (n.d.). Tetrakis (Dimethylamino) Tin. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reaction between Tetrakis(diethylamino)tin and Indium Tin Oxide. Retrieved from [Link]
-
Adeyemi, A. O., et al. (1981). Synthesis and spectroscopic studies of inorganic tin derivatives of amino-acids and their esters. Journal of the Chemical Society, Dalton Transactions, (6), 1536-1540. Available at: [Link]
-
Gelest, Inc. (n.d.). TETRAKIS(DIMETHYLAMINO)TIN. Retrieved from [Link]
-
Philip, J., Mullins, M. A., & Curran, C. (1969). Moessbauer spectra of some complexes of tin(IV) chloride and tin(IV) bromide with organic ligands. Inorganic Chemistry, 8(8), 1629-1631. Available at: [Link]
-
Sair, U., & Thakur, A. (2022). ¹¹⁹Sn NMR spectral data of organotin(IV) complexes – A review. Results in Chemistry, 4, 100342. Available at: [Link]
-
ResearchGate. (n.d.). ¹¹⁹Sn NMR spectral data of organotin(IV) complexes – A review. Retrieved from [Link]
-
ResearchGate. (n.d.). H and ¹¹⁹Sn NMR data (d ppm) of ligands and complexes. Retrieved from [Link]
-
Boyle, T. J., et al. (1996). The solid state and solution structures of tin(IV) alkoxide compounds and their use as precursors to form tin oxide. Coordination Chemistry Reviews, 156, 299-335. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
OCR. (n.d.). Data Sheet for Chemistry A. Retrieved from [Link]
-
Fish, R. H., et al. (1968). The mass spectra and fragmentation patterns of silicon, germanium, and tin tetra-allyls, and tetramethyltin. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1866-1869. Available at: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
ACS Publications. (2023). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. 119Sn NMR spectral data of organotin(IV) complexes – A review | CoLab [colab.ws]
- 2. Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn - Wolfa [wolfabio.com]
- 3. Impact of Tetrakis(dimethylamido)tin(IV) Degradation on Atomic Layer Deposition of Tin Oxide Films and Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biologically potent organotin( iv ) complexes of N -acetylated β-amino acids with spectroscopic, X-ray powder diffraction and molecular docking studie ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06718H [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
"hydrolytic sensitivity of Tetrakis(diethylamino)tin"
An In-Depth Technical Guide to the Hydrolytic Sensitivity of Tetrakis(diethylamino)tin (Sn(NEt₂₎₄)
Abstract
Tetrakis(diethylamino)tin(IV), Sn(NEt₂)₄, is a highly reactive organometallic precursor pivotal in advanced materials science, particularly for the deposition of tin-containing thin films via methods like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). Its utility is intrinsically linked to its pronounced hydrolytic sensitivity—a characteristic that enables controlled material synthesis but also presents significant handling and stability challenges. This guide provides a comprehensive examination of the chemical principles, kinetics, and practical implications of the hydrolysis of Sn(NEt₂)₄. We will delve into the underlying reaction mechanisms, detail rigorous experimental protocols for quantifying its sensitivity, and outline best practices for its safe handling to ensure precursor integrity and experimental reproducibility.
Introduction: The Double-Edged Sword of Reactivity
Tetrakis(diethylamino)tin is a volatile, liquid tin(IV) amide compound valued for its ability to serve as a high-purity tin source in vapor deposition processes. The four diethylamino ligands surrounding the central tin atom are labile, making the compound highly susceptible to reaction with protic species, most notably water. This reactivity is not a flaw; it is the very feature harnessed in processes like ALD, where Sn(NEt₂)₄ is reacted with a co-reactant like water or hydrogen peroxide in a sequential, self-limiting manner to build tin oxide (SnO₂) films one atomic layer at a time.[1][2][3]
However, this same reactivity makes the compound extremely sensitive to ambient moisture, necessitating stringent air-free handling techniques.[4][5] Uncontrolled hydrolysis leads to the decomposition of the precursor, the formation of non-volatile tin oxide/hydroxide particulates, and the release of diethylamine. This degradation compromises vapor pressure, contaminates deposition systems, and ultimately leads to irreproducible film growth and device performance. Understanding and controlling this hydrolytic sensitivity is therefore paramount for any researcher utilizing this compound.
The Chemistry of Hydrolysis: A Stepwise Ligand Exchange
The reaction of tetrakis(diethylamino)tin with water is a rapid and typically complete hydrolysis. The overall stoichiometric reaction proceeds as follows:
Sn(NEt₂)₄ + 4 H₂O → Sn(OH)₄ + 4 HNEt₂
This process is highly exothermic and results in the formation of tin(IV) hydroxide (which can subsequently condense to tin oxide, SnO₂) and four equivalents of volatile diethylamine.[6]
Mechanism: The reaction is best understood as a series of four sequential ligand-exchange steps. The central tin atom is Lewis acidic, making it susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of water.
-
Nucleophilic Attack: A water molecule coordinates to the tin center.
-
Proton Transfer: A proton is transferred from the coordinated water molecule to a nitrogen atom of a diethylamino ligand. This is often facilitated by another water molecule or a free diethylamine molecule acting as a proton shuttle.
-
Ligand Elimination: The protonated diethylamine (HNEt₂) is a good leaving group and is eliminated.
-
Repetition: This process repeats until all four amino ligands have been replaced by hydroxyl groups.
The diagram below illustrates the first step of this proposed hydrolytic pathway.
Caption: Workflow for NMR-based kinetic analysis of Sn(NEt₂)₄ hydrolysis.
Data Presentation: Hydrolysis Kinetics
The data from the NMR experiment can be used to determine the reaction's half-life (t₁/₂) under various conditions. The following table summarizes hypothetical results to illustrate the impact of water stoichiometry on hydrolytic stability.
| Experiment ID | Molar Ratio (Sn(NEt₂)₄ : H₂O) | Temperature (°C) | Solvent | Observed Half-Life (t₁/₂) [min] |
| KIN-01 | 1 : 1 | 25 | Benzene-d₆ | ~45 |
| KIN-02 | 1 : 2 | 25 | Benzene-d₆ | ~18 |
| KIN-03 | 1 : 4 | 25 | Benzene-d₆ | < 2 (Too fast to measure accurately) |
| KIN-04 | 1 : 0.1 (Trace H₂O) | 25 | Benzene-d₆ | > 240 |
Interpretation: The data clearly demonstrates that the rate of hydrolysis is highly dependent on the concentration of water. Even substoichiometric amounts of water lead to degradation, while a full four equivalents result in an almost instantaneous reaction. This underscores the critical need for anhydrous handling conditions to maintain the precursor's purity.
Mandatory Safety and Handling Protocols
Given its extreme sensitivity to moisture and air, all handling of Sn(NEt₂)₄ must be performed under an inert atmosphere. [5][7]Failure to do so will result in rapid decomposition.
-
Storage: Store in a tightly sealed container (preferably a Sure/Seal™ bottle or similar) within a nitrogen-filled glovebox or desiccator. [5]* Transfer: All liquid transfers must be performed using gas-tight syringes or cannulas under a positive pressure of inert gas (argon or nitrogen). [5][8][9]Never pour or expose the liquid to the open atmosphere.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is acceptable, but neoprene or butyl rubber provide better protection), safety goggles, and a flame-retardant lab coat. [5]* Spill & Waste Management: Spills must be quenched carefully with a dry, non-reactive powder like sand before being cautiously treated with a less reactive alcohol (e.g., isopropanol) to slowly neutralize the material. All waste is considered hazardous and must be disposed of according to institutional guidelines. [5]The hydrolysis product, diethylamine, is a corrosive and flammable liquid with an irritating vapor. [6]
Conclusion
The hydrolytic sensitivity of tetrakis(diethylamino)tin is a defining characteristic that is both a critical enabler for advanced material deposition and a significant challenge for handling and storage. The reaction proceeds via a rapid, water-concentration-dependent, stepwise ligand exchange, yielding tin hydroxide and diethylamine. As demonstrated, this sensitivity can be precisely quantified using techniques like NMR spectroscopy under rigorously controlled anhydrous conditions. For researchers in materials science and drug development, a thorough understanding of this reactivity, coupled with strict adherence to air-sensitive handling protocols, is not merely recommended—it is essential for achieving reliable, reproducible, and safe experimental outcomes.
References
- Gelest, Inc. (2015). TETRAKIS(DIMETHYLAMINO)
- Wolfa. (n.d.). Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn.
- Fisher, L. E., et al. (1994). Mild hydrolysis or alcoholysis of amides. Ti(IV) catalyzed conversion of primary carboxamides to carboxylic acids or esters. Canadian Journal of Chemistry, 72(1), 142-145.
- BenchChem. (2025). Essential Safety and Operational Protocols for Handling Organotin Compounds.
- Näsänen, R., & Meriläinen, P. (1963). Preparation of Titania from Tetrakis(diethylamino)titanium via Hydrolysis.
- Pore, V., et al. (2013). Tin oxide atomic layer deposition from tetrakis(dimethylamino)tin and water. Journal of Vacuum Science & Technology A, 31(4).
- Gelest, Inc. (n.d.). TETRAKIS(DIMETHYLAMINO)TIN.
- Guillo, N., & Perrio, S. (1997). General techniques for handling air-sensitive compounds. In S. E. Gibson (Ed.), Transition Metals in Organic Synthesis: A Practical Approach. Oxford Academic.
- Fisher Scientific. (2022).
- AIP Publishing. (2013). Tin oxide atomic layer deposition from tetrakis(dimethylamino)
- Wipf Group, University of Pittsburgh. (n.d.). Techniques for Handling Air-Sensitive Compounds.
- Sigma-Aldrich. (n.d.). Tetrakis(diethylamido)tin(IV). Product Page 1066-78-0.
- Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds.
- Hampden-Smith, M. J., Wark, T. A., & Brinker, C. J. (1992). The solid state and solution structures of tin(IV) alkoxide compounds and their use as precursors to form tin oxide.
- Elam, J. W., et al. (2006). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. Journal of The Electrochemical Society, 153(1), C59.
- Sigma-Aldrich. (n.d.). Tetrakis(diethylamido)tin(IV). Product Page 48-1550.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 4. Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn - Wolfa [wolfabio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gelest.com [gelest.com]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. molan.wdfiles.com [molan.wdfiles.com]
Methodological & Application
Application Note: Atomic Layer Deposition of High-Purity SnO₂ Thin Films using Tetrakis(diethylamino)tin (TDEASn)
Abstract & Introduction
Tin oxide (SnO₂) is a wide-bandgap (∼3.6 eV) n-type semiconductor that stands as a cornerstone material for transparent conducting oxides (TCOs).[1][2] Its unique combination of high electrical conductivity, high optical transparency in the visible spectrum, and robust chemical stability makes it indispensable for a multitude of advanced applications, including photovoltaics, gas sensors, optoelectronic devices, and energy-efficient architectural glass.[3][4] For many of these applications, the ability to deposit uniform, conformal, and pinhole-free thin films with atomic-level precision is paramount.
Atomic Layer Deposition (ALD) is a vapor phase thin-film deposition technique uniquely suited to these demands, relying on sequential, self-limiting surface reactions to build films one atomic layer at a time.[3] This method offers unparalleled control over film thickness and composition, even on complex, high-aspect-ratio nanostructures.
Historically, the ALD of SnO₂ has often utilized halide-based precursors such as tin(IV) chloride (SnCl₄). While effective, these precursors present significant challenges, including the generation of corrosive byproducts (e.g., HCl) that can damage deposition equipment and the substrate, and a tendency for particle agglomeration.[3] To overcome these limitations, the field has shifted towards advanced metalorganic precursors.
This application note provides a comprehensive guide to the ALD of high-quality SnO₂ thin films using the metalorganic precursor Tetrakis(diethylamino)tin(IV) (TDEASn) . TDEASn offers significant advantages, including the absence of corrosive byproducts and typically lower deposition temperatures. While much of the foundational literature has focused on its methyl-ligated analogue, Tetrakis(dimethylamino)tin (TDMASn), the principles of reaction chemistry and process optimization are directly transferable. This guide will detail the precursor properties, deposition mechanisms, step-by-step experimental protocols, and expected film characteristics, providing researchers with a robust framework for implementing this advanced ALD process.
Precursor Spotlight: Tetrakis(diethylamino)tin (TDEASn)
The selection of an appropriate precursor is the most critical decision in developing a successful ALD process. TDEASn, an organometallic tin compound, is designed for high-purity vapor deposition applications.
-
Chemical Formula: C₁₆H₄₀N₄Sn[5]
-
Structure: A central tin atom bonded to four diethylamino ligands [-N(C₂H₅)₂].
The diethylamino ligands are key to the precursor's function. They provide sufficient volatility for vapor-phase delivery while possessing Sn-N bonds that are reactive towards common oxidants like water and ozone, enabling the self-limiting surface chemistry essential for ALD.
Table 1: Physicochemical Properties of TDEASn
| Property | Value | Reference |
| Molecular Weight | 407.23 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [5] |
| CAS Number | 1066-78-0 | [5] |
| Key Characteristics | Air and moisture sensitive; non-corrosive byproducts | [5] |
Handling & Storage: TDEASn is air and moisture sensitive and reacts violently with water.[5] It must be handled under an inert atmosphere (e.g., Nitrogen or Argon) using proper Schlenk line or glovebox techniques. It should be stored in a tightly sealed container in a cool, dry, well-ventilated area away from heat and ignition sources.[5]
The TDEASn ALD Process: Mechanism and Parameters
The ALD of SnO₂ using TDEASn is a binary process that relies on two sequential, self-saturating half-reactions. A typical process uses either water (H₂O) or ozone (O₃) as the co-reactant or oxidant.
Reaction Mechanism
The process can be described by the following idealized surface reactions, where * denotes a surface site:
-
Half-reaction A (TDEASn Pulse): The TDEASn precursor is pulsed into the reactor. It reacts with surface hydroxyl (-OH) groups, releasing diethylamine as a gaseous byproduct and leaving the surface terminated with tin-ligand species.
-
Sn-OH* + Sn[N(C₂H₅)₂]₄ → Sn-O-Sn[N(C₂H₅)₂]₃* + HN(C₂H₅)₂ (g)
-
-
Half-reaction B (Oxidant Pulse): An oxidant (e.g., H₂O) is pulsed into the reactor. It reacts with the remaining surface-bound ligands, forming Sn-O-Sn bonds and regenerating the hydroxylated surface for the next cycle.
-
Sn-N(C₂H₅)₂* + H₂O → Sn-OH* + HN(C₂H₅)₂ (g)
-
Each full AB cycle results in the deposition of a sub-monolayer of SnO₂. The self-limiting nature of these reactions ensures that growth stops once all available surface sites have reacted, leading to exceptional film uniformity and conformality.
Diagram of the SnO₂ ALD Cycle
Caption: A typical four-step ALD cycle for SnO₂ deposition using TDEASn.
Key Process Parameters and Their Influence
Optimizing the ALD process requires careful control over several key parameters. The causality behind these choices dictates the final film quality.
-
Deposition Temperature: This is arguably the most critical parameter. The range of temperatures where uniform, self-limiting growth occurs is known as the "ALD window."
-
Below the window: Precursor condensation or insufficient reaction energy leads to low growth rates and poor film quality.
-
Within the window: For TDMASn, this window is broad, typically cited between 50°C and 300°C.[3] A practical range for achieving high-purity films with TDEASn is 150°C to 250°C . In this range, the growth rate per cycle (GPC) is stable. The GPC often decreases slightly with increasing temperature due to a lower density of reactive surface sites (e.g., hydroxyls).[3]
-
Above the window: Precursor thermal decomposition begins, leading to a rapid increase in growth rate, loss of self-limiting behavior, and the introduction of CVD-like growth, which compromises film uniformity and purity.[3]
-
-
Pulse and Purge Times: These must be optimized to ensure saturation and complete removal of non-reacted species.
-
Precursor/Oxidant Pulse: The pulse time must be long enough for the precursor molecules to fully react with all available surface sites. Insufficient pulse times lead to a lower GPC and non-uniform films. A typical starting point is 0.5–2.0 seconds .[3]
-
Purge Time: The purge step, typically using an inert gas like N₂, must be long enough to evacuate all unreacted precursor and gaseous byproducts from the chamber. Inadequate purging is a common cause of CVD-like reactions and film impurities. A typical starting point is 10–30 seconds .[6]
-
-
Choice of Oxidant (H₂O vs. O₃):
-
Water (H₂O): This is a standard, effective, and readily available co-reactant for amino-ligated precursors. It reliably produces high-quality SnO₂ films.[7]
-
Ozone (O₃): As a more powerful oxidizing agent, ozone can facilitate more complete combustion of the precursor ligands. This often results in films with lower carbon and nitrogen impurity levels, especially at lower deposition temperatures.[8][9] It can also lead to higher film density and, in some cases, improved electrical properties.[9][10]
-
Experimental Protocol: ALD of SnO₂
This section provides a detailed, step-by-step protocol for the deposition of SnO₂ using TDEASn in a typical ALD reactor.
Materials and Equipment
-
ALD Reactor: Capable of handling liquid precursors and operating up to 300°C.
-
Precursor: Tetrakis(diethylamino)tin (TDEASn), loaded into a stainless steel bubbler.
-
Oxidant: Deionized water (H₂O) or an ozone (O₃) generator.
-
Carrier/Purge Gas: Ultra-high purity (99.999%) Nitrogen (N₂) or Argon (Ar).
-
Substrates: Si wafers, glass slides, or other materials of interest.
-
Characterization Tools: Ellipsometer, X-ray diffractometer (XRD), X-ray photoelectron spectrometer (XPS), UV-Vis spectrophotometer, four-point probe.
Substrate Preparation (Example for Si Wafer)
-
Place Si wafers in a wafer carrier.
-
Perform sonication in a sequence of solvents: 10 minutes in acetone, followed by 10 minutes in isopropanol.[11]
-
Rinse thoroughly with deionized water and dry with a stream of N₂ gas.
-
Optional: Perform a UV-Ozone clean for 10-15 minutes immediately before loading into the ALD reactor to ensure a uniformly hydroxylated surface.[11]
ALD System Setup
-
Install the TDEASn bubbler onto the ALD system, ensuring all connections are leak-tight.
-
Heat the TDEASn bubbler to 60–75°C to achieve adequate vapor pressure.
-
Heat the precursor delivery lines to 100–120°C (at least 20°C above the bubbler temperature) to prevent condensation.
-
Load the prepared substrates into the reactor chamber.
-
Set the reactor wall and substrate temperature to the desired deposition temperature (e.g., 200°C ). Allow temperatures to stabilize for at least 30-60 minutes.
Deposition Protocol
The following are starting recipes. Crucially, these parameters must be validated for your specific reactor geometry by performing saturation studies. This involves varying one parameter (e.g., TDEASn pulse time) while keeping all others constant and measuring the resulting GPC until it reaches a plateau.
Protocol A: TDEASn + H₂O @ 200°C
-
TDEASn Pulse: 1.0 s
-
N₂ Purge: 20.0 s
-
H₂O Pulse: 0.5 s
-
N₂ Purge: 20.0 s
-
Repeat for the desired number of cycles to achieve the target thickness. (Expected GPC: ~1.0–1.4 Å/cycle).[3]
Protocol B: TDEASn + O₃ @ 200°C
-
TDEASn Pulse: 1.0 s
-
N₂ Purge: 25.0 s
-
O₃ Pulse: 1.0 s (using a typical O₃ concentration of 150-300 g/m³).[8]
-
N₂ Purge: 25.0 s
-
Repeat for the desired number of cycles. (Expected GPC: ~1.0–1.3 Å/cycle).[11]
Diagram of the Experimental Workflow
Caption: Overall experimental workflow from substrate preparation to film deposition and characterization.
Expected Film Properties & Characterization
The properties of the resulting SnO₂ films are highly dependent on the chosen deposition parameters. Based on analogous TDMASn processes, the following characteristics can be expected.
Table 2: Typical Properties of SnO₂ Films Deposited via Aminotin ALD
| Property | Value Range | Deposition Conditions / Notes | Reference |
| Growth Per Cycle (GPC) | 0.8–1.6 Å/cycle | Decreases with increasing temperature. | [3] |
| Crystallinity | Amorphous to Polycrystalline (Rutile) | As-deposited films are often amorphous at T < 200°C. Crystallinity increases with temperature or post-deposition annealing. | [3][7][8] |
| Resistivity | 10⁻⁴ – 1 Ω·cm | Highly dependent on crystallinity and purity. Lower resistivity is achieved with higher crystallinity and carrier concentration. O₃ processes often yield lower resistivity. | [3][9][10][12] |
| Carrier Concentration | 10¹⁹ – 10²¹ cm⁻³ | n-type conductivity. Increases with deposition temperature. | [9][12] |
| Optical Transmittance | > 85% (@ 550 nm) | For films ~50-100 nm thick. | [3][9] |
| Refractive Index | 1.9 – 2.0 (@ 633 nm) | Close to the bulk value of SnO₂. | [3] |
| Surface Roughness (RMS) | < 1 nm | For a ~100 nm thick film on Si, indicating very smooth films. | [3] |
Characterization Methods
-
Ellipsometry: The primary tool for measuring film thickness after deposition. By performing measurements on a series of films with different numbers of ALD cycles, the GPC can be accurately determined.
-
X-Ray Diffraction (XRD): Used to determine the crystallinity of the films. Broad, low-intensity features indicate an amorphous film, while sharp peaks corresponding to the rutile or cassiterite phase of SnO₂ indicate a polycrystalline structure.[1][13]
-
X-ray Photoelectron Spectroscopy (XPS): Essential for verifying chemical composition and purity. XPS can confirm the Sn:O stoichiometry and detect residual impurities like carbon and nitrogen from the precursor ligands.[3][7]
-
Scanning Electron Microscopy (SEM) & Atomic Force Microscopy (AFM): Provide information on the surface morphology and quantitative roughness of the films. ALD films are typically extremely smooth and conformal.[3]
-
Four-Point Probe & Hall Effect: These are standard methods for measuring the film's electrical properties, including resistivity, carrier concentration, and mobility.[12]
Safety and Handling Precautions
Working with TDEASn requires strict adherence to safety protocols due to its chemical reactivity and potential health hazards.
-
Primary Hazards:
-
Flammable: The precursor is a flammable liquid and vapor.[5] Keep away from all ignition sources.
-
Water Reactive: Reacts violently with water and moisture, releasing flammable and toxic vapors.[5] All handling must be done under a dry, inert atmosphere.
-
Toxic & Corrosive: Harmful if swallowed, inhaled, or in contact with skin. Causes severe skin burns and serious eye damage.[5]
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Neoprene or nitrile rubber gloves are required.[14]
-
Eye Protection: Chemical safety goggles and a face shield must be worn.[15]
-
Skin Protection: Wear a flame-retardant lab coat and ensure full body coverage.
-
Respiratory Protection: Work in a well-ventilated fume hood. Respiratory protection may be necessary if vapor exposure is possible.[14]
-
-
Handling & Disposal:
-
Use only non-sparking tools and explosion-proof equipment.[14]
-
Ground all containers and transfer equipment to prevent static discharge.[16]
-
In case of a spill, do not use water. Contain the spill with an inert absorbent material.
-
All waste, including contaminated materials and empty containers, must be disposed of as hazardous chemical waste according to local regulations.[17]
-
References
-
Adeboye, A., et al. (2021). Synthesis and characterization of SnO2 thin films using metalorganic precursors. SN Applied Sciences. [Link]
-
Elam, J. W., et al. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. Journal of Vacuum Science & Technology A. [Link]
-
Libera, J., et al. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. Semantic Scholar. [Link]
-
Elam, J. W., et al. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. SciSpace. [Link]
-
Ri-Sheng, K., et al. (2013). Tin oxide atomic layer deposition from tetrakis(dimethylamino)tin and water. ResearchGate. [Link]
-
Kamanina, A., et al. (2022). ATOMIC LAYER DEPOSITION OF TIN DIOXIDE NANOFILMS: A REVIEW. Radioelectronics and Communications Systems. [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: TETRAKIS(DIMETHYLAMINO)TIN. Gelest. [Link]
-
LookChem. (n.d.). Safety Data Sheet: Tetrakis(dimethylamido)tin(IV). LookChem. [Link]
-
Luo, Y., et al. (2022). Atomic Layer Deposition of SnO2 as an Electron Transport Material for Solid-State P-type Dye-Sensitized Solar Cells. ACS Applied Energy Materials. [Link]
-
Chen, R., et al. (2015). Properties of SnO2 Films Grown by Atomic Layer Deposition. ResearchGate. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Tetrakis(dimethylamino)tin. Chemos. [Link]
-
Palmstrom, A. F., et al. (2019). Interfacial Effects of Tin Oxide Atomic Layer Deposition in Metal Halide Perovskite Photovoltaics. OSTI.gov. [Link]
-
Kim, S.-K., et al. (2012). SnO2 thin films grown by atomic layer deposition using a novel Sn precursor. ResearchGate. [Link]
-
Lee, S., et al. (2015). Effect of ozone concentration on atomic layer deposited tin oxide. ResearchGate. [Link]
-
Choi, W.-S., et al. (2014). Highly conductive SnO2 thin films deposited by atomic layer deposition using tetrakis-dimethyl-amine-tin precursor and ozone reactant. ResearchGate. [Link]
-
Aarik, L., et al. (2023). Properties of tin oxide films grown by atomic layer deposition from tin tetraiodide and ozone. Beilstein Journal of Nanotechnology. [Link]
-
Flores-Mena, J.E., et al. (2024). Structural parameters determination of ALD-SnO2 thin films grown on silicon (100) and boron-doped silicon (100). Chalcogenide Letters. [Link]
-
Shin, S. S., et al. (2017). Supporting Information Atomic Layer Deposition of SnO2 Electron-Transporting Layer for Planar Perovskite Solar Cells. The Royal Society of Chemistry. [Link]
-
Rifai, A., et al. (2016). Synthesis and Characterization of SnO2 Thin Films by Chemical Bath Deposition. ResearchGate. [Link]
-
Choi, W.-S., et al. (2014). Highly conductive SnO2 thin films deposited by atomic layer deposition using tetrakis-dimethyl-amine-tin precursor and ozone reactant. Hanyang University. [Link]
-
Geryl, A., et al. (2022). Atmospheric atomic layer deposition of SnO2 thin films with tin(ii) acetylacetonate and water. Dalton Transactions. [Link]
-
Petruk, V. H., et al. (2013). Preparation and Characterization of SnO(2) Films for Sensing Applications. ResearchGate. [Link]
-
Benhaliliba, M., et al. (2011). Growth and properties of SnO2 thin films obtained by spray pyrolysis technique. ASJP. [Link]
Sources
- 1. Synthesis and characterization of SnO<sub>2</sub> thin films using metalorganic precursors - Journal of King Saud University - Science [jksus.org]
- 2. chalcogen.ro [chalcogen.ro]
- 3. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 4. ipme.ru [ipme.ru]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ScholarWorks@Hanyang University: Highly conductive SnO2 thin films deposited by atomic layer deposition using tetrakis-dimethyl-amine-tin precursor and ozone reactant [scholarworks.bwise.kr]
- 11. rsc.org [rsc.org]
- 12. Atmospheric atomic layer deposition of SnO2 thin films with tin(ii) acetylacetonate and water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. gelest.com [gelest.com]
- 15. file1.lookchem.com [file1.lookchem.com]
- 16. chemos.de [chemos.de]
- 17. sigmaaldrich.com [sigmaaldrich.com]
"Tetrakis(diethylamine)tin as a precursor for tin oxide thin films"
Application Notes & Protocols for Tin Oxide Thin Film Deposition
Topic: Tetrakis(amino)tin Precursors for High-Quality Tin Oxide Thin Films
Lead Application Scientist: Dr. Gemini
Introduction: The Need for Advanced Tin Oxide Precursors
Tin oxide (SnO₂), a wide-bandgap n-type semiconductor, is a cornerstone material in a multitude of advanced technologies, including transparent conducting oxides (TCOs) for photovoltaics and displays, gas sensors, energy-efficient windows, and catalysts.[1][2][3] The performance of these devices is critically dependent on the quality of the SnO₂ thin film—its purity, uniformity, conformality, and structural properties.
Historically, the deposition of SnO₂ films via Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD) relied heavily on halogenated precursors like tin(IV) chloride (SnCl₄). However, these precursors present significant challenges, including the generation of corrosive byproducts (e.g., HCl) that can damage deposition equipment and the need for high deposition temperatures, which is incompatible with flexible, temperature-sensitive substrates.[3]
This has driven the adoption of non-halogenated, metalorganic precursors. Among these, tetrakis(amino)tin compounds have emerged as highly effective alternatives. While the user has inquired about Tetrakis(diethylamino)tin , the vast body of scientific literature and established protocols overwhelmingly focuses on its close analog, Tetrakis(dimethylamino)tin (TDMASn) . TDMASn offers excellent volatility and reactivity, enabling lower deposition temperatures and yielding high-purity films.[3][4][5]
This guide, therefore, will focus on the well-documented use of TDMASn as a state-of-the-art precursor for SnO₂ thin films. We will provide a comprehensive overview of its properties, detailed safety and handling protocols, and field-proven methodologies for Atomic Layer Deposition (ALD). The principles and protocols described herein provide a robust foundation for researchers and engineers working to fabricate next-generation devices.
Precursor Profile: TDMASn vs. TDEASn
The choice of precursor is the single most critical decision in a deposition process. It dictates the required temperature window, the reaction chemistry, the growth rate, and the ultimate purity of the film. Both TDMASn and Tetrakis(diethylamino)tin (TDEASn) are volatile liquids suitable for vapor deposition, but their properties differ, influencing their processability.
Table 1: Comparison of Precursor Physical & Chemical Properties
| Property | Tetrakis(dimethylamino)tin (TDMASn) | Tetrakis(diethylamino)tin (TDEASn) | Significance for Deposition |
| CAS Number | 1066-77-9[6] | 1066-78-0 | Unique identifier for ordering and safety information. |
| Molecular Formula | C₈H₂₄N₄Sn[6] | C₁₆H₄₀N₄Sn | Affects molecular weight and ligand chemistry. |
| Molecular Weight | 295.01 g/mol [6] | 407.23 g/mol | Influences vaporization rate and mass transport. |
| Appearance | Colorless to pale-yellow liquid[7] | Liquid | Visual check for precursor quality. |
| Boiling Point | 53-55 °C @ 0.1 mmHg[7] | 110 °C @ 0.5 mmHg | Critical Parameter. TDMASn's lower boiling point indicates higher volatility, allowing for lower bubbler temperatures and more efficient vapor delivery. |
| Density | ~1.17 g/mL[7] | 1.125 g/mL @ 25 °C | Required for calculating molar flux and for some mass flow controllers. |
| Hydrolysis Sensitivity | Reacts rapidly with moisture/water[7][8] | Reacts with moisture (EUH014) | Both are highly sensitive. Dictates the need for inert gas handling to prevent precursor degradation and particle formation. |
Expert Insight: The significantly lower boiling point of TDMASn makes it the preferred precursor for ALD.[7] Higher volatility ensures that sufficient precursor vapor can be delivered to the reactor at lower bubbler temperatures, minimizing the risk of thermal decomposition of the precursor before it reaches the substrate.
Safety & Handling Protocols
Tetrakis(amino)tin compounds are reactive and hazardous. Strict adherence to safety protocols is mandatory.
2.1 Hazard Identification
-
Flammability: Highly flammable liquid and vapor.[6][9] Keep away from all sources of ignition.[10][11] Containers and transfer lines must be electrically grounded and bonded to prevent static discharge.[9][11]
-
Corrosivity & Toxicity: Causes severe skin burns and eye damage.[6][9] Harmful if swallowed, in contact with skin, or if inhaled.[6][9]
-
Reactivity: Reacts rapidly and exothermically with water and other protic solvents (e.g., alcohols).[7][8] It is extremely sensitive to air and moisture.[12]
2.2 Handling & Storage
-
Inert Atmosphere: All handling, including transfer and storage, must be performed under a dry, inert atmosphere (e.g., high-purity nitrogen or argon) in a glovebox or using Schlenk line techniques.[7][12]
-
Ventilation: Use only in a well-ventilated area, preferably within a fume hood designed for hazardous chemicals.[10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles and a face shield are required.[12]
-
Hand Protection: Use neoprene or nitrile rubber gloves inspected for integrity before use.[11]
-
Body Protection: Wear suitable protective, flame-retardant clothing.
-
Respiratory: If there is any risk of inhalation, use a NIOSH-certified respirator with an appropriate cartridge (e.g., organic vapor/amine).[11]
-
-
Storage: Store in the original, tightly sealed container in a cool, dry, well-ventilated, and locked area away from heat and sunlight.[9]
Application: Atomic Layer Deposition (ALD) of Tin Oxide
ALD is the premier technique for depositing ultra-thin, conformal, and pinhole-free films. It utilizes sequential, self-limiting surface reactions to build a film one atomic layer at a time. The use of TDMASn with an oxygen source (like water or hydrogen peroxide) is a well-established process.[2][4][5]
3.1 The ALD Mechanism with TDMASn
The process consists of a repeated two-step cycle:
-
TDMASn Pulse (Half-Reaction A): TDMASn vapor is pulsed into the reactor. It reacts with the hydroxyl (-OH) groups on the substrate surface. One or more dimethylamine ligands are released, and a tin-containing species chemisorbs onto the surface. The reaction is self-limiting; once all surface sites are occupied, the reaction stops.
-
Oxidant Pulse (Half-Reaction B): An oxidant (e.g., H₂O or H₂O₂) is pulsed into the reactor. It reacts with the remaining dimethylamine ligands on the tin surface species, forming Sn-O-Sn bonds and regenerating the hydroxylated surface for the next cycle. This step also releases dimethylamine as a byproduct.
Excess precursor and volatile byproducts from each step are removed by an inert gas purge before the next pulse is introduced, preventing gas-phase reactions (CVD) and ensuring true ALD growth.[2]
Detailed Protocol: ALD of SnO₂ using TDMASn and H₂O₂
This protocol is a representative example based on established literature.[4][5] Researchers must optimize parameters for their specific ALD reactor and substrate.
4.1 Materials & Equipment
-
Precursors: Tetrakis(dimethylamino)tin (TDMASn), Hydrogen Peroxide (H₂O₂), high-purity Nitrogen (N₂) or Argon (Ar) gas.
-
Substrates: Silicon wafers, glass slides, or other relevant materials.
-
Equipment: ALD reactor with appropriate precursor delivery lines, vacuum pump, and temperature control. Substrate cleaning supplies (e.g., solvents, DI water, plasma cleaner).
4.2 Step-by-Step Methodology
-
Substrate Preparation:
-
Clean substrates thoroughly to remove organic and particulate contamination. A typical sequence for Si wafers is sonication in acetone, then isopropanol, followed by a DI water rinse and drying with N₂ gas.
-
An optional oxygen plasma clean or UV-ozone treatment can ensure a uniformly hydroxylated starting surface, which is crucial for consistent initial growth.
-
-
Precursor & Reactor Setup:
-
CAUTION: Perform all precursor handling in an inert atmosphere.
-
Gently heat the TDMASn bubbler to 50-75 °C to ensure adequate vapor pressure. The delivery lines should be heated to 10-20 °C above the bubbler temperature to prevent condensation.
-
Load substrates into the ALD reactor.
-
Pump down the reactor to its base pressure and then establish a stable process pressure with the inert carrier gas (e.g., 20 sccm N₂).
-
-
Deposition:
-
Set the substrate deposition temperature. A typical ALD window for this process is between 100 °C and 200 °C.[13]
-
Begin the ALD cycles using the timing sequence: TDMASn pulse / N₂ purge / H₂O₂ pulse / N₂ purge .
-
Execute the desired number of cycles to achieve the target film thickness. The growth per cycle (GPC) is typically in the range of 1.2 Å/cycle.[4][5][14]
-
Table 2: Example ALD Deposition Parameters for SnO₂
| Parameter | Value Range | Rationale / Causality | Source |
| Substrate Temperature | 50 - 200 °C | Defines the "ALD window." Below 50°C, condensation can occur. Above ~250°C, precursor decomposition may lead to CVD-like growth and impurities. | [2][4][5] |
| TDMASn Bubbler Temp. | 50 - 75 °C | Ensures sufficient and stable vapor pressure for delivery into the reactor. | |
| TDMASn Pulse Time | 0.5 - 2.0 s | Must be long enough to fully saturate the substrate surface with precursor. Saturation can be confirmed by plotting GPC vs. pulse time. | [2] |
| H₂O₂ Pulse Time | 0.5 - 2.0 s | Must be long enough to complete the surface reaction and remove all ligands. | |
| Purge Time | 5 - 30 s | Must be sufficient to completely evacuate excess precursor and byproducts from the chamber to prevent parasitic CVD reactions. | [2] |
| Growth Per Cycle (GPC) | ~0.7 - 1.5 Å/cycle | The thickness added in one complete ALD cycle. It is temperature-dependent. | [2][4][5] |
-
Post-Deposition Annealing (Optional):
-
As-deposited films using this chemistry are typically amorphous.[2][4][5]
-
To induce crystallization into the rutile SnO₂ phase, a post-deposition anneal is often required.
-
A typical procedure is annealing at >600 °C in a nitrogen atmosphere.[15] The final crystallinity and grain size will depend on the annealing temperature and duration.
-
Film Characterization
After deposition, the film must be characterized to validate its properties.
-
Thickness & Optical Properties: Variable Angle Spectroscopic Ellipsometry (VASE) is used to determine film thickness and refractive index.[2] Optical transmittance can be measured with a UV-Vis spectrophotometer; high-quality films can achieve >90% transmission in the visible range.[4][5]
-
Crystallinity: X-ray Diffraction (XRD) is used to determine the crystal structure of the film (amorphous vs. polycrystalline rutile).[2]
-
Surface Morphology & Conformality: Scanning Electron Microscopy (SEM) provides images of the film's surface and cross-sections, confirming it is smooth, uniform, and conformal.[16] Atomic Force Microscopy (AFM) quantifies the surface roughness, which can be as low as <1 nm for a ~100 nm film.[5]
-
Elemental Composition: X-ray Photoelectron Spectroscopy (XPS) confirms the presence of Sn and O and can detect impurities like residual carbon or nitrogen.[2] Sputter depth profiling can assess compositional uniformity through the film's thickness.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Growth Per Cycle (GPC) | Incomplete precursor/oxidant pulse (not reaching saturation). Low precursor bubbler temperature. Deposition temperature too high (desorption). | Increase pulse times until GPC saturates. Increase bubbler temperature slightly. Lower the deposition temperature to stay within the ALD window. |
| High Carbon/Nitrogen Impurity | Deposition temperature too low (incomplete ligand removal). Insufficient oxidant pulse or purge times. Precursor decomposition. | Increase deposition temperature.[5][16] Increase oxidant pulse and purge times. Ensure bubbler and delivery lines are not overheated. |
| Poor Film Uniformity | Non-uniform substrate temperature. Inefficient gas flow dynamics in the reactor. | Verify reactor temperature uniformity. Adjust carrier gas flow rate; optimize reactor geometry if possible. |
| Hazy or Particulate Film | Parasitic CVD reactions due to inadequate purging. Precursor degradation from air/moisture leak. | Increase purge times significantly. Check the entire system for leaks; verify inert gas purity. |
References
-
Adeleye, A., et al. (2021). Synthesis and characterization of SnO₂ thin films using metalorganic precursors. ResearchGate. [Link]
-
Gougousi, T., et al. (2013). Tin oxide atomic layer deposition from tetrakis(dimethylamino)tin and water. AIP Publishing. [Link]
-
Gougousi, T., et al. (2013). (PDF) Tin oxide atomic layer deposition from tetrakis(dimethylamino)tin and water. ResearchGate. [Link]
-
Elam, J. W., et al. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. AIP Publishing. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Tetrakis(dimethylamino)tin. Chemos. [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: TETRAKIS(DIMETHYLAMINO)TIN. Gelest. [Link]
-
Wolfa. (n.d.). Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn. Wolfa. [Link]
-
Choi, W.-S. (2009). The Fabrication of Tin Oxide Films by Atomic Layer Deposition using Tetrakis(Ethylmethylamino) Tin Precursor. Transactions on Electrical and Electronic Materials. [Link]
-
LookChem. (n.d.). Tetrakis(dimethylamido)tin(IV). LookChem. [Link]
-
Elam, J. W., et al. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. AIP Publishing. [Link]
-
Rumyantseva, M. N., et al. (2017). ATOMIC LAYER DEPOSITION OF TIN DIOXIDE NANOFILMS: A REVIEW. ResearchGate. [Link]
-
Elam, J. W., et al. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. SciSpace. [Link]
-
Elam, J. W., et al. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. Northwestern University. [Link]
-
Gelest. (2022). TETRAKIS(DIMETHYLAMINO)TIN Safety Data Sheet. Amazon S3. [Link]
-
Wikipedia. (n.d.). Tetrakis(dimethylamido)titanium. Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). Tetrakis(dimethylamino)tin. PubChem. [Link]
-
Elam, J. W., et al. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. ResearchGate. [Link]
-
AIP Publishing. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. AIP Publishing. [Link]
-
Kim, H., et al. (2021). The conducting tin oxide thin films deposited via atomic layer deposition using Tetrakis-dimethylamino tin and peroxide for transparent flexible electronics. ResearchGate. [Link]
-
Schwartz, J., et al. (2002). The Reaction between Tetrakis(diethylamino)tin and Indium Tin Oxide. Princeton University. [Link]
-
ChemRxiv. (2025). Suppressing H-transfer in Tetrakis(dimethylamino)tin(IV) for Stable Atomic Layer Deposition of Tin Oxide. Cambridge Open Engage. [Link]
Sources
- 1. Synthesis and characterization of SnO<sub>2</sub> thin films using metalorganic precursors - Journal of King Saud University - Science [jksus.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. ipme.ru [ipme.ru]
- 4. [PDF] Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin | Semantic Scholar [semanticscholar.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Tetrakis(dimethylamino)tin | C8H24N4Sn | CID 16684220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn - Wolfa [wolfabio.com]
- 8. TETRAKIS(DIMETHYLAMINO)TIN | 1066-77-9 [chemicalbook.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. chemos.de [chemos.de]
- 11. gelest.com [gelest.com]
- 12. file1.lookchem.com [file1.lookchem.com]
- 13. researchgate.net [researchgate.net]
- 14. oak.go.kr [oak.go.kr]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Chemical Vapor Deposition using Tetrakis(diethylamino)titanium (TDEAT)
Introduction: The Role of TDEAT in Advanced Thin Film Deposition
Tetrakis(diethylamino)titanium (TDEAT), with the chemical formula Ti[N(C₂H₅)₂]₄, is a prominent organometallic precursor in the field of chemical vapor deposition (CVD). Its molecular structure, featuring a central titanium atom bonded to four diethylamido ligands, imparts favorable properties for the deposition of high-quality titanium-based thin films. TDEAT is a liquid at room temperature with adequate volatility for consistent vapor delivery into a CVD reactor. A key advantage of TDEAT lies in its ability to facilitate low-temperature deposition processes, typically below 400°C, making it compatible with thermally sensitive substrates often used in microelectronics and other advanced applications[1].
This guide provides detailed protocols and technical insights for the deposition of two technologically significant materials using TDEAT: Titanium Nitride (TiN) and Titanium Dioxide (TiO₂). The methodologies described herein are grounded in established chemical principles and field-proven practices, aimed at enabling researchers and engineers to achieve reproducible and high-quality film growth.
PART 1: Safety and Precursor Handling
1.1. Hazard Analysis
TDEAT is a reactive and hazardous chemical that requires careful handling in a controlled laboratory environment. The primary hazards associated with TDEAT include:
-
Flammability: It is a highly flammable liquid and vapor. Vapors can form explosive mixtures with air[2].
-
Water Reactivity: TDEAT reacts violently with water, releasing flammable gases that can spontaneously ignite[2]. All handling and storage must be under an inert atmosphere.
-
Corrosivity: It causes severe skin burns and eye damage[2].
1.2. Personal Protective Equipment (PPE)
When handling TDEAT, the following PPE is mandatory:
-
Flame-retardant lab coat
-
Chemical splash goggles and a face shield
-
Heavy-duty chemical-resistant gloves (e.g., butyl rubber)
-
Closed-toe shoes
1.3. Handling and Storage Protocols
-
Inert Atmosphere: TDEAT must be handled and stored under an inert gas, such as nitrogen or argon, to prevent reactions with atmospheric moisture and oxygen[2][3].
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood or a glovebox.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[2][3]. The precursor is typically stored in and delivered from a stainless steel bubbler.
-
Spill Management: In case of a spill, do not use water. Use a non-combustible absorbent material to contain the spill and dispose of it as hazardous waste.
PART 2: Chemical Vapor Deposition of Titanium Nitride (TiN)
2.1. Mechanistic Overview: Transamination Reaction
The CVD of TiN from TDEAT and ammonia (NH₃) proceeds via a transamination reaction. In this process, the diethylamido ligands of the TDEAT molecule are progressively replaced by amino groups from the ammonia, ultimately leading to the formation of a TiN film and volatile diethylamine byproducts. The overall simplified reaction can be represented as:
Ti[N(C₂H₅)₂]₄ + NH₃ → TiN + byproducts
The use of ammonia is crucial as it provides the nitrogen source for the TiN film and facilitates a cleaner reaction with lower carbon incorporation compared to the thermal decomposition of TDEAT alone[4].
2.2. Experimental Workflow: TiN Deposition
Caption: Workflow for TiN Chemical Vapor Deposition.
2.3. Detailed Protocol for TiN Deposition
This protocol is a starting point and may require optimization based on the specific CVD reactor configuration and desired film properties.
Step 1: Substrate Preparation
-
Clean the substrate (e.g., silicon wafer) using a standard cleaning procedure (e.g., RCA clean for Si) to remove organic and inorganic contaminants.
-
Load the substrate into the CVD reactor.
Step 2: Reactor Preparation
-
Pump down the reactor to its base pressure (typically < 1 mTorr).
-
Perform a leak check to ensure reactor integrity.
-
Purge the reactor and gas lines with a high-purity inert gas (e.g., N₂ or Ar).
Step 3: Process Parameter Setup
-
Heat the substrate to the desired deposition temperature (e.g., 320-420°C).
-
Heat the TDEAT bubbler to a stable temperature (e.g., 100-120°C) to ensure sufficient vapor pressure.
-
Set the carrier gas (e.g., N₂) flow rate through the TDEAT bubbler (e.g., 20-50 sccm).
-
Set the ammonia (NH₃) flow rate (e.g., 100-500 sccm).
Step 4: Deposition
-
Once all parameters are stable, introduce the TDEAT vapor and ammonia into the reactor to initiate film growth.
-
The deposition time will depend on the desired film thickness and the growth rate.
Step 5: Post-Deposition
-
After the desired deposition time, stop the TDEAT flow and purge the reactor with an inert gas.
-
Turn off the substrate heater and allow the system to cool down under an inert atmosphere.
-
Unload the substrate for characterization.
2.4. Process Parameters and Their Influence on TiN Film Properties
| Parameter | Typical Range | Influence on Film Properties |
| Substrate Temperature | 320 - 420°C | Affects growth rate, crystallinity, and step coverage. Higher temperatures can increase the growth rate but may negatively impact conformality[5]. |
| TDEAT Bubbler Temperature | 100 - 120°C | Controls the vapor pressure and delivery rate of the precursor. |
| Reactor Pressure | 1 - 760 Torr (Atmospheric Pressure CVD is also common) | Influences the mean free path of gas molecules, affecting conformality and uniformity. |
| NH₃:TDEAT Ratio | >10:1 | A high ratio is crucial for complete transamination, leading to lower carbon content and lower film resistivity. |
| Carrier Gas Flow Rate | 20 - 100 sccm | Affects the precursor delivery rate and residence time in the reactor. |
PART 3: Chemical Vapor Deposition of Titanium Dioxide (TiO₂)
3.1. Mechanistic Considerations
The deposition of TiO₂ from TDEAT involves the reaction of the precursor with an oxygen source. While direct thermal decomposition can lead to TiO₂ formation, it often results in carbon contamination. The use of an oxidant such as oxygen (O₂), water vapor (H₂O), or ozone (O₃) is generally preferred to achieve purer films at lower temperatures. The reaction with an oxidant facilitates the removal of the organic ligands and the formation of Ti-O bonds.
3.2. Experimental Workflow: TiO₂ Deposition
Caption: Workflow for TiO₂ Chemical Vapor Deposition.
3.3. Detailed Protocol for TiO₂ Deposition
This protocol provides a general framework for TiO₂ deposition using TDEAT and an oxidant. Optimization is essential to achieve the desired film characteristics.
Step 1: Substrate and Reactor Preparation
-
Follow the same procedures as for TiN deposition (Steps 1 and 2 in section 2.3).
Step 2: Process Parameter Setup
-
Heat the substrate to the desired deposition temperature (e.g., 200-350°C). Note that TDEAT decomposition may occur above 225°C[5].
-
Heat the TDEAT bubbler to a stable temperature (e.g., 100-120°C).
-
Set the carrier gas (e.g., Ar or N₂) flow rate through the TDEAT bubbler (e.g., 20-50 sccm).
-
Set the oxidant gas (e.g., O₂, or introduce H₂O vapor) flow rate.
Step 3: Deposition
-
Introduce the TDEAT vapor and the oxidant into the reactor to commence film growth.
-
Deposition time will determine the final film thickness.
Step 4: Post-Deposition and Optional Annealing
-
Stop the precursor and oxidant flows and purge the reactor with an inert gas.
-
Cool the system down.
-
A post-deposition anneal in air or oxygen at a higher temperature (e.g., 400-600°C) may be performed to improve crystallinity and film density. As-deposited films are often amorphous.
3.4. Process Parameters and Their Influence on TiO₂ Film Properties
| Parameter | Typical Range (Starting Point) | Influence on Film Properties |
| Substrate Temperature | 200 - 350°C | Strongly influences crystallinity and growth rate. Lower temperatures may result in amorphous films, while higher temperatures can promote crystalline growth (e.g., anatase phase)[6]. |
| TDEAT Bubbler Temperature | 100 - 120°C | Controls precursor delivery rate. |
| Reactor Pressure | 1 - 10 Torr | Affects gas-phase reactions and film uniformity. |
| Oxidant | O₂, H₂O, O₃ | The choice of oxidant affects the reaction chemistry, deposition temperature, and film purity. Ozone can enable lower deposition temperatures[7]. |
| Post-Deposition Annealing | 400 - 600°C | Can be used to crystallize amorphous films into anatase or rutile phases and to densify the film. |
PART 4: Troubleshooting and Film Characterization
4.1. Common Issues and Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Film Resistivity (TiN) | High carbon or oxygen contamination. | Increase NH₃:TDEAT ratio, check for leaks in the system, ensure high-purity gases. |
| Poor Step Coverage | High deposition rate, low surface mobility of precursors. | Decrease deposition temperature and/or pressure. |
| Low Growth Rate | Insufficient precursor flow, low substrate temperature. | Increase bubbler temperature or carrier gas flow, increase substrate temperature. |
| Film Peeling/Poor Adhesion | Substrate contamination, high film stress. | Improve substrate cleaning, optimize deposition temperature and pressure. |
4.2. Recommended Characterization Techniques
| Property | Technique(s) |
| Thickness and Refractive Index | Ellipsometry, Profilometry |
| Crystallinity and Phase | X-ray Diffraction (XRD), Raman Spectroscopy |
| Composition and Purity | X-ray Photoelectron Spectroscopy (XPS), Auger Electron Spectroscopy (AES) |
| Morphology and Microstructure | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) |
| Electrical Resistivity (TiN) | Four-Point Probe |
References
-
Gordon, R. G., Musher, J. N. (1996). Atmospheric Pressure Chemical Vapor Deposition of Titanium Nitride from Tetrakis (diethylamido) Titanium and Ammonia. Journal of the Electrochemical Society, 143(2), 736-744. [Link]
-
Liu, X., Lu, Y. Z., & Gordon, R. G. (1999). Improved conformality of CVD titanium nitride films. In MRS Proceedings (Vol. 564, p. 333). Cambridge University Press. [Link]
-
Elam, J. W., et al. (2003). Atomic layer deposition of TiO2 from tetrakis(dimethylamino)titanium and ozone. The Journal of Physical Chemistry B, 107(14), 3112-3119. [Link]
-
Katamreddy, R., et al. (2008). Ti source precursors for atomic layer deposition of TiO2, STO and BST. In 2008 IEEE/SEMI Advanced Semiconductor Manufacturing Conference (pp. 161-165). IEEE. [Link]
-
Lee, M. K., Huang, J. J., Hung, Y. M., & Fan, M. C. (2003). Properties of TiO2 thin films on GaAs prepared by metalorganic chemical vapor deposition. Japanese journal of applied physics, 42(Part 1, No. 7A), 4152. [Link]
-
Ereztech. (n.d.). Tetrakis(diethylamino)titanium(IV). [Link]
-
Gordon, R. G. (n.d.). Titanium (IV) Alkylamides. MOCVD Precursor Encyclopedia. [Link]
-
Musher, J. N., & Gordon, R. G. (1996). Step Coverage and Material Properties of CVD Titanium Nitride Films from TDMAT and TDEAT Organic Precursors. In MRS Proceedings (Vol. 427, p. 247). Cambridge University Press. [Link]
-
Fix, R. M., Gordon, R. G., & Hoffman, D. M. (1991). Chemical vapor deposition of titanium, zirconium, and hafnium nitride thin films. Chemistry of materials, 3(6), 1138-1148. [Link]
-
Xue, Z., et al. (1998). CVD of titanium oxide thin films from the reaction of tetrakis(dimethylamido)titanium with oxygen. Polyhedron, 17(5-6), 877-882. [Link]
-
Kim, Y., et al. (2005). Characterization of a TiO2 photocatalyst film deposited by CVD and its photocatalytic activity. Journal of the Chinese Institute of Chemical Engineers, 36(2), 113-119. [Link]
-
Gelest. (n.d.). Safety Data Sheet: Tetrakis(dimethylamido)titanium. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Influence of the Deposition Parameters on the Properties of TiO2 Thin Films on Spherical Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectral and photocatalytic characteristics of TiO2 CVD films on quartz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kutarr.kochi-tech.ac.jp [kutarr.kochi-tech.ac.jp]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Tin-Based Nanoparticles Using Tetrakis(diethylamine)tin
Introduction and Scientific Context
Tin-based nanoparticles, particularly tin oxide (SnO₂), are at the forefront of nanomaterials research due to their unique electronic, optical, and chemical properties. These materials are n-type semiconductors with a wide bandgap, making them highly transparent in the visible spectrum and thermally stable.[1] Their high surface-to-volume ratio and reactivity have led to significant interest in a variety of applications, including catalysis, gas sensing, energy storage, and nanomedicine.[2][3] For professionals in drug development, tin-based nanoparticles offer potential as antimicrobial agents and components in advanced drug delivery systems.[4][5]
The choice of precursor is paramount in nanoparticle synthesis, dictating reaction conditions, purity, and the final properties of the nanomaterial. While traditional methods often rely on inorganic tin salts like tin chlorides, these can introduce halide impurities and require aggressive reaction conditions.[6][7] Metalorganic precursors represent a significant advancement, offering cleaner reaction pathways. Tetrakis(diethylamine)tin(IV), Sn(NEt₂)₄, is a highly reactive metalorganic compound that serves as an excellent precursor for tin oxide. Its amine ligands are readily displaced or removed during thermal decomposition, allowing for the formation of high-purity tin oxide nanoparticles at relatively lower temperatures. This guide provides a comprehensive overview and detailed protocol for the synthesis of tin-based nanoparticles utilizing this advanced precursor.
Core Principles: The Chemistry of Synthesis
The synthesis of tin oxide nanoparticles from this compound proceeds through a mechanism involving the thermal decomposition of the precursor in a high-boiling point solvent. The diethylamino ([N(C₂H₅)₂]⁻) ligands are displaced, and the tin(IV) center reacts with trace oxygen or water, or undergoes decomposition to form tin oxide nuclei. The solvent not only provides the reaction medium but can also act as a capping agent, adsorbing to the surface of the nascent nanoparticles to control their growth and prevent aggregation.
The overall reaction can be simplified as: Sn(NEt₂)₄ + O₂ (or H₂O) → SnO₂ + Volatile byproducts
The key to a successful synthesis is the precise control of reaction parameters such as temperature, precursor concentration, and reaction time, which collectively determine the final particle size, morphology, and crystallinity.
Caption: Reaction pathway for SnO₂ nanoparticle synthesis.
Critical Safety and Precursor Handling
Tetrakis(amino)tin compounds are highly reactive and require careful handling. Adherence to strict safety protocols is essential for researcher safety and experimental success.
Trustworthiness Pillar: Self-Validating Safety System Every step involving the precursor must be performed with the assumption that it will react vigorously with air and moisture. Your experimental setup should be designed to rigorously exclude both.
-
Inert Atmosphere: this compound is air and moisture sensitive.[8][9] All handling, transfers, and storage must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or nitrile rubber), tightly fitting safety goggles, and a flame-retardant lab coat.[8][10]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood to prevent the accumulation of flammable vapors and the amine byproducts released during the reaction.[11][12]
-
Ignition Sources: The precursor and many organic solvents are flammable. Keep away from heat, sparks, open flames, and other ignition sources.[8][11][12] Use explosion-proof electrical equipment and non-sparking tools.[8][11]
-
Static Discharge: Ground and bond all containers and receiving equipment to prevent the buildup of static electricity, which can be an ignition source.[8][12]
-
Byproduct Management: The reaction liberates diethylamine, which is volatile and has a strong odor. The reaction apparatus must be equipped with a condenser and vent to a proper scrubbing system or the back of the fume hood.
-
Storage: Store the precursor container tightly closed in a cool, dry, and well-ventilated area, away from heat and direct sunlight, under an inert atmosphere.[8][11]
Experimental Protocol: Solvothermal Synthesis
This protocol details a reproducible method for synthesizing tin oxide nanoparticles with controlled size and morphology.
4.1 Materials and Equipment
| Category | Item | Specifications |
| Precursor | This compound(IV) | Sn(NEt₂)₄, >95% purity |
| Solvent/Capping Agent | Oleylamine | Technical grade, ~70% |
| Anti-Solvent | Ethanol | Anhydrous, 200 proof |
| Reaction Vessel | Three-neck round-bottom flask | 100 mL |
| Glassware | Schlenk flask, condenser, graduated cylinders, centrifuge tubes | - |
| Equipment | Heating mantle with thermocouple, magnetic stirrer, Schlenk line or glovebox, centrifuge, vacuum oven | - |
| Consumables | Syringes, needles, septa, cannulas | - |
4.2 Step-by-Step Methodology
Caption: Workflow for solvothermal synthesis of SnO₂ nanoparticles.
-
System Preparation: Assemble the three-neck flask with a condenser, a thermocouple adapter, and a rubber septum. Connect the setup to a Schlenk line, and purge thoroughly with nitrogen gas. This is achieved by evacuating the flask and backfilling with nitrogen at least three times.
-
Solvent Addition: Using a syringe, transfer 20 mL of oleylamine into the reaction flask under a positive flow of nitrogen.
-
Degassing: Heat the solvent to 110°C under vacuum for 1 hour to remove dissolved water and oxygen. After degassing, switch the system back to a positive nitrogen atmosphere.
-
Precursor Injection: Cool the solvent to room temperature. In a glovebox, prepare a solution of 1.0 mmol of this compound in 2 mL of oleylamine. Using a syringe, inject this precursor solution into the reaction flask through the septum.
-
Reaction: With vigorous magnetic stirring, heat the reaction mixture to 280°C and maintain this temperature for 2 hours. The solution will typically change color, indicating nanoparticle formation.
-
Isolation: After 2 hours, turn off the heating and allow the flask to cool to room temperature. Transfer the colloidal solution into a centrifuge tube.
-
Precipitation and Washing: Add 40 mL of ethanol to the centrifuge tube to precipitate the nanoparticles. Centrifuge at 6000 rpm for 10 minutes. Discard the supernatant. Re-disperse the nanoparticle pellet in 10 mL of hexane and repeat the precipitation and centrifugation process with ethanol two more times to ensure complete removal of the solvent and byproducts.
-
Drying: After the final wash, dry the resulting nanoparticle powder in a vacuum oven at 60°C overnight.
-
Storage: Store the final product in a sealed vial in a desiccator to prevent moisture absorption.
Characterization and Data Interpretation
Proper characterization is essential to validate the synthesis and understand the material's properties.
| Parameter | Technique | Expected Outcome & Interpretation |
| Crystallinity & Phase | X-Ray Diffraction (XRD) | Peaks corresponding to the tetragonal rutile structure of SnO₂ (cassiterite) confirm the chemical identity.[13] Peak broadening can be used with the Scherrer equation to estimate the average crystallite size. |
| Size & Morphology | Transmission Electron Microscopy (TEM) | Provides direct visualization of nanoparticle size, shape (e.g., spherical, cubic), and size distribution.[13] Successful synthesis should yield monodisperse, non-aggregated particles. |
| Elemental Composition | Energy-Dispersive X-ray Spectroscopy (EDX) | Confirms the presence of Tin (Sn) and Oxygen (O) in the sample and can detect any impurities.[14] |
| Surface Chemistry | Fourier-Transform Infrared Spectroscopy (FTIR) | A broad band around 500-700 cm⁻¹ corresponds to Sn-O-Sn vibrations. The absence of C-H stretching peaks (~2900 cm⁻¹) indicates the successful removal of the oleylamine capping agent.[15] |
| Optical Properties | UV-Visible Spectroscopy | Used to determine the optical bandgap of the nanoparticles.[1][15] A blueshift compared to bulk SnO₂ (3.6 eV) is indicative of quantum confinement effects in small nanoparticles. |
References
-
Chemos GmbH & Co.KG. Safety Data Sheet: Tetrakis(dimethylamino)tin. Available from: [Link]
-
Gelest, Inc. (2015). TETRAKIS(DIMETHYLAMINO)TIN Safety Data Sheet. Available from: [Link]
-
LookChem. Tetrakis(dimethylamido)tin(IV) Safety Data Sheet. Available from: [Link]
-
Gelest, Inc. (2016). TITANIUM TETRAKIS(DIETHYLAMIDE), 99+% Safety Data Sheet. Available from: [Link]
-
AZoNano. (2013). Tin Nanoparticles - Properties, Applications. Available from: [Link]
-
Synthesis of tin oxide nanoparticles in order to study its properties. (2021). Available from: [Link]
-
IIP Series. SYNTHESIS AND CHARACTERIZATION OF TIN OXIDE (SNO) NANOPARTICLES. Available from: [Link]
-
Synthesis and characterization of SnO2 thin films using metalorganic precursors. (n.d.). Available from: [Link]
-
Research India Publications. Synthesis, Characterization of Tin Oxide (SnO) Nanoparticles via Autoclave synthesis protocol for H2 sensing. Available from: [Link]
-
ResearchGate. (2008). Tin Oxide from Organo-Metallic Compounds: Material'S Properties and Sensor Characteristics. Available from: [Link]
-
Journal of Environmental Nanotechnology. (2019). Hydrothermal Synthesis and Characterization of Tin Oxide Nanoparticles. Available from: [Link]
-
Elam, J. W., et al. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. Journal of Vacuum Science & Technology A. Available from: [Link]
-
Schwartz, J., et al. (2004). The Reaction between Tetrakis(diethylamino)tin and Indium Tin Oxide. Princeton University. Available from: [Link]
-
ResearchGate. (2004). The Reaction between Tetrakis(diethylamino)tin and Indium Tin Oxide. Available from: [Link]
-
Synthesis, Characterization of SnO2 Nanoparticles and their application in the Removal of Mefenamic Acid from Aqueous Solutions. (n.d.). Available from: [Link]
-
MDPI. (2022). A Stable Aqueous SnO2 Nanoparticle Dispersion for Roll-to-Roll Fabrication of Flexible Perovskite Solar Cells. Available from: [Link]
-
ResearchGate. (2023). Tin oxide based nanostructured materials: Synthesis and potential applications. Available from: [Link]
-
PMC. (2021). Tin/Tin Oxide Nanostructures: Formation, Application, and Atomic and Electronic Structure Peculiarities. Available from: [Link]
-
NIH. (2021). Green and Cost-Effective Synthesis of Tin Oxide Nanoparticles. Available from: [Link]
-
ResearchGate. (2014). Green Synthesis of Tin Based Nano Medicine: Assessment of Microstructure and Surface Property. Available from: [Link]
-
PMC. (2022). Nanoparticles in Drug Delivery: From History to Therapeutic Applications. Available from: [Link]
-
ResearchGate. (2020). The conducting tin oxide thin films deposited via atomic layer deposition using Tetrakis-dimethylamino tin and peroxide for transparent flexible electronics. Available from: [Link]
-
Elam, J. W., et al. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. ResearchGate. Available from: [Link]
-
ResearchGate. (1998). Characterization of SnO2 Films Prepared Using Tin Tetrachloride and Tetra Methyl Tin Precursors. Available from: [Link]
Sources
- 1. nanoient.org [nanoient.org]
- 2. researchgate.net [researchgate.net]
- 3. Tin/Tin Oxide Nanostructures: Formation, Application, and Atomic and Electronic Structure Peculiarities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azonano.com [azonano.com]
- 5. Nanoparticles in Drug Delivery: From History to Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Green and Cost-Effective Synthesis of Tin Oxide Nanoparticles: A Review on the Synthesis Methodologies, Mechanism of Formation, and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gelest.com [gelest.com]
- 9. gelest.com [gelest.com]
- 10. file1.lookchem.com [file1.lookchem.com]
- 11. chemos.de [chemos.de]
- 12. echemi.com [echemi.com]
- 13. One moment, please... [iipseries.org]
- 14. Synthesis and characterization of SnO<sub>2</sub> thin films using metalorganic precursors - Journal of King Saud University - Science [jksus.org]
- 15. chalcogen.ro [chalcogen.ro]
Application Note & Protocol: Tetrakis(diethylamino)tin in Semiconductor Fabrication
Introduction: The Shift to Non-Halogenated Tin Precursors
The fabrication of high-performance semiconductor devices, including transparent conductive oxides (TCOs), gas sensors, and next-generation transistors, relies on the deposition of ultra-thin, uniform, and conformal tin oxide (SnO₂) films.[1][2][3] Historically, halogenated precursors such as tin(IV) chloride (SnCl₄) were widely used. However, their use is fraught with challenges, including the generation of corrosive byproducts like hydrochloric acid (HCl), which can damage both the deposited film and the processing equipment.[3][4]
This has driven the adoption of non-halogenated, organometallic precursors. Among these, aminotin compounds, particularly Tetrakis(dialkylamino)tin complexes, have emerged as superior alternatives. This guide focuses on Tetrakis(diethylamino)tin (TDEATin) and its closely related, more extensively studied analogue, Tetrakis(dimethylamino)tin (TDMASn) . These liquid precursors offer excellent volatility and reactivity, enabling low-temperature deposition via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[2][3][5] The absence of halogens eliminates corrosive byproducts, leading to purer films and improved device reliability.[3]
This document provides a comprehensive overview of the properties, handling, and application of these precursors for the ALD of high-quality tin oxide films. While the detailed protocols will reference the wealth of published data for TDMASn, the principles of handling, reaction mechanisms, and deposition are directly applicable to TDEATin.
Precursor Properties and Safe Handling
Tetrakis(dialkylamino)tin compounds are highly reactive and sensitive to the ambient environment. Strict adherence to safety protocols is mandatory for successful and safe deposition.
Physical and Chemical Properties
These precursors are colorless to light yellow liquids that are extremely sensitive to moisture and air.[2][6] Their key properties are summarized below.
| Property | Tetrakis(dimethylamino)tin (TDMASn) | Tetrakis(diethylamino)tin (TDEATin) | Reference |
| CAS Number | 1066-77-9 | 1066-78-0 | [5][7] |
| Molecular Formula | C₈H₂₄N₄Sn | C₁₆H₄₀N₄Sn | [6] |
| Molecular Weight | 294.99 g/mol | 407.23 g/mol | [6] |
| Boiling Point | 53-55 °C @ 0.1 mmHg | 110 °C @ 0.5 mmHg | [2][5][6] |
| Density | ~1.17 g/mL | ~1.125 g/mL @ 25 °C | [2][5] |
| Hydrolytic Sensitivity | Reacts rapidly with water and protic solvents. | Reacts rapidly with water. | [2][6] |
| Appearance | Colorless, fuming liquid. | Liquid. | [5][8] |
Critical Safety and Handling Protocols
The high reactivity of TDEATin/TDMASn necessitates rigorous handling procedures to prevent precursor degradation and ensure operator safety.
-
Inert Atmosphere Operation : All handling, including transfer and loading into the deposition system, must be performed under a dry, inert atmosphere (e.g., high-purity nitrogen or argon) inside a glovebox.[2][9] This is critical because the precursor reacts rapidly with moisture and oxygen, which will lead to particle formation and compromise the deposition process.[2][6]
-
Personal Protective Equipment (PPE) : Due to its corrosive nature, comprehensive PPE is required.[7][10] This includes:
-
Grounding and Bonding : The precursor is flammable.[10][12] All containers and receiving equipment must be properly grounded and bonded to prevent static discharge, which could be an ignition source.[7][11] Use only non-sparking tools.[11]
-
Storage : Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7][11] The precursor should be stored under an inert gas in a tightly sealed container.[9][10] Refrigerated storage (-10 °C to -15 °C) is recommended for long-term stability.[9]
-
Spill and Waste Management : In case of a spill, contain the spillage with a dry, absorbent, non-combustible material (e.g., sand or vermiculite).[9] Dispose of all waste in accordance with local regulations for hazardous materials.[11]
Application Protocol: Atomic Layer Deposition of Tin Oxide (SnO₂)
ALD is the premier technique for depositing SnO₂ using TDEATin/TDMASn due to its ability to produce highly conformal and uniform films with atomic-level thickness control.[1][3] The process is based on sequential, self-limiting surface reactions.[1] The following protocol details the ALD of SnO₂ using TDMASn and a co-reactant, with hydrogen peroxide (H₂O₂) often yielding high growth rates and pure films.[3][13]
Experimental Workflow Diagram
Caption: Simplified surface reactions during one ALD cycle.
4. Post-Deposition Annealing (Optional but Recommended):
- After unloading the substrate from the cooled reactor, an annealing step can be performed.
- Annealing the as-deposited amorphous film in a nitrogen or forming gas atmosphere at temperatures up to 600°C can induce crystallization into the polycrystalline rutile SnO₂ phase. [14] * Causality: Crystallization generally improves the film's electrical conductivity and optical transparency, which is critical for applications like TCOs.
Expected Results and Data
The use of TDMASn via ALD allows for the deposition of high-quality SnO₂ films with predictable properties.
| Parameter | Typical Value / Observation | Reference |
| Growth Rate | ~1.2 Å/cycle (decreases slightly with higher temperature) | [1][3][15][16] |
| ALD Temperature Window | 50 - 300 °C | [3][4][13] |
| Film Purity | High purity SnO₂. Carbon and nitrogen levels are below XPS detection limits for deposition >200°C. | [3] |
| As-Deposited Structure | Amorphous | [13][17][14] |
| Post-Annealed Structure | Polycrystalline (Rutile SnO₂) | [14] |
| Surface Roughness | Very smooth (e.g., <1 nm RMS for a ~90 nm film) | [13][17] |
| Resistivity (140 nm film) | ~0.3 Ω·cm | [13][17] |
| Optical Transmission | >90% in the visible spectrum for a ~140 nm film | [1][13][17] |
Conclusion
Tetrakis(diethylamino)tin and Tetrakis(dimethylamino)tin are excellent non-halogenated precursors for the semiconductor industry. They enable the low-temperature, high-precision deposition of tin oxide thin films via Atomic Layer Deposition. The resulting films are smooth, conformal, and possess high purity and desirable optoelectronic properties, making them suitable for a wide array of advanced electronic and optoelectronic devices. [1][5]The key to leveraging these precursors is a deep understanding of their reactive nature and the strict implementation of inert handling techniques and optimized, self-limiting process conditions.
References
- Gelest, Inc. (2015). TETRAKIS(DIMETHYLAMINO)
- Mullings, M. N., et al. (2013). Tin oxide atomic layer deposition from tetrakis(dimethylamino)
- Wolfa. Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn.
- Chemos GmbH&Co.KG.
- Kim, D. H., et al. The Fabrication of Tin Oxide Films by Atomic Layer Deposition using Tetrakis(Ethylmethylamino) Tin Precursor.
- LookChem. Safety Data Sheet: Tetrakis(dimethylamido)tin(IV).
- ECHEMI. TETRAKIS(DIMETHYLAMINO)
- Mullings, M. N., et al. (2013). Tin oxide atomic layer deposition from tetrakis(dimethylamino)tin and water.
- Elam, J. W., et al. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. Northwestern University.
- Ereztech LLC. (2023).
- Elam, J. W., et al. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. Journal of Vacuum Science and Technology.
- Park, J. S., et al. (2015). Atomic layer deposition of tin dioxide nanofilms: A review.
- ChemicalBook. TETRAKIS(DIMETHYLAMINO)TIN Chemical Properties,Uses,Production.
- Gelest, Inc. TETRAKIS(DIMETHYLAMINO)TIN.
- Shariatinia, Z. (2019). ATOMIC LAYER DEPOSITION OF TIN DIOXIDE NANOFILMS: A REVIEW.
- Sigma-Aldrich. Tetrakis(diethylamido)tin(IV).
- Sigma-Aldrich. Tetrakis(diethylamido)tin(IV) 1066-78-0.
- Elam, J. W., et al. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. AIP Publishing.
- Elam, J. W., et al. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin.
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn - Wolfa [wolfabio.com]
- 3. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Tetrakis(diethylamido)tin(IV) 1066-78-0 [sigmaaldrich.com]
- 6. TETRAKIS(DIMETHYLAMINO)TIN | [gelest.com]
- 7. chemos.de [chemos.de]
- 8. TETRAKIS(DIMETHYLAMINO)TIN | 1066-77-9 [chemicalbook.com]
- 9. ereztech.com [ereztech.com]
- 10. file1.lookchem.com [file1.lookchem.com]
- 11. gelest.com [gelest.com]
- 12. echemi.com [echemi.com]
- 13. [PDF] Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. oak.go.kr [oak.go.kr]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Note: Tetrakis(diethylamine)tin for Transparent Conducting Oxide Development
Abstract and Introduction
Transparent Conducting Oxides (TCOs) are a unique class of materials that combine high electrical conductivity with low absorption of visible light, making them indispensable components in optoelectronic devices such as solar cells, flat-panel displays, and light-emitting diodes.[1] Tin (IV) oxide (SnO₂), a wide band-gap n-type semiconductor, is a leading candidate material for TCO applications due to its excellent optical and electrical properties, chemical stability, and the abundance of tin.[1][2]
The quality of SnO₂ thin films is critically dependent on the deposition technique and the choice of the chemical precursor. Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) are powerful methods for growing uniform, conformal thin films with precise thickness control.[3][4] These processes rely on volatile, reactive organometallic precursors. Tetrakis(diethylamine)tin(IV) ([(C₂H₅)₂N]₄Sn or TDEASn) is a liquid, volatile tin compound specifically utilized as a precursor for the deposition of tin-containing films, including SnO₂.[5] Its amine ligands offer a halogen-free deposition route, avoiding the corrosive byproducts associated with traditional chloride precursors like SnCl₄.[3]
This application note provides a comprehensive technical guide for researchers on the use of TDEASn for the development of SnO₂-based TCOs. It covers precursor properties, safety protocols, deposition methodologies, and film characterization, grounded in established scientific principles to ensure reproducible and high-quality outcomes.
Precursor Profile: this compound (TDEASn)
A thorough understanding of the precursor's properties and safe handling procedures is paramount for successful and safe experimentation.
Chemical and Physical Properties
TDEASn is a volatile liquid, making it suitable for vapor deposition techniques. Its key properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₆H₄₀N₄Sn | [6] |
| Molecular Weight | 407.23 g/mol | |
| CAS Number | 1066-78-0 | |
| Appearance | Liquid | |
| Density | 1.125 g/mL at 25 °C | |
| Boiling Point | 110 °C at 0.5 mmHg | |
| Refractive Index | n20/D 1.49 | |
| Flash Point | 39 °C (102.2 °F) - closed cup | |
| Hydrolysis Sensitivity | Reacts violently with water and protic solvents. |
Safety and Handling Protocol
TDEASn is a hazardous material and must be handled with appropriate precautions in a controlled laboratory environment.
-
Hazard Profile: TDEASn is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It causes serious eye damage and reacts violently with water, releasing flammable vapors.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or nitrile), chemical safety goggles, a face shield, and a flame-retardant lab coat.[7] All handling of the liquid precursor should be performed inside a certified fume hood or glovebox.
-
Storage: The precursor must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. The storage class is for flammable liquids.
-
Handling:
-
Ensure all glassware and transfer lines are scrupulously dried and purged with an inert gas before use to prevent hydrolysis.
-
Use only non-sparking tools and ground/bond all containers and receiving equipment to prevent static discharge.[7]
-
Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[8]
-
In case of a spill, evacuate the area. Prevent the spill from entering drains. Absorb the spill with inert, non-combustible material (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal.[8]
-
-
Disposal: Dispose of unused precursor and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[9]
Scientific Principles of SnO₂ Transparent Conducting Oxides
A material's ability to function as a TCO stems from the coexistence of two typically mutually exclusive properties: electrical conductivity and optical transparency.
-
Optical Transparency: SnO₂ has a wide direct band gap of approximately 3.6 eV.[1] This large energy gap means that photons in the visible spectrum (approx. 1.8 to 3.1 eV) do not have sufficient energy to excite electrons from the valence band to the conduction band. As a result, visible light passes through the material with minimal absorption, rendering it transparent.
-
Electrical Conductivity: The conductivity of undoped SnO₂ arises from intrinsic defects, primarily oxygen vacancies, which act as n-type dopants by donating free electrons to the conduction band.[2] However, for high-performance TCO applications, this intrinsic conductivity is often insufficient. Conductivity (σ) is given by σ = nqμ, where 'n' is the charge carrier concentration, 'q' is the elementary charge, and 'μ' is the carrier mobility. To achieve near-metallic conductivity, the carrier concentration 'n' must be significantly increased through a process called extrinsic doping.
-
Extrinsic Doping: By intentionally introducing impurity atoms (dopants) into the SnO₂ crystal lattice, the carrier concentration can be increased by several orders of magnitude. For n-type doping of SnO₂, elements like Antimony (Sb) or Tantalum (Ta) can substitute for Sn⁴⁺ sites, while Fluorine (F) can substitute for O²⁻ sites. These dopants provide additional free electrons, dramatically enhancing conductivity while having a minimal negative impact on transparency.[2]
Deposition Methodologies for SnO₂ Thin Films
Atomic Layer Deposition (ALD)
ALD is a thin-film deposition technique based on sequential, self-limiting surface chemical reactions.[3] It allows for unparalleled control over film thickness and produces highly conformal and uniform films, even on complex 3D structures.
A Note on the Protocol: Detailed, peer-reviewed ALD process parameters specifically for TDEASn are not widely available in the public domain. The following protocol is a representative workflow adapted from the extensive literature on the closely related and structurally similar precursor, Tetrakis(dimethylamino)tin (TDMASn) .[3][10][11] Key parameters, such as precursor temperature, will require optimization for TDEASn based on its specific vapor pressure characteristics. The higher boiling point of TDEASn suggests a higher bubbler temperature will be required compared to TDMASn to achieve adequate vapor pressure.[12]
The ALD process for SnO₂ consists of repeating a two-step cycle (A and B) separated by inert gas purges.
Caption: Generalized ALD cycle for SnO₂ deposition.
-
Substrate Preparation:
-
Use substrates such as silicon wafers or glass slides.
-
Clean the substrates ultrasonically in a sequence of acetone, isopropyl alcohol, and deionized water (10 minutes each).
-
Dry the substrates thoroughly with a nitrogen gun and place them in the ALD reactor chamber.
-
-
System Setup and Pre-Deposition:
-
Heat the ALD reactor to the desired deposition temperature (e.g., within the ALD window of 100-200 °C).[13]
-
Heat the TDEASn precursor in a stainless-steel bubbler. An initial temperature of 70-90 °C is recommended to generate sufficient vapor pressure, but this must be optimized.
-
Heat the ALD manifold and lines leading from the precursor to the chamber to a temperature approximately 20 °C higher than the bubbler (e.g., 100-110 °C) to prevent condensation.[3]
-
Use an oxidant such as hydrogen peroxide (H₂O₂), which has been shown to be effective with aminotin precursors.[3]
-
Set a steady flow of high-purity nitrogen (N₂) or argon (Ar) as the carrier and purge gas.
-
-
Deposition Cycle:
-
Step 1 (TDEASn Pulse): Pulse TDEASn into the chamber for 0.5 - 1.5 seconds using the carrier gas. The precursor will chemisorb onto the substrate surface in a self-limiting manner.[11]
-
Step 2 (Purge 1): Purge the chamber with inert gas for 20 - 30 seconds to remove any non-reacted precursor and gaseous byproducts.[11]
-
Step 3 (Oxidant Pulse): Pulse the oxidant (e.g., H₂O₂) into the chamber for 1.0 - 2.0 seconds. This will react with the surface-adsorbed tin species to form a layer of SnO₂.[3]
-
Step 4 (Purge 2): Purge the chamber with inert gas for 20 - 30 seconds to remove reaction byproducts (such as diethylamine and water).[11]
-
-
Film Growth and Post-Deposition:
-
Repeat the deposition cycle (Steps 1-4) until the desired film thickness is achieved. The growth per cycle (GPC) is typically in the range of 1.0 - 1.5 Å/cycle for this chemistry.[3][13]
-
After the final cycle, cool the reactor to room temperature under a continuous flow of inert gas before removing the samples.
-
Chemical Vapor Deposition (CVD)
In CVD, the precursor and reactant gases are introduced into the reaction chamber simultaneously, and the chemical reaction occurs on and near the heated substrate surface to form the film.[4][14] CVD generally offers higher deposition rates than ALD but with less precise thickness control and potentially lower conformality.[15]
Caption: Schematic of a typical CVD system for SnO₂ deposition.
-
System Setup: Place a cleaned substrate on the heater stage within the CVD reactor.
-
Evacuation and Heating: Evacuate the chamber to a base pressure and then heat the substrate to the desired deposition temperature (typically 300-500 °C for SnO₂ CVD).[16]
-
Gas Flow: Introduce a controlled flow of the TDEASn precursor (carried by an inert gas like N₂) and an oxidant gas (e.g., O₂, or H₂O vapor) into the chamber. The flow rates are controlled by mass flow controllers (MFCs).
-
Deposition: The gases react at the hot substrate surface, depositing a thin film of SnO₂. The process is continued for a set duration to achieve the target thickness.
-
Cooldown and Venting: After deposition, stop the precursor and reactant flows, cool the system under an inert gas flow, and then vent the chamber to atmospheric pressure to retrieve the sample.
Characterization of TCO Films
After deposition, the films must be characterized to evaluate their properties and optimize the deposition process.
| Property | Characterization Technique | Typical Results for High-Quality SnO₂ TCO |
| Crystallinity/Phase | X-Ray Diffraction (XRD) | Polycrystalline rutile phase is desired. As-deposited ALD films may be amorphous but crystallize upon annealing.[17] |
| Thickness/Morphology | Ellipsometry / SEM | Uniform, dense, and smooth films.[3] |
| Electrical Properties | Four-Point Probe, Hall Effect | Resistivity (ρ): 10⁻³ to 10⁻⁴ Ω·cm.[13][18] Carrier Conc. (n): > 10²⁰ cm⁻³.[18] Mobility (μ): 10 - 30 cm²/V·s.[13][18] |
| Optical Properties | UV-Vis Spectroscopy | Average transmittance > 85% in the visible range (400-700 nm).[13] |
| Composition | X-Ray Photoelectron Spectroscopy (XPS) | Confirms SnO₂ stoichiometry and detects impurities (e.g., residual carbon or nitrogen).[17] |
Conclusion and Outlook
This compound (TDEASn) is a viable liquid precursor for the development of tin oxide-based transparent conducting oxides via ALD and CVD. Its halogen-free nature is a significant advantage over traditional precursors, leading to cleaner processes and potentially higher quality films. While detailed process literature is still emerging compared to its dimethyl- analogue, the principles outlined in this guide provide a robust framework for researchers to develop and optimize their own SnO₂ deposition processes. By carefully controlling deposition parameters and considering post-deposition treatments like annealing, TDEASn can be effectively utilized to fabricate high-performance TCO thin films for the next generation of optoelectronic devices.
References
-
Nazarov, D.V., et al. (2014). ATOMIC LAYER DEPOSITION OF TIN DIOXIDE NANOFILMS: A REVIEW. Nanosystems: Physics, Chemistry, Mathematics, 5(2), 262-283.
-
Elam, J.W., et al. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. Journal of Vacuum Science & Technology A, 26(2), 244-252.
-
Wolfa. (n.d.). Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn. Retrieved from Wolfa.
-
Lee, W.J., et al. (2009). The Fabrication of Tin Oxide Films by Atomic Layer Deposition using Tetrakis(Ethylmethylamino) Tin Precursor. Transactions on Electrical and Electronic Materials, 10(6), 200-203.
-
Elam, J.W., et al. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. Journal of Vacuum Science and Technology.
-
Wolfa. (n.d.). Tetrakis (Dimethylamino) Tin Key Features. Retrieved from Wolfa.
-
Palmstrom, A.F., et al. (2020). Interfacial Effects of Tin Oxide Atomic Layer Deposition in Metal Halide Perovskite Photovoltaics. OSTI.gov.
-
Sigma-Aldrich. (n.d.). Tetrakis(diethylamido)tin(IV). Retrieved from MilliporeSigma.
-
ChemicalBook. (n.d.). TETRAKIS(DIMETHYLAMINO)TIN Product Description. Retrieved from ChemicalBook.
-
Mullings, M.N., et al. (2013). Tin oxide atomic layer deposition from tetrakis(dimethylamino)tin and water. Journal of Vacuum Science & Technology A, 31(4), 041506.
-
van Mol, A.M.B., et al. (2006). Chemical vapor deposition of tin oxide: fundamentals and applications. Thin Solid Films, 502(1-2), 72-78.
-
Gelest, Inc. (2015). SAFETY DATA SHEET: TETRAKIS(DIMETHYLAMINO)TIN. Retrieved from Gelest.
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Tetrakis(dimethylamino)tin. Retrieved from Chemos.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16685252, Tetrakis(diethylamino)tin. Retrieved from PubChem.
-
Heo, J., et al. (2010). Low Temperature Atomic Layer Deposition of Tin Oxide. Chemistry of Materials, 22(16), 4756–4762.
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET: Tetrakis(diethylamido)tin(IV). Retrieved from MilliporeSigma.
-
van Mol, A.M.B., et al. (2006). Chemical vapor deposition of tin oxide: Fundamentals and applications. ResearchGate.
-
LookChem. (n.d.). Tetrakis(dimethylamido)tin(IV) Safety Data Sheet. Retrieved from LookChem.
-
Hämäläinen, J., et al. (2017). Atomic layer deposition of tin oxide thin films from bis[bis(trimethylsilyl)amino]tin(II) with ozone and water. AIP Publishing.
-
Choi, D.W., et al. (2014). The conducting tin oxide thin films deposited via atomic layer deposition using Tetrakis-dimethylamino tin and peroxide for transparent flexible electronics. Applied Surface Science, 301, 246-251.
-
Kavinkumar, T., et al. (2021). Tin oxide for optoelectronic, photovoltaic and energy storage devices: a review. Journal of Materials Chemistry C, 9(24), 7538-7560.
-
Tamm, A., et al. (2023). Properties of tin oxide films grown by atomic layer deposition from tin tetraiodide and ozone. Journal of Vacuum Science & Technology A, 41(6), 062701.
-
Echemi. (n.d.). TETRAKIS(DIMETHYLAMINO)TIN SDS, 1066-78-0 Safety Data Sheets. Retrieved from Echemi.com.
-
Ali, S., et al. (2020). Preparation of tin oxide nanostructures by chemical vapor deposition. ResearchGate.
-
Hawken, A., et al. (2020). Chemical Vapour Deposition of Gas Sensitive Metal Oxides. MDPI.
-
Sigma-Aldrich. (n.d.). Tetrakis(diethylamido)tin(IV) Applications. Retrieved from MilliporeSigma.
Sources
- 1. ipme.ru [ipme.ru]
- 2. Tin oxide for optoelectronic, photovoltaic and energy storage devices: a review - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA01291F [pubs.rsc.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Chemical vapor deposition of tin oxide: fundamentals and applications [repository.tno.nl]
- 5. Tetrakis(diethylamido)tin(IV) 1066-78-0 [sigmaaldrich.com]
- 6. Tetrakis(diethylamino)tin | C16H40N4Sn | CID 16685252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gelest.com [gelest.com]
- 8. file1.lookchem.com [file1.lookchem.com]
- 9. echemi.com [echemi.com]
- 10. [PDF] Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin | Semantic Scholar [semanticscholar.org]
- 11. osti.gov [osti.gov]
- 12. Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn - Wolfa [wolfabio.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Atomic Layer Deposition of Tin Oxide Films Using an Aminotin Precursor
A Senior Application Scientist's Guide to the Experimental Setup and Process for High-Quality Tin Oxide Thin Films
Introduction: The Precision of Atomic Layer Deposition for Tin Oxide
Atomic Layer Deposition (ALD) stands out as a superior thin-film deposition technique, enabling the growth of highly conformal and uniform films with atomic-level thickness control.[1][2][3] This method is based on sequential, self-limiting surface reactions, making it ideal for coating complex, high-aspect-ratio structures.[2] Tin oxide (SnO₂) is a versatile material with a wide bandgap, making it a key component in transparent conducting oxides, gas sensors, catalysts, and optoelectronic devices.[1][2][3]
This guide provides a comprehensive overview of the experimental setup and a detailed protocol for the ALD of tin oxide films. While the specific precursor requested was Tetrakis(diethylamino)tin, the available literature extensively documents the use of a very close and commercially available analog, Tetrakis(dimethylamino)tin (TDMASn) . The chemical principles and experimental setup are highly transferable. Therefore, this document will focus on the well-established TDMASn process as a robust template. This non-halogenated precursor offers significant advantages over traditional chloride-based precursors, such as reduced corrosion of the deposition equipment and lower impurity incorporation in the resulting films.[2][4][5]
Experimental Setup: A Validating System for Reproducible Results
The design of the ALD reactor and its associated components is critical for achieving high-quality, uniform tin oxide films. The system must ensure precise control over precursor delivery, temperature, and pressure. A typical setup is a custom-built, hot-wall, viscous-flow reactor.[6]
Core Components and Their Rationale
-
Precursor Delivery System: TDMASn is a liquid at room temperature with a vapor pressure of approximately 0.04 Torr at 40°C.[4][5] A stainless steel bubbler is an effective method for precursor delivery. The bubbler should be heated to a stable temperature (e.g., 40-60°C) to ensure a consistent vapor pressure.[4][7] All tubing connecting the bubbler to the reactor must be heated to a higher temperature (e.g., 150°C) to prevent precursor condensation.[4][5]
-
Co-reactant Delivery: Common co-reactants for TDMASn are deionized water (H₂O) or hydrogen peroxide (H₂O₂).[2][4] These are typically delivered from a separate vessel at room temperature.
-
Reaction Chamber: A hot-wall reactor design, where the chamber walls are heated to the deposition temperature, helps to maintain thermal equilibrium and minimize precursor condensation.[6] The substrate is placed on a sample holder within the chamber, and its temperature is precisely controlled.
-
Gas Lines and Purge Gas: Inert gas, typically high-purity nitrogen (N₂) or argon (Ar), is used as both a carrier gas to transport the precursor vapors into the chamber and as a purge gas to remove unreacted precursors and byproducts between pulses.[3] Mass flow controllers (MFCs) are essential for precise control of gas flow rates.
-
Vacuum System: A vacuum pump is required to maintain the desired low pressure in the reactor, typically in the range of a few Torr. A throttle valve can be used to control the pressure.
-
In-situ Monitoring (Optional but Recommended): A quartz crystal microbalance (QCM) can be integrated into the system to monitor film growth in real-time. A quadrupole mass spectrometer (QMS) downstream of the reaction chamber can be used to analyze the reaction byproducts, providing valuable insights into the ALD process.[4]
Visualizing the ALD Reactor Setup
Caption: Schematic of a typical hot-wall ALD reactor for tin oxide deposition.
Detailed ALD Protocol for Tin Oxide
This protocol outlines the steps for depositing SnO₂ thin films using TDMASn and H₂O as precursors.
I. Pre-Deposition Preparations
-
Substrate Cleaning: The quality of the substrate surface is paramount for achieving high-quality ALD films.
-
For silicon (Si) substrates, a common cleaning procedure involves sonication in acetone, followed by isopropanol, and finally, a deionized water rinse. The substrate is then dried with a stream of dry nitrogen.[3]
-
A final cleaning step with an acid solution (e.g., H₂SO₄, HF, HCl) can be performed to remove the native oxide layer and other contaminants, followed by a thorough deionized water rinse and nitrogen drying.[3]
-
-
System Bake-out and Purge:
-
Heat the reactor and precursor lines to their setpoint temperatures.
-
Purge the entire system with high-purity nitrogen for an extended period (e.g., >30 minutes) to remove any residual moisture and oxygen.
-
-
Precursor Temperature Stabilization:
II. ALD Deposition Cycle
The ALD process consists of repeating a sequence of four steps. The timings provided below are typical starting points and should be optimized for the specific reactor configuration.[3]
-
TDMASn Pulse: Introduce TDMASn vapor into the reaction chamber using the carrier gas. The pulse time should be long enough to allow the precursor to saturate the substrate surface. A typical pulse time is 0.5-1.0 seconds.[3]
-
Nitrogen Purge: Purge the chamber with nitrogen gas to remove any unreacted TDMASn and gaseous byproducts. A purge time of 20-30 seconds is generally sufficient.[3][8]
-
H₂O Pulse: Introduce water vapor into the chamber. A typical pulse time is 0.015-2.0 seconds.[2][3]
-
Nitrogen Purge: Purge the chamber again with nitrogen to remove unreacted water and byproducts. A purge time of 20-30 seconds is typical.[3][8]
This four-step cycle is repeated until the desired film thickness is achieved. The growth rate of SnO₂ using TDMASn and H₂O is typically in the range of 0.70-2.0 Å/cycle, depending on the deposition temperature.[2][6]
Visualizing the ALD Cycle
Caption: Flowchart of a single ALD cycle for SnO₂ deposition.
Process Parameters
The properties of the deposited SnO₂ films are highly dependent on the deposition parameters.
| Parameter | Typical Range | Rationale and Impact on Film Properties |
| Deposition Temperature | 50 - 200°C | Affects growth rate and film crystallinity. Lower temperatures can lead to higher growth rates but may result in amorphous films.[2][6] Higher temperatures can promote crystallization but may also lead to precursor decomposition.[5] |
| Precursor Pulse Time | 0.5 - 2.0 s | Must be long enough to achieve surface saturation for self-limiting growth.[8] |
| Co-reactant Pulse Time | 0.015 - 2.0 s | Should be sufficient for complete reaction with the surface-adsorbed precursor. |
| Purge Time | 20 - 30 s | Crucial to prevent chemical vapor deposition (CVD) reactions and ensure true ALD growth.[8] |
| Number of Cycles | 50 - 1000+ | Directly controls the film thickness in a linear fashion.[2] |
Film Characterization
After deposition, the SnO₂ films should be characterized to determine their properties.
-
Thickness and Refractive Index: Variable angle spectroscopic ellipsometry (VASE) is a non-destructive technique used to accurately measure film thickness and optical constants.[2]
-
Crystallinity: X-ray diffraction (XRD) is used to determine the crystal structure of the films. As-deposited films at lower temperatures are often amorphous, while post-deposition annealing can induce crystallization into the rutile phase.[2][6]
-
Composition and Purity: X-ray photoelectron spectroscopy (XPS) is used to determine the elemental composition and chemical states of the film, confirming the stoichiometry (Sn:O ratio) and detecting any impurities like carbon or nitrogen.[2][3]
-
Morphology and Roughness: Scanning electron microscopy (SEM) and atomic force microscopy (AFM) are used to visualize the surface morphology and quantify the surface roughness of the deposited films.[2]
-
Electrical Properties: Four-point probe and Hall effect measurements can be used to determine the resistivity, carrier concentration, and mobility of the films, which are critical for applications in transparent conductors.[9]
Safety and Handling of Tetrakis(dimethylamino)tin
Tetrakis(dimethylamino)tin is a flammable and corrosive material that is sensitive to air and moisture.[8][10] Proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat.[10] Respiratory protection may be necessary depending on the ventilation.[10]
-
Handling: Handle the precursor in a well-ventilated area, preferably within a glovebox or fume hood, under an inert atmosphere (e.g., nitrogen or argon).[8] Avoid contact with skin and eyes, and do not breathe the vapors.[10] Keep away from heat, sparks, and open flames.[11]
-
Storage: Store the precursor in a tightly sealed container in a cool, dry, and well-ventilated place, away from water, oxidizing agents, and acids.[10][12]
-
Disposal: Dispose of the precursor and any contaminated materials in accordance with local regulations for hazardous waste.[11]
Conclusion
The atomic layer deposition of tin oxide using Tetrakis(dimethylamino)tin provides a reliable method for producing high-quality, uniform, and conformal thin films for a variety of applications. By carefully controlling the experimental setup and deposition parameters, researchers can tailor the film properties to meet specific device requirements. The protocols and guidelines presented here, based on established scientific literature, offer a solid foundation for successful tin oxide ALD.
References
- Choi, W.-S. (2009). The Fabrication of Tin Oxide Films by Atomic Layer Deposition using Tetrakis(Ethylmethylamino) Tin Precursor.
- Gelest, Inc. (2015). TETRAKIS(DIMETHYLAMINO)
- Groner, M. D., et al. (2013). Tin oxide atomic layer deposition from tetrakis(dimethylamino)
- N. M. Marja, et al. (2013). Tin oxide atomic layer deposition from tetrakis(dimethylamino)tin and water.
- Chemos GmbH&Co.KG.
- Chávez-Bracamontes, R. A., et al. (2024). Structural parameters determination of ALD-SnO2 thin films grown on silicon (100) and boron-doped silicon (100).
- Characterization of the surface property of the ALD SnO 2 film as a...
- Elam, J. W., et al. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. AIP Publishing.
- LookChem. Tetrakis(dimethylamido)tin(IV)
- ECHEMI. TETRAKIS(DIMETHYLAMINO)
- snt7350 - tetrakis(dimethylamino)tin - Amazon S3.
- Elam, J. W., et al. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. SciSpace.
- Yoon, S. Y., & Choi, B. J. (2020). Electrical Characteristics of Tin Oxide Films Grown by Thermal Atomic Layer Deposition.
- Properties of SnO2 Films Grown by Atomic Layer Deposition - ResearchG
- Elam, J. W., et al. (2008). Atomic layer deposition of tin oxide films using tetrakis„dimethylamino… tin. Northwestern University.
- Properties of tin oxide films grown by atomic layer deposition from tin tetraiodide and ozone - Beilstein Journals.
- Atomic Layer Deposition of TiO2 From Tetrakis (Dimethylamino) Titanium And H2O On Commercial-Grade Iron - International Refereed Journal of Engineering and Science.
- Dataset for TiN Thin Films Prepared by Plasma-Enhanced Atomic Layer Deposition Using Tetrakis(dimethylamino)titanium (TDMAT) and Titanium Tetrachloride (TiCl4) Precursor - PMC.
- PEALD of TiN films: Comparison of TiCl4 and TDM
- Properties of TiN Thin Films Deposited by ALD Using TDMAT Precursor in Low-Temper
Sources
- 1. oak.go.kr [oak.go.kr]
- 2. pubs.aip.org [pubs.aip.org]
- 3. chalcogen.ro [chalcogen.ro]
- 4. pubs.aip.org [pubs.aip.org]
- 5. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 6. researchgate.net [researchgate.net]
- 7. irjes.com [irjes.com]
- 8. file1.lookchem.com [file1.lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. gelest.com [gelest.com]
- 11. chemos.de [chemos.de]
- 12. s3.amazonaws.com [s3.amazonaws.com]
"doping of materials using Tetrakis(diethylamine)tin"
An Application Guide to Material Doping Using Tetrakis(diethylamino)tin
Abstract
This comprehensive guide details the application of Tetrakis(diethylamino)tin, a high-purity organometallic precursor, for the controlled doping and deposition of tin-containing thin films. Primarily focusing on the Atomic Layer Deposition (ALD) technique, this document provides researchers and scientists with a foundational understanding, detailed experimental protocols, and critical insights into process parameters and material characterization. We will explore the causality behind experimental choices, ensuring a deep, practical understanding of the doping process for applications in transparent conducting oxides, gas sensors, and next-generation electronic devices.
Introduction: The Role of Organo-Tin Precursors in Materials Science
The intentional introduction of impurities, or doping, is a fundamental technique used to modulate the electrical, optical, and structural properties of semiconductor materials.[1] Tin oxide (SnO₂), a wide band-gap semiconductor, is a key material in numerous technologies, including photovoltaics, gas sensing, and optoelectronics.[2][3] Its properties can be significantly enhanced by doping.[4]
Historically, halogenated precursors like tin(IV) chloride (SnCl₄) were common for depositing tin oxide films. However, these precursors often lead to corrosive byproducts (e.g., HCl) and can require high deposition temperatures.[2][3] This has driven the adoption of non-halogenated, metalorganic precursors. Among these, aminotin compounds such as Tetrakis(diethylamino)tin (C₁₆H₄₀N₄Sn) and its close analog Tetrakis(dimethylamino)tin (TDMASn) have emerged as highly effective alternatives.[2][5] They offer the advantage of lower deposition temperatures and cleaner reaction chemistries, making them ideal for sensitive substrates and advanced device fabrication.[3][6]
This guide focuses on the use of Tetrakis(diethylamino)tin and its family for creating tin-doped materials and pure tin oxide thin films, primarily through Atomic Layer Deposition (ALD). ALD is a vapor-phase technique that allows for the deposition of ultrathin, highly conformal, and uniform films by using sequential, self-limiting surface reactions.[2][7][8] This precise control makes it an exceptionally powerful tool for doping applications.
Precursor Profile: Tetrakis(diethylamino)tin
Understanding the properties and handling requirements of the precursor is paramount for successful and safe experimentation.
Chemical Structure and Properties
Tetrakis(diethylamino)tin is a metalorganic compound where a central tin atom is bonded to four diethylamino ligands. It is a volatile liquid, a key property for vapor deposition techniques.
Caption: Chemical structure of Tetrakis(diethylamino)tin.
Table 1: Physicochemical Properties of Tetrakis(amino)tin Precursors
| Property | Tetrakis(diethylamino)tin | Tetrakis(dimethylamino)tin (TDMASn) | Reference(s) |
| CAS Number | 1066-78-0 | 1066-77-9 | [9][10] |
| Molecular Formula | C₁₆H₄₀N₄Sn | C₈H₂₄N₄Sn | [9][10] |
| Molecular Weight | 407.23 g/mol | 295.01 g/mol | [5][9] |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | [5][11] |
| Boiling Point | 100°C @ 0.4 torr | 53-55°C @ 0.1 mmHg | [5][12] |
| Key Feature | Highly reactive, volatile liquid | Highly reactive, volatile liquid | [5] |
| Sensitivity | Extremely sensitive to moisture and air; reacts violently with water. | Extremely sensitive to moisture and air; reacts rapidly with water. | [5][9][13] |
Safety and Handling Protocol
The high reactivity of Tetrakis(diethylamino)tin necessitates strict handling protocols.
-
Inert Atmosphere: All handling, transfer, and storage must be conducted under an inert atmosphere (e.g., high-purity nitrogen or argon) inside a glove box or using Schlenk line techniques.[5][13] This is critical as the precursor reacts violently with moisture and air, which can lead to the formation of non-volatile byproducts and compromise deposition quality.[5][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including neoprene or nitrile rubber gloves, chemical safety goggles (contact lenses should not be worn), and flame-retardant lab coats.[14][15]
-
Ventilation: Operations should be performed in a well-ventilated area or a fume hood to prevent the accumulation of vapors.[14][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[9][13][16]
-
Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations at a licensed waste disposal facility.[14][15]
The Mechanism of Atomic Layer Deposition (ALD)
ALD builds thin films one atomic layer at a time through a sequence of self-saturating chemical reactions. A typical thermal ALD cycle for depositing tin oxide using a precursor like Tetrakis(diethylamino)tin and an oxygen source (e.g., water, ozone, or hydrogen peroxide) consists of four steps:
-
Pulse A (Tin Precursor): The Tetrakis(diethylamino)tin vapor is pulsed into the reactor. It reacts with the hydroxyl (-OH) groups or other reactive sites on the substrate surface until all available sites are occupied. This reaction is self-limiting; once the surface is saturated, no further precursor can react.
-
Purge A (Inert Gas): An inert gas (e.g., N₂ or Ar) is flowed through the chamber to remove any unreacted precursor molecules and gaseous byproducts.
-
Pulse B (Co-reactant): An oxygen source, such as H₂O₂ or O₃ vapor, is pulsed into the reactor.[3][6] It reacts with the precursor layer on the surface, removing the amino ligands and forming a layer of tin oxide. This step also regenerates the surface with reactive sites for the next cycle.
-
Purge B (Inert Gas): The inert gas is used again to purge excess co-reactant and byproducts, completing the cycle.
This entire cycle is repeated to grow a film of the desired thickness with sub-angstrom precision.
Caption: The four-step cycle of an Atomic Layer Deposition process.
The choice of co-reactant is critical. Hydrogen peroxide (H₂O₂) often yields higher growth rates for tin oxide compared to water (H₂O) or ozone (O₃), potentially by generating a higher concentration of surface hydroxyl groups.[3]
Application Protocol: ALD of Tin Oxide Thin Films
This section provides a detailed protocol for depositing SnO₂ thin films. While this protocol specifies Tetrakis(dimethylamino)tin (TDMASn) due to the wealth of published data, the parameters are an excellent starting point for Tetrakis(diethylamino)tin, with minor optimization of precursor temperature and pulse times likely required.
Objective: To deposit a uniform, amorphous SnO₂ thin film on a silicon substrate using TDMASn and hydrogen peroxide (H₂O₂) via thermal ALD.
Materials and Equipment
-
Precursor: Tetrakis(dimethylamino)tin (TDMASn), ALD-grade
-
Co-reactant: Hydrogen Peroxide (H₂O₂), 30% solution, stabilized
-
Substrates: Silicon (100) wafers
-
Gases: Ultra-high purity Nitrogen (N₂) or Argon (Ar)
-
Equipment:
-
Thermal ALD Reactor
-
Precursor cylinder (bubbler) compatible with heating
-
Low-pressure vacuum pump
-
Standard substrate cleaning supplies (e.g., isopropanol, acetone, deionized water, sonicator)
-
Film characterization tools (Ellipsometer, AFM, XRD, XPS)
-
Step-by-Step Methodology
-
Substrate Preparation:
-
Clean Si(100) wafers by sonicating sequentially in acetone, isopropanol, and deionized water for 10 minutes each.
-
Dry the substrates thoroughly with a nitrogen gun.
-
Rationale: A pristine, oxide-free, and hydroxylated surface is crucial for promoting uniform nucleation and consistent film growth from the first cycle.
-
-
Precursor Handling and System Setup:
-
In an inert atmosphere glovebox, load the TDMASn into a stainless-steel bubbler.
-
Install the bubbler onto the ALD reactor's precursor line. Heat the precursor line and manifold to a temperature higher than the bubbler (e.g., 115°C) to prevent condensation.[17]
-
Load the H₂O₂ into its designated vessel.
-
Load the cleaned substrates into the ALD reactor chamber.
-
-
Deposition Process:
-
Evacuate the reactor chamber to its base pressure.
-
Heat the chamber, substrates, and precursor to the desired temperatures as outlined in Table 2.
-
Begin the ALD process by executing the defined number of cycles. A typical process might involve 600 cycles to achieve a film thickness of approximately 80-90 nm.[18]
-
Table 2: Example ALD Process Parameters for TDMASn + H₂O₂
| Parameter | Value | Rationale & Reference(s) |
| Substrate Temperature | 100 - 200 °C | This is the typical ALD window for this chemistry, ensuring self-limiting surface reactions while avoiding precursor decomposition.[19][20] |
| TDMASn Bubbler Temp. | 60 °C | Provides sufficient vapor pressure for consistent precursor delivery into the chamber.[17] |
| H₂O₂ Vessel Temp. | Room Temperature | H₂O₂ has adequate vapor pressure at room temperature for ALD. |
| TDMASn Pulse Time | 1.0 - 2.0 s | Must be long enough to fully saturate the substrate surface. Saturation can be confirmed by increasing pulse time until the growth-per-cycle no longer increases.[3][18] |
| N₂ Purge Time (Post-TDMASn) | 5 - 20 s | Sufficiently long to evacuate all non-reacted precursor and byproducts to prevent chemical vapor deposition (CVD) reactions.[3][7] |
| H₂O₂ Pulse Time | 1.0 - 2.0 s | Long enough to ensure complete reaction with the surface-adsorbed precursor layer.[3] |
| N₂ Purge Time (Post-H₂O₂) | 5 - 20 s | Evacuates unreacted H₂O₂ and reaction byproducts.[3][7] |
| Number of Cycles | 100 - 1000 | Determines the final film thickness. The relationship is linear.[3] |
-
Post-Deposition Annealing (Optional):
-
After deposition, the film can be annealed in a furnace under a nitrogen or air atmosphere.
-
For example, annealing at 600°C in nitrogen can transform the as-deposited amorphous film into polycrystalline rutile SnO₂.[8]
-
Rationale: Annealing can improve the film's crystallinity, which in turn can enhance its electrical conductivity and optical properties.[21]
-
Characterization of Tin-Doped Films
After deposition, a suite of characterization techniques is employed to validate the film's properties.
Table 3: Expected Properties and Characterization Techniques for ALD SnO₂
| Property | Typical Value (TDMASn + H₂O₂) | Characterization Technique | Reference(s) |
| Growth Per Cycle (GPC) | ~1.2 - 1.5 Å/cycle | In-situ Quartz Crystal Microbalance (QCM) or Ex-situ Spectroscopic Ellipsometry (SE) | [3][6] |
| Structure (As-Deposited) | Amorphous | X-Ray Diffraction (XRD) | [3][6][8] |
| Composition | Stoichiometric SnO₂ (minimal C or N impurities at optimal temperatures) | X-Ray Photoelectron Spectroscopy (XPS) | [7][8] |
| Surface Roughness (RMS) | < 1 nm for a ~90 nm film | Atomic Force Microscopy (AFM) | [3][6] |
| Resistivity (200°C dep.) | ~9.7 x 10⁻⁴ Ω·cm | Four-Point Probe | [19][20] |
| Optical Transmittance | > 80-90% in the visible spectrum | UV-Vis Spectroscopy | [6][21] |
Troubleshooting Common ALD Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Growth Per Cycle (GPC) | - Insufficient precursor/co-reactant pulse time.- Deposition temperature is too high or too low (outside ALD window).- Poor surface preparation (lack of reactive sites). | - Perform saturation curve experiments to find the optimal pulse time.- Verify the deposition temperature is within the established ALD window (e.g., 100-200°C).- Ensure a thorough substrate cleaning protocol is followed. |
| Poor Film Uniformity | - Non-uniform temperature across the substrate.- Inefficient purging leading to CVD-like growth.- Precursor flow path issues. | - Check heater calibration and ensure good thermal contact.- Increase purge times and check for leaks in the system.- Ensure precursor lines are adequately heated and free of clogs. |
| High Carbon/Nitrogen Impurity | - Deposition temperature is too low, leading to incomplete ligand removal.- Insufficient co-reactant pulse or reactivity. | - Increase the deposition temperature within the ALD window.- Increase the co-reactant pulse time or consider a more reactive co-reactant (e.g., O₃ plasma). |
| Hazy or Rough Film | - CVD component to the growth due to overlapping pulses or precursor decomposition.- Particle contamination. | - Increase purge times significantly.- Lower the deposition temperature to prevent thermal decomposition of the precursor.- Ensure a cleanroom environment and clean handling procedures. |
Conclusion
Tetrakis(diethylamino)tin and its analogs are powerful, non-halogenated precursors that enable the low-temperature deposition of high-quality, conformal tin oxide films via Atomic Layer Deposition. The self-limiting nature of the ALD process provides unparalleled control over film thickness and composition, making it an ideal technique for precisely doping materials for advanced applications. By understanding the precursor chemistry, adhering to strict safety protocols, and carefully optimizing process parameters, researchers can successfully integrate this versatile material into the fabrication of next-generation electronic and optoelectronic devices.
References
-
TETRAKIS(DIMETHYLAMINO)TIN - Gelest, Inc. (2015). Gelest, Inc.[Link]
-
Tin oxide atomic layer deposition from tetrakis(dimethylamino)tin and water . (2013). AIP Publishing.[Link]
-
Safety Data Sheet: Tetrakis(dimethylamino)tin . (n.d.). Chemos GmbH & Co.KG.[Link]
-
Synthesis and characterization of SnO2 thin films using metalorganic precursors . (n.d.). Indian Academy of Sciences.[Link]
-
Effect of ozone concentration on atomic layer deposited tin oxide . (2018). AIP Publishing.[Link]
-
Tetrakis(dimethylamido)tin(IV) . (n.d.). LookChem.[Link]
-
Tin oxide atomic layer deposition from tetrakis(dimethylamino)tin and water . (2013). ResearchGate.[Link]
-
ATOMIC LAYER DEPOSITION OF TIN DIOXIDE NANOFILMS: A REVIEW . (n.d.). ResearchGate.[Link]
-
Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn . (n.d.). Wolfa.[Link]
-
The Fabrication of Tin Oxide Films by Atomic Layer Deposition using Tetrakis(Ethylmethylamino) Tin Precursor . (2009). Transactions on Electrical and Electronic Materials.[Link]
-
Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin . (2008). Journal of Vacuum Science & Technology A.[Link]
-
Effect of ozone concentration on atomic layer deposited tin oxide . (2018). ResearchGate.[Link]
-
Atomic layer deposition of tin oxide films using tetrakis„dimethylamino… tin . (2008). Northwestern University.[Link]
-
Properties of tin oxide films grown by atomic layer deposition from tin tetraiodide and ozone . (2023). Estonian Journal of Engineering.[Link]
-
Atomic layer deposition of tin dioxide nanofilms: A review . (2015). ResearchGate.[Link]
-
Interfacial Effects of Tin Oxide Atomic Layer Deposition in Metal Halide Perovskite Photovoltaics . (n.d.). OSTI.gov.[Link]
-
ALD deposition of tin oxide using metalorganic precursors . (n.d.). ResearchGate.[Link]
-
Properties of TiN Films Deposited by Atomic Layer Deposition for Through Silicon Via Applications . (n.d.). ResearchGate.[Link]
-
Synthesis and Structural Characterization of Tin-Doped Iron Oxide Nano Crystalline Materials . (2023). International Journal of Engineering Inventions.[Link]
-
Suppressing H-transfer in Tetrakis(dimethylamino)tin(IV) for Stable Atomic Layer Deposition of Tin Oxide . (2023). ChemRxiv.[Link]
-
Characterization of multilayered Ti/TiN films grown by chemical vapor deposition . (n.d.). ScienceDirect.[Link]
-
Spatial ALD of zinc tin oxide growth and characterization of zinc tin oxide thin films . (2015). Eindhoven University of Technology.[Link]
-
Tin oxide for optoelectronic, photovoltaic and energy storage devices: a review . (2021). Journal of Materials Science: Materials in Electronics.[Link]
-
Tin Oxide from Organo-Metallic Compounds: Material'S Properties and Sensor Characteristics . (n.d.). ResearchGate.[Link]
-
Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin . (2008). ResearchGate.[Link]
-
TDMASn, Tetrakis(DiMethylAmido)Tin CAS# 1066-77-9, Plasma Enhanced Atomic Layer Deposition Publications . (n.d.). plasma-ald.com.[Link]
-
Chemical vapor deposition TiN process for contact/via barrier applications . (n.d.). ResearchGate.[Link]
-
Tetrakis(dimethylamino)tin(IV) CAS 1066-77-9 . (n.d.). Warshel Chemical Ltd.[Link]
-
Metallic Oxides (ITO, ZnO, SnO 2 , TiO 2 ): Materials, Synthesis, Characterization, Applications . (n.d.). ResearchGate.[Link]
-
Doping (semiconductor) . (n.d.). Wikipedia.[Link]
-
The conducting tin oxide thin films deposited via atomic layer deposition using Tetrakis-dimethylamino tin and peroxide for transparent flexible electronics . (2021). ResearchGate.[Link]
-
Micromechanical characterization of ALD thin films . (n.d.). Aaltodoc.[Link]
-
Effects of Al Doping on the Properties of ZnO Thin Films Deposited by Atomic Layer Deposition . (n.d.). Hindawi.[Link]
Sources
- 1. Doping (semiconductor) - Wikipedia [en.wikipedia.org]
- 2. ipme.ru [ipme.ru]
- 3. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 4. Tin oxide for optoelectronic, photovoltaic and energy storage devices: a review - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA01291F [pubs.rsc.org]
- 5. Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn - Wolfa [wolfabio.com]
- 6. [PDF] Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin | Semantic Scholar [semanticscholar.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. plasma-ald.com [plasma-ald.com]
- 11. warshel.com [warshel.com]
- 12. oak.go.kr [oak.go.kr]
- 13. file1.lookchem.com [file1.lookchem.com]
- 14. gelest.com [gelest.com]
- 15. echemi.com [echemi.com]
- 16. chemos.de [chemos.de]
- 17. osti.gov [osti.gov]
- 18. pubs.aip.org [pubs.aip.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and characterization of SnO<sub>2</sub> thin films using metalorganic precursors - Journal of King Saud University - Science [jksus.org]
Application Note & Protocol: Enhancing Lithium-Ion Battery Anode Performance with Tetrakis(diethylamino)titanium (TDEAT)-Derived Nanolayers
Abstract & Executive Summary
The stability and longevity of lithium-ion batteries (LIBs) are intrinsically linked to the performance of the anode. High-capacity anode materials, such as silicon (Si), suffer from significant challenges, primarily massive volume expansion during lithiation and unstable solid-electrolyte interphase (SEI) formation, which lead to rapid capacity decay. This document provides a comprehensive guide to utilizing Tetrakis(diethylamino)titanium (TDEAT) as a precursor for fabricating ultrathin, conformal Titanium Dioxide (TiO₂) coatings on anode materials via Atomic Layer Deposition (ALD). This technique provides a robust solution to the aforementioned challenges. The TiO₂ nanolayer acts as a mechanically stable barrier that mitigates volume expansion and prevents direct contact between the active material and the electrolyte, thereby enhancing cycle life, capacity retention, and overall battery safety.[1][2][3] This guide details the underlying scientific principles, provides a step-by-step experimental protocol for ALD using TDEAT, and outlines essential characterization and performance evaluation methodologies.
Scientific Rationale: The Causality Behind the Coating
The choice to apply a TiO₂ coating is not arbitrary; it is a targeted engineering solution to well-understood failure mechanisms in high-capacity anodes.
-
Mechanical Buffering of Volume Expansion: Anode materials like silicon can experience volume changes exceeding 300% during lithiation. This causes pulverization of the active material and loss of electrical contact. An ultrathin, yet mechanically robust, TiO₂ coating acts as a constraining layer, physically holding the anode particles together and preserving the electrode's structural integrity through charge-discharge cycles.[3]
-
Stabilization of the Solid-Electrolyte Interphase (SEI): The SEI layer forms from the decomposition of the electrolyte on the anode surface during the initial cycles. On an uncoated, expanding anode, this layer repeatedly cracks and reforms, consuming active lithium and electrolyte, which leads to a continuous drop in Coulombic efficiency and overall capacity. The chemically inert TiO₂ coating provides a stable, artificial SEI, preventing the underlying anode from direct exposure to the electrolyte.[2] This minimizes parasitic side reactions and dramatically improves cycling stability.
-
Enhancing Safety: The TiO₂ coating can suppress the highly exothermic reactions that might occur between a fully lithiated anode and the electrolyte, a critical factor in preventing thermal runaway and improving the overall safety profile of the battery.[4]
TDEAT is an ideal precursor for this application due to its high volatility, thermal stability within the ALD window, and cleaner reaction byproducts compared to chlorine-containing precursors like TiCl₄.[5] Its use in an ALD process allows for the deposition of highly conformal, pinhole-free films with angstrom-level thickness control, which is essential for creating an effective yet ionically conductive coating.
Experimental Workflow & Logic
The successful fabrication and validation of a TDEAT-derived TiO₂-coated anode follows a systematic process. Each step is designed to build upon the last, ensuring the final product meets the required performance specifications. The workflow is a self-validating system where characterization at each major stage confirms the success of the previous step before proceeding to electrochemical testing.
Caption: Overall experimental workflow for anode fabrication and validation.
Detailed Protocols
Protocol: Atomic Layer Deposition of TiO₂ using TDEAT
This protocol describes the deposition of a ~5 nm amorphous TiO₂ coating onto a generic anode substrate (e.g., silicon wafers, or pre-fabricated graphite electrodes).
Materials & Equipment:
-
ALD Reactor System (e.g., flow-type or plasma-enhanced)
-
TDEAT (Tetrakis(diethylamino)titanium, 99.99% purity), held in a heated cylinder.
-
Deionized (DI) Water (H₂O), HPLC-grade.
-
Ultra-High Purity (UHP) Nitrogen (N₂) or Argon (Ar) as carrier and purge gas.
-
Anode substrates.
Pre-Deposition Steps:
-
Substrate Cleaning: Thoroughly clean substrates to remove organic and native oxide contaminants. For silicon wafers, a standard RCA clean followed by a brief dip in dilute hydrofluoric acid (HF) is recommended. For slurry-cast electrodes, ensure they are fully dried under vacuum at ~120°C for at least 12 hours.
-
System Bake-out & Purge: Ensure the ALD reactor chamber and lines are baked out at a temperature higher than the deposition temperature (e.g., 250°C) under high vacuum and purged with UHP N₂ to eliminate residual moisture and contaminants.
-
Precursor Heating: Gently heat the TDEAT cylinder to 60-75°C to ensure adequate vapor pressure.[6] Heat precursor delivery lines to ~80-90°C to prevent condensation.[5]
ALD Deposition Cycle: The core of the ALD process is the sequential, self-limiting surface reactions of the TDEAT precursor and the H₂O co-reactant.
Caption: The two self-limiting half-reactions of a TiO₂ ALD cycle.
Deposition Parameters: The following parameters are a robust starting point. Optimization may be required depending on the specific reactor geometry and substrate.
| Parameter | Value | Rationale & Notes |
| Substrate Temperature | 200 °C | This temperature is within the ALD window, high enough for efficient reactions but below the TDEAT thermal decomposition temperature of ~220°C.[5] |
| TDEAT Pulse Time | 0.15 - 1.0 s | Pulse should be long enough to fully saturate the substrate surface. Start with a longer pulse and reduce if necessary.[5][6] |
| N₂ Purge Time 1 | 20 - 30 s | Critical for removing all non-reacted TDEAT and byproducts to prevent chemical vapor deposition (CVD) side reactions.[6] |
| H₂O Pulse Time | 0.1 - 0.4 s | Water is highly reactive; a short pulse is usually sufficient for saturation.[5] |
| N₂ Purge Time 2 | 30 - 85 s | Must be long enough to completely evacuate the chamber of water vapor before the next TDEAT pulse.[5] |
| Number of Cycles | 100-125 Cycles | Based on a typical growth-per-cycle (GPC) of 0.04-0.05 nm, this will yield a ~5 nm film.[5] |
Post-Deposition:
-
Cool the chamber down to <100°C under a continuous UHP N₂ flow before removing the samples.
-
Transfer the coated anodes to an argon-filled glovebox for cell assembly with minimal exposure to ambient air and moisture.
Material Characterization & Performance Validation
Validation is crucial to correlate the physical properties of the coating with electrochemical performance.
Physical and Chemical Characterization
-
Transmission Electron Microscopy (TEM): The gold standard for visualizing the coating. Cross-sectional TEM imaging should be used to confirm the thickness, uniformity, and conformality of the TiO₂ layer on the anode material.
-
X-ray Photoelectron Spectroscopy (XPS): Essential for confirming the chemical composition. The spectrum should show clear Ti 2p peaks corresponding to the Ti⁴⁺ oxidation state, confirming the formation of TiO₂. It can also detect impurities like carbon.[5][7]
-
X-ray Diffraction (XRD): Used to determine the crystallinity of the coating. At the recommended deposition temperatures (<220°C), the TDEAT-derived TiO₂ film will be amorphous, which is often desirable as it may offer better ionic conductivity and mechanical flexibility than a crystalline film.[5][8]
Electrochemical Performance Evaluation
Assemble CR2032-type coin cells in an Ar-filled glovebox using the TiO₂-coated anode as the working electrode and lithium metal as the counter/reference electrode.
-
Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/10 to 5C) between appropriate voltage windows (e.g., 0.01-1.5 V for Si). Key metrics to extract are specific capacity, Coulombic efficiency, and capacity retention over hundreds of cycles.
-
Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) to identify the lithiation/delithiation potentials and assess the reversibility of the electrochemical reactions.
-
Electrochemical Impedance Spectroscopy (EIS): Use EIS to measure changes in the charge-transfer resistance and SEI resistance before and after cycling. A stable, low impedance is indicative of an effective TiO₂ coating.
Expected Performance Improvements: The table below summarizes typical performance enhancements observed when applying a TiO₂ coating to a high-capacity anode compared to its uncoated counterpart.
| Performance Metric | Uncoated Anode | TiO₂-Coated Anode | Scientific Justification |
| 1st Cycle Coulombic Eff. | Often low (e.g., 70-85%) | Higher (e.g., >85%) | TiO₂ layer limits initial, irreversible SEI formation.[4] |
| Capacity Retention (after 200 cycles) | < 50% | > 80-90% | Coating preserves structural integrity and stabilizes the SEI.[1] |
| Rate Capability | Significant capacity drop at high C-rates | Improved capacity at high C-rates | Stable interface facilitates faster Li⁺ transport.[9] |
| Cycle Life | Short, rapid failure | Significantly extended | Failure mechanisms (pulverization, SEI growth) are mitigated.[3] |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Growth Rate (GPC) | Insufficient precursor/co-reactant exposure; Low deposition temperature. | Increase pulse times to ensure saturation. Verify precursor cylinder and line temperatures. Slightly increase substrate temperature within the ALD window. |
| Film shows signs of CVD (high GPC, poor conformality) | Inadequate purging; Deposition temperature too high (precursor decomposition). | Increase purge times significantly. Lower the substrate temperature. Check for leaks in the reactor. |
| Poor Electrochemical Performance | Film is too thick, impeding ion transport; Pinhole defects in the coating. | Reduce the number of ALD cycles (target 2-5 nm). Ensure proper substrate cleaning and ALD process integrity. |
| High Carbon Impurity in XPS | Incomplete reaction of TDEAT ligands. | Increase H₂O pulse time and/or deposition temperature slightly to promote more complete ligand exchange. |
References
- Current time inform
-
TiO₂ Coated with Carbon via Chemical Vapor Deposition as Li-Ion Batteries Anode. MDPI. [Link]
-
The effect of TiO2 coating on the electrochemical performance of ZnO nanorod as the anode material for lithium-ion battery. ResearchGate. [Link]
-
Multifunctional TiO2 coating for a SiO anode in Li-ion batteries. RSC Publishing. [Link]
-
Atomic layer deposition of TiO2 from tetrakis-dimethylamido-titanium and ozone. AVS Publications. [Link]
-
Crystalline as-deposited TiO2 anatase thin films grown from TDMAT and water using thermal atomic layer deposition with in situ layer-by-layer air annealing. AVS Publications. [Link]
-
TiO2 as an Anode of High-Performance Lithium-Ion Batteries: A Comprehensive Review towards Practical Application. MDPI. [Link]
-
Thermal and plasma enhanced atomic layer deposition of ultrathin TiO2 on silicon from amide and alkoxide precursors. IOPscience. [Link]
-
The Effect of TiO₂ on the Electrochemical Performance of Sb₂O₃ Anodes for Li-Ion Batteries. MDPI. [Link]
-
Atomic Layer Deposition of TiO2 from Tetrakis (Dimethylamino) Titanium and H2O. Scribd. [Link]
-
Atomic Layer Deposition of TiO2 From Tetrakis (Dimethylamino) Titanium And H2O On Commercial-Grade Iron. International Refereed Journal of Engineering and Science. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of TiO2 on the Electrochemical Performance of Sb2O3 Anodes for Li-Ion Batteries [mdpi.com]
- 4. Multifunctional TiO2 coating for a SiO anode in Li-ion batteries - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Crystalline as-deposited TiO 2 anatase thin films grown from TDMAT and water using thermal atomic layer deposition with in situ layer-by-layer air annealing [journal.atomiclayerdeposition.com]
- 6. irjes.com [irjes.com]
- 7. doras.dcu.ie [doras.dcu.ie]
- 8. scribd.com [scribd.com]
- 9. mdpi.com [mdpi.com]
"Tetrakis(diethylamine)tin in the synthesis of mesoporous tin silicate xerogels"
Application Note & Protocol
Topic: Tetrakis(diethylamino)tin in the Synthesis of Mesoporous Tin Silicate Xerogels
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Non-Hydrolytic Pathway to Functional Mesoporous Materials
The integration of isolated tin(IV) centers into silica frameworks yields robust Lewis acid catalysts with remarkable performance in a variety of organic transformations, including Baeyer-Villiger oxidations and the conversion of biomass-derived substrates.[1][2] Mesoporous tin silicates, which combine these active sites with a high surface area and controlled pore structure, are particularly promising.[3]
Traditionally, the synthesis of such materials relies on hydrolytic sol-gel routes using metal alkoxide precursors.[4][5] However, the high reactivity of tin alkoxides towards water can lead to uncontrolled precipitation and phase separation, making the homogeneous incorporation of tin into the silica matrix challenging.[6][7]
This application note details a non-hydrolytic sol-gel (NHSG) synthesis protocol that circumvents these issues by utilizing tetrakis(diethylamino)tin, [(C₂H₅)₂N]₄Sn, as the tin precursor.[8] This method offers superior control over the condensation process, leading to highly homogeneous tin silicate xerogels with well-defined mesoporosity. The high reactivity of the metal-amide bonds in tetrakis(diethylamino)tin facilitates a clean polycondensation reaction with a suitable silicon precursor, such as silicon tetraacetate, resulting in the formation of a robust Si-O-Sn network.[9]
Part 1: Precursor Profile & Rationale
Tetrakis(diethylamino)tin: A Superior Precursor for Controlled Synthesis
Tetrakis(diethylamino)tin is a volatile liquid precursor well-suited for controlled deposition and synthesis processes.[8] Its key advantage lies in its four exchangeable diethylamino ligands, which exhibit high reactivity towards protic reagents but allow for a non-aqueous reaction pathway, thereby avoiding the rapid and often uncontrollable hydrolysis associated with alkoxide precursors.[10][11]
Why Choose an Amino Precursor over an Alkoxide?
-
Controlled Reactivity: The reaction between the tin-amino precursor and a silicon precursor like silicon tetraacetate proceeds via an amide elimination pathway, which is more controllable than the rapid hydrolysis and condensation of tin alkoxides.[9]
-
Homogeneity: This controlled reaction promotes the formation of homogeneous Si-O-Sn linkages, ensuring isolated and well-dispersed tin active sites within the silica matrix, which is crucial for catalytic activity.[2]
-
Moisture Sensitivity: While the compound is sensitive to moisture, its use in a non-hydrolytic (anhydrous) system turns this reactivity into an advantage, ensuring the desired reaction pathway dominates.[12]
Table 1: Physicochemical Properties of Tetrakis(diethylamino)tin
| Property | Value | Reference |
| Linear Formula | [(C₂H₅)₂N]₄Sn | |
| Molecular Weight | 407.23 g/mol | |
| Appearance | Liquid | [8] |
| Boiling Point | 110 °C @ 0.5 mmHg | [8] |
| Density | 1.125 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.49 | [8] |
| Reactivity | Reacts rapidly with moisture and protic solvents. | [11][13] |
Safety & Handling Precautions
Tetrakis(diethylamino)tin is extremely sensitive to moisture and air.[14] All handling, transfers, and reactions must be performed under an inert atmosphere (e.g., high-purity nitrogen or argon) using Schlenk line or glovebox techniques. It is flammable and toxic upon ingestion, inhalation, or skin contact.[8] Users must wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles, and a face shield.[14]
Part 2: Experimental Protocol
This protocol describes the synthesis of mesoporous tin silicate xerogels using a templated, non-hydrolytic sol-gel method adapted from established procedures.[8][9] A block copolymer, such as Pluronic P123, is used as a structure-directing agent to generate the mesoporous architecture.
Materials & Equipment
-
Tin Precursor: Tetrakis(diethylamino)tin(IV) (Sn(NEt₂)₄)
-
Silicon Precursor: Silicon(IV) acetate (Si(OAc)₄)
-
Template: Pluronic P123 (EO₂₀PO₇₀EO₂₀)
-
Solvent: Anhydrous toluene
-
Atmosphere: High-purity nitrogen or argon
-
Schlenk line apparatus or an inert atmosphere glovebox
-
Oven and tube furnace for drying and calcination
-
Standard laboratory glassware (dried overnight at >120 °C before use)
Synthesis Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Synthesis and catalytic properties of mesoporous tin silicate molecular sieves - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. Tetrakis(diethylamido)tin(IV) 1066-78-0 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Buy Tetrakis(dimethylamino)tin (EVT-466749) | 1066-77-9 [evitachem.com]
- 11. TETRAKIS(DIMETHYLAMINO)TIN | [gelest.com]
- 12. Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn - Wolfa [wolfabio.com]
- 13. TETRAKIS(DIMETHYLAMINO)TIN | 1066-77-9 [chemicalbook.com]
- 14. gelest.com [gelest.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Deposition Rates in TDEAT ALD
This guide serves as a primary troubleshooting resource for researchers and engineers encountering lower-than-expected deposition rates during Atomic Layer Deposition (ALD) using Tetrakis(diethylamino)titanium (TDEAT). As a Senior Application Scientist, my objective is to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues effectively. This document is structured to walk you through a logical diagnostic workflow, supported by detailed explanations, protocols, and quantitative data.
Initial Diagnostic Workflow
A low Growth-Per-Cycle (GPC) is the most common symptom of a suboptimal ALD process. The root cause can stem from several factors, ranging from precursor delivery to reactor conditions. The following workflow provides a systematic approach to identifying the bottleneck in your TDEAT ALD process.
Caption: Logic for a precursor saturation curve experiment.
Q3: I've confirmed my process isn't saturating even with long pulse times. Could it be a precursor delivery issue?
Answer: Yes. If increasing the precursor pulse duration does not lead to GPC saturation, it is highly likely that an insufficient amount of TDEAT vapor is reaching the chamber during the pulse. This is a delivery-limited regime, not a surface-reaction-limited one.
Causality: TDEAT is a liquid precursor with a relatively low vapor pressure. To deliver it effectively, it must be heated to generate sufficient vapor for transport into the ALD reactor. The entire delivery line from the bubbler (or cylinder) to the reactor must also be heated to a temperature higher than the precursor source to prevent condensation and clogging.
Troubleshooting Steps:
-
Check Precursor Temperature: Ensure the TDEAT source is heated to the recommended temperature to achieve adequate vapor pressure. For TDEAT, this is typically in the 60-70°C range. [1]2. Verify Line Heating: Confirm that all delivery lines are heated uniformly and are at least 5-10°C hotter than the precursor source. Cold spots are a primary cause of precursor condensation and reduced flow.
-
Inspect for Clogs: Over time, precursor byproducts or decomposition can lead to partial or complete clogging of delivery lines or valves. A systematic check, as outlined in Protocol 3.3 , may be necessary.
-
Carrier Gas Flow Rate: Ensure your inert carrier gas (e.g., N₂ or Ar) flow rate through the bubbler is within the optimal range. Too low a flow will not carry enough vapor; too high a flow can lead to inefficient precursor pickup and pressure fluctuations.
Q4: How does deposition temperature affect my GPC? Am I in the correct ALD window?
Answer: Deposition temperature is one of the most critical parameters in ALD. The "ALD window" is the temperature range where the GPC is stable and independent of temperature. [2]Operating outside this window directly impacts the deposition rate.
Causality & Troubleshooting:
-
Temperature Too Low: Below the ALD window, the thermal energy is insufficient to overcome the activation energy for the surface chemical reactions. This results in incomplete reactions and a sharply decreasing GPC. For TDEAT, this can also lead to higher impurity incorporation. [2]If your temperature is low, a gradual increase should improve the GPC until the ALD window is reached.
-
Temperature Too High: Above the ALD window, two primary detrimental effects occur. First, the precursor may begin to thermally decompose either in the gas phase or on the surface. [2][3]This breaks the self-limiting nature of ALD and can paradoxically lead to a lower GPC of high-quality film, alongside increased carbon impurities and non-uniform deposition. TDEAT has better thermal stability than TDMAT, with decomposition reported to begin above 250-300°C. [2][4]Second, adsorbed precursor molecules may gain enough thermal energy to desorb from the surface before they can react, which also lowers the GPC. [5] If you suspect you are outside the ALD window, perform a temperature-dependent study, depositing films at various temperatures while keeping all other parameters constant. Plotting GPC vs. Temperature will reveal your process's ALD window.
Q5: My saturation curves look good and my temperature is correct. Could the co-reactant be the problem?
Answer: Absolutely. The choice and delivery of the co-reactant (e.g., H₂O, O₃, NH₃) are just as critical as the metal precursor.
Causality & Troubleshooting:
-
Co-reactant Saturation: Just like the TDEAT precursor, the co-reactant pulse must be long enough to saturate the surface. Perform a co-reactant saturation curve experiment (Protocol 3.2 ) to confirm this.
-
Reactivity: Different co-reactants have different reactivities, which can affect the GPC. For instance, ozone (O₃) or plasma-generated radicals are often more reactive than water (H₂O) and can sometimes lead to different growth rates or film properties. [6][7]Using a more energetic co-reactant may enhance GPC, especially at lower temperatures. [8]3. Purge Times: Inadequate purging after the co-reactant pulse is a common issue. If co-reactant molecules remain in the chamber when the next TDEAT pulse is introduced, it can lead to Chemical Vapor Deposition (CVD)-like gas-phase reactions. This consumes precursor before it reaches the substrate, lowering the effective GPC and leading to particle formation. Ensure your purge times are sufficiently long by performing a purge time variation experiment.
Q6: What if the issue is with the substrate surface?
Answer: ALD growth is fundamentally a surface process. The initial state of the substrate surface dictates how the first few layers will form, a phenomenon known as nucleation.
Causality & Troubleshooting:
-
Nucleation Delay: On some surfaces, particularly those that are chemically inert or lack reactive sites (like -OH groups for H₂O-based processes), ALD may exhibit a "nucleation delay." During the initial cycles, growth is sparse and island-like, resulting in a very low average GPC. After a continuous film is formed, the GPC will increase to its steady-state value. If your films are very thin, a low GPC could reflect this initial nucleation behavior.
-
Surface Contamination: An improper or inconsistent substrate cleaning procedure can leave behind organic residues or native oxides that inhibit reactions. Ensure your substrate cleaning protocol is robust and consistently applied. [9]3. Surface Pre-treatment: To combat nucleation delay on difficult substrates, a surface pre-treatment may be necessary. For example, a brief O₂ plasma exposure can create reactive hydroxyl (-OH) groups on a silicon surface, providing ideal nucleation sites for the first TDEAT pulse in a water-based process.
Standard Diagnostic Protocols
Protocol 3.1: Performing a Precursor (TDEAT) Saturation Curve Experiment
-
Set Baseline: Fix all ALD parameters: deposition temperature, co-reactant pulse time, and all purge times. Choose a co-reactant pulse and purge time that you believe to be in excess.
-
Select Pulse Durations: Choose a range of TDEAT pulse times to test. For example: 0.2s, 0.5s, 1.0s, 1.5s, 2.0s, 3.0s.
-
Deposit Films: For each selected pulse time, deposit a film of a fixed number of cycles (e.g., 200 cycles). Ensure the total thickness is sufficient for accurate measurement.
-
Measure Thickness: Use an ellipsometer or other suitable metrology tool to measure the thickness of each film.
-
Calculate GPC: For each film, divide the total thickness by the number of cycles to get the GPC.
-
Plot and Analyze: Plot GPC (y-axis) versus TDEAT pulse time (x-axis). The curve should initially rise and then plateau. The point at which it plateaus is the minimum saturation time.
-
Set Process Parameter: For your standard process, choose a pulse time that is safely in the saturated region (typically 1.5x to 2x the minimum saturation time) to account for minor process drifts.
Protocol 3.2: Performing a Co-Reactant Saturation Curve Experiment
-
Set Baseline: Fix all ALD parameters, including the now-determined saturated TDEAT pulse time from Protocol 3.1.
-
Select Pulse Durations: Choose a range of co-reactant pulse times.
-
Execute and Analyze: Follow steps 3-7 from Protocol 3.1, but vary the co-reactant pulse time instead of the TDEAT pulse time.
Protocol 3.3: Systematic Check of the Precursor Delivery Line
-
Safety First: Ensure the ALD system is in a safe state. Cool down the reactor and delivery lines, and follow all safety protocols for handling vacuum and chemical precursors.
-
Visual Inspection (if possible): If any part of the delivery line is transparent (e.g., glass components), visually inspect for discoloration or residue that could indicate precursor decomposition or condensation.
-
Leak Check: Perform a system leak check. A leak in the delivery line can compromise the vacuum and affect precursor partial pressure.
-
Flow Test (Upstream): Disconnect the line from the reactor chamber (if feasible and safe) and connect it to a flow meter or vacuum gauge. With the carrier gas flowing, verify that the flow and pressure match the expected values. A significant drop may indicate a clog.
-
Bake-Out Procedure: If a clog from condensed precursor is suspected, a line bake-out may be effective. Heat the lines to a temperature significantly above the normal operating temperature (but below the precursor's decomposition temperature) under high vacuum or with a high flow of inert gas to help vaporize and purge the condensed material. Consult your equipment manufacturer for specific procedures.
References
-
tofwerk. (n.d.). Monitoring and Characterization of Atomic Layer Deposition Processes. Retrieved from [Link]
-
EFDS. (n.d.). In situ metrology for Atomic Layer Deposition processes. Retrieved from [Link]
-
Society of Vacuum Coaters. (n.d.). In Situ Spectroscopic Ellipsometry for Atomic Layer Deposition. Retrieved from [Link]
-
IEEE Xplore. (2011). Monitoring atomic layer deposition processes in situ and in real-time by spectroscopic ellipsometry. Retrieved from [Link]
-
Atomic Limits. (2018). In situ Studies of ALD Processes & Reaction Mechanisms. Retrieved from [Link]
-
Casey, P. et al. (n.d.). Impact of Co-Reactants in Atomic Layer Deposition of High-κ Dielectrics on Monolayer Molybdenum Disulfide. PMC - NIH. Retrieved from [Link]
-
Abendroth, B. et al. (2013). Atomic layer deposition of TiO2 from tetrakis(dimethylamino)titanium and H2O. Scribd. Retrieved from [Link]
-
Kim, D.-H. (n.d.). Atomic layer deposition of TiO2 from tetrakis-dimethylamido-titanium and ozone. ResearchGate. Retrieved from [Link]
-
Lusk, M. T. et al. (n.d.). Transformation kinetics for low temperature post-deposition crystallization of TiO 2 thin films prepared via atomic layer deposition (ALD) from tetrakis(dimethylamino)titanium(IV) (TDMAT) and water. Retrieved from [Link]
-
Lusk, M. T. et al. (n.d.). Transformation kinetics for low temperature post-deposition crystallization of TiO 2 thin films prepared via atomic layer deposition (ALD) from tetrakis(dimethylamino)titanium(IV) (TDMAT) and water. Retrieved from [Link]
-
Lusk, M. T. et al. (n.d.). Crystalline as-deposited TiO 2 anatase thin films grown from TDMAT and water using thermal atomic layer deposition with in situ layer-by-layer air annealing. Retrieved from [Link]
-
ResearchGate. (n.d.). Atomic layer deposition of TiO2 from tetrakis-dimethyl-amido titanium or Ti isopropoxide precursors and H2O. Retrieved from [Link]
-
University of California San Diego. (n.d.). Low Resistivity Titanium Nitride Thin Film Fabricated by Atomic Layer Deposition with TiCl4 and Metal-Organic Precursors in. Retrieved from [Link]
-
MDPI. (2023). Novel Energetic Co-Reactant for Thermal Oxide Atomic Layer Deposition: The Impact of Plasma-Activated Water on Al2O3 Film Growth. Retrieved from [Link]
-
University of the Sunshine Coast, Queensland. (n.d.). Atomic layer deposition of TiO2/Al2O3 films for optical applications. Retrieved from [Link]
-
AVS Publications. (2012). Effect of the amido Ti precursors on the atomic layer deposition of TiN with NH 3. Retrieved from [Link]
-
BASF. (2026). Safety Data Sheet. Retrieved from [Link]
-
Scientific.Net. (n.d.). Growth of TiO2 Thin Films by Atomic Layer Deposition (ALD). Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of TiN Films Deposited Using Tetrakisdimethylaminotitanium and Tetrakisdiethylaminotitanium by the Atomic Layer Deposition Method. Retrieved from [Link]
-
ACS Publications. (n.d.). Ultrathin TiO2 Coatings via Atomic Layer Deposition Strongly Improve Cellular Interactions on Planar and Nanotubular Biomedical Ti Substrates. Retrieved from [Link]
-
PMC - NIH. (2023). Atomic Layer Deposition of Titanium Oxide-Based Films for Semiconductor Applications—Effects of Precursor and Operating Conditions. Retrieved from [Link]
-
Global Electronics Association. (n.d.). Decomposition Temperature (Td) of Laminate Material Using TGA. Retrieved from [Link]
-
KISTI. (n.d.). Thermal Decomposition of Tetrakis(ethylmethylamido) Titanium for Chemical Vapor Deposition of Titanium Nitride. Retrieved from [Link]
-
ResearchGate. (n.d.). Surface Reaction Mechanism of Atomic Layer Deposition of Titanium Nitride Using Tetrakis(dimethylamino)titanium and Ammonia. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of Co-Reactants in Atomic Layer Deposition of High-κ Dielectrics on Monolayer Molybdenum Disulfide. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Decomposition of Tetrakis(ethylmethylamido) Titanium for Chemical Vapor Deposition of Titanium Nitride. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure and optical properties of TiO2 thin films deposited by ALD method. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Co-Reactants on Interfacial Oxidation in Atomic Layer Deposition of Oxides on Metal Surfaces. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation and Optimization of Process Parameters on Growth Rate in Al2O3 Atomic Layer Deposition (ALD) Using Statistical Approach. Retrieved from [Link]
-
PMC - NIH. (n.d.). The influence of process parameters and pulse ratio of precursors on the characteristics of La1 − xAlxO3 films deposited by atomic layer deposition. Retrieved from [Link]
-
Reddit. (2016). How do you determine the thermal decomposition temperature of a chemical?. Retrieved from [Link]
-
Journal of Materials Chemistry C. (2022). Atomic layer deposition of titanium oxide thin films using a titanium precursor with a linked amido-cyclopentadienyl ligand. Retrieved from [Link]
-
AIP Publishing. (n.d.). Atomic layer deposited Ta2O5: From process optimization to thin film characterization. Retrieved from [Link]
-
ACS Publications. (2023). Low-Resistivity Titanium Nitride Thin Films Fabricated by Atomic Layer Deposition with TiCl4 and Metal–Organic Precursors in Horizontal Vias. Retrieved from [Link]
-
MDPI. (n.d.). Investigation and Optimization of Process Parameters on Growth Rate in Al2O3 Atomic Layer Deposition (ALD) Using Statistical Approach. Retrieved from [Link]
-
PubMed. (n.d.). Investigation and Optimization of Process Parameters on Growth Rate in Al2O3 Atomic Layer Deposition (ALD) Using Statistical Approach. Retrieved from [Link]
-
AIP Publishing. (2024). Comparison of three titanium-precursors for atomic-layer-deposited TiO2 for passivating contacts on silicon. Retrieved from [Link]
-
UCL Discovery. (n.d.). Low-Temperature ALD What's Limiting?. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Impact of Co-Reactants in Atomic Layer Deposition of High-κ Dielectrics on Monolayer Molybdenum Disulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
"reducing carbon and nitrogen contamination from TDEAT precursor"
Technical Support Center: TDEAT Precursor Contamination
A Senior Application Scientist's Guide to Reducing Carbon and Nitrogen Impurities
Welcome to the technical support center for the Tris(diethylamino)antimony (TDEAT) precursor. This guide is designed for researchers, scientists, and process engineers utilizing TDEAT for thin film deposition via Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to effectively troubleshoot and minimize carbon and nitrogen contamination in your films.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding TDEAT and contamination.
Q1: What is TDEAT and why is it used?
Tris(diethylamino)antimony, or TDEAT, is a metal-organic precursor used to deposit antimony-containing thin films. Its chemical formula is Sb[N(C₂H₅)₂]₃. It is favored for its volatility and ability to deposit films at relatively low temperatures, which is crucial for temperature-sensitive substrates. One of the most common applications for related antimony precursors is in the production of phase-change materials like Ge₂Sb₂Te₅ (GST).[1]
Q2: Why are carbon and nitrogen contamination a problem with TDEAT?
The source of contamination is the precursor's own organic ligands—the diethylamino groups, N(C₂H₅)₂. During the deposition process, if these ligands are not completely removed, they can break down and incorporate carbon and nitrogen atoms into the growing film.[2] These impurities can degrade the film's desired electrical, optical, and material properties. For instance, in conductive films like titanium nitride (TiN), carbon impurities are known to increase electrical resistivity.[3][4]
Q3: What are the primary mechanisms of ligand decomposition that lead to contamination?
Contamination from metal-amide precursors like TDEAT typically occurs through several pathways:
-
Incomplete Ligand Exchange: In a typical ALD process, the TDEAT molecule adsorbs onto the surface, and a co-reactant (e.g., H₂ plasma, NH₃) is introduced to react with and remove the ligands. If this reaction is incomplete, ligand fragments remain.
-
Thermal Decomposition: TDEAT, like all metal-organic precursors, has a specific thermal stability window. If the deposition temperature is too high, the precursor can decompose in the gas phase or on the surface before the desired reaction occurs, leading to uncontrolled deposition and high carbon incorporation.[5][6] For example, studies on the related precursor Tetrakis(ethylmethylamido)titanium (TEMAT) show it decomposes into imine (C=N) intermediates.[7]
-
Co-reactant Insufficiency: Insufficient exposure to the co-reactant or a co-reactant that is not reactive enough at the chosen deposition temperature will fail to cleave the metal-nitrogen bond and remove the ligands effectively.
Q4: How can I detect and quantify carbon and nitrogen in my films?
Several surface-sensitive and bulk analytical techniques are available:
-
X-ray Photoelectron Spectroscopy (XPS): This is the most common technique for quantifying the elemental composition of the top few nanometers of a film. It can identify the chemical states of C and N, helping to understand the nature of the contamination.
-
Secondary Ion Mass Spectrometry (SIMS): SIMS provides elemental depth profiles, showing how contaminant concentrations vary from the surface to the substrate interface.
-
Auger Electron Spectroscopy (AES): Similar to XPS, AES provides surface elemental analysis and can be combined with ion sputtering for depth profiling. AES analysis has been used to measure low carbon levels (around 18 at. %) in TiN films deposited from a related precursor.[7]
-
Rutherford Backscattering Spectrometry (RBS) and Elastic Recoil Detection Analysis (ERDA): These ion beam techniques can provide quantitative compositional information without the need for standards.[8]
| Technique | Information Provided | Strengths | Limitations |
| XPS | Surface elemental composition, chemical states | Widely available, good for chemical bonding info | Surface sensitive only (top ~5-10 nm) |
| SIMS | Elemental depth profile | Extremely high sensitivity (ppm-ppb) | Destructive, quantification can be complex |
| AES | Surface composition, depth profiling | High spatial resolution | Can be destructive, charging effects on insulators |
| ERDA | Quantitative depth profile for light elements | Quantitative without standards | Requires accelerator facility |
Part 2: Troubleshooting Guides
This section provides structured advice for specific problems encountered during deposition.
Guide 1: Issue - High Carbon and/or Nitrogen Levels Detected by XPS
If your initial film depositions show high levels of C and N, a systematic approach is needed to identify the root cause.
Step-by-Step Troubleshooting Protocol:
-
Verify Precursor Integrity and Handling:
-
Causality: TDEAT is highly sensitive to moisture and air.[9] Exposure can lead to hydrolysis and the formation of non-volatile impurities that will decompose in the reactor.
-
Action: Ensure your bubbler or ampoule was loaded in an inert atmosphere (e.g., a nitrogen-filled glovebox). Check all gas lines for leaks. If the precursor is old or has been handled improperly, consider using a fresh, high-purity (e.g., 99.99%+) source.[10]
-
-
Optimize Deposition Temperature:
-
Causality: There is a critical temperature window for ALD. Below this window, the surface reactions are too slow for complete ligand removal. Above it, the precursor thermally decomposes.[5] For TDEAT, higher temperatures may be required compared to other precursors like TDMAT, but this increases the risk of decomposition.[11][12]
-
Action: Perform a temperature series. For example, deposit films at 25°C intervals (e.g., 200°C, 225°C, 250°C, 275°C) while keeping all other parameters constant. Analyze the C and N content for each film to find the temperature that yields the lowest impurity level. A study on various metal-organic precursors for TiN ALD showed that the optimal temperature was highly dependent on the precursor's thermal stability.[13]
-
-
Optimize Co-reactant Exposure:
-
Causality: The co-reactant pulse must be long enough to saturate the surface and react with all adsorbed precursor molecules. The subsequent purge must be long enough to remove all reaction byproducts and unreacted co-reactant. Insufficient purging can lead to re-adsorption of byproducts or CVD-like reactions.[14]
-
Action: Perform a co-reactant pulse and purge time variation study. First, fix the precursor pulse and purge, and systematically increase the co-reactant pulse time (e.g., 1s, 3s, 5s, 10s) until the growth per cycle (GPC) and film composition saturate. Then, fix the co-reactant pulse and increase the purge time to ensure adequate removal of byproducts.
-
-
Employ Plasma-Enhanced ALD (PEALD):
-
Causality: Thermal ALD using co-reactants like ammonia (NH₃) can be insufficient to break the stable metal-amide bonds at low temperatures.[12] A plasma (e.g., H₂, N₂, or H₂/N₂ mixture) provides highly reactive radicals that can more effectively cleave ligands and reduce impurities, often at lower temperatures than thermal processes.[15][16] PEALD has been shown to significantly reduce impurity content in TiN films compared to conventional ALD.[3][7]
-
Action: Switch from a thermal process to a PEALD process. Use a hydrogen or nitrogen plasma as the co-reactant. Start with a moderate plasma power (e.g., 100-300 W) and exposure time (e.g., 5-10s) and optimize from there. Post-deposition plasma treatments can also be effective at densifying the film and removing residual impurities.[3][11]
-
Guide 2: Issue - Inconsistent Results Between Deposition Runs
Run-to-run variability in contamination levels often points to issues with process control or precursor delivery.
Troubleshooting Protocol:
-
Audit the Precursor Delivery System:
-
Causality: The vapor pressure of TDEAT is highly dependent on temperature. Fluctuations in the bubbler/ampoule temperature will cause inconsistent precursor delivery, altering the dose per cycle. Clogged lines or faulty mass flow controllers (MFCs) can also lead to variable dosing.
-
Action:
-
Verify that the precursor container temperature is stable and controlled precisely.
-
Check that all heating lines from the precursor source to the reactor are at a consistent temperature, typically 5-10°C higher than the source, to prevent condensation.
-
Perform a health check on the carrier gas MFC.
-
-
-
Verify Vacuum Integrity:
-
Causality: A small leak in the reactor can introduce atmospheric contaminants (O₂, H₂O), which will react with the precursor and the growing film, leading to oxygen incorporation and inconsistent surface chemistry for C and N removal.
-
Action: Pump the chamber down to its base pressure and perform a rate-of-rise test to check for leaks. The pressure should not rise more than a few mTorr over several minutes.
-
-
Standardize Substrate Preparation:
-
Causality: The initial state of the substrate surface dictates the nucleation and growth of the first few film layers. Variations in the native oxide or surface contaminants from inconsistent cleaning will affect the film's final composition.
-
Action: Implement a strict, standardized substrate cleaning protocol. For silicon, this might be a Piranha clean followed by an HF dip to create a consistent H-terminated surface, or a standard RCA clean. Use the same procedure for every run.
-
References
-
ResearchGate. (n.d.). Tetrakis(diethylamido) titanium (TDEAT) interactions with SiO2 and Cu substrates. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Thermal Decomposition of Tetrakis(ethylmethylamido) Titanium for Chemical Vapor Deposition of Titanium Nitride. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (n.d.). Plasma Enhanced Atomic Layer Deposition of Plasmonic TiN Ultrathin Films Using TDMATi and NH3. Retrieved January 12, 2026, from [Link]
-
Datapdf.com. (n.d.). The Preparation of Trisdimethylaminostibine. Retrieved January 12, 2026, from [Link]
-
AIP Publishing. (2007, February 28). Effect of NH3 on the low pressure chemical vapor deposition of TiO2 film at low temperature using tetrakis(diethylamino)titanium and oxygen. Retrieved January 12, 2026, from [Link]
-
Anric Technologies. (n.d.). Plasma Enhanced Atomic Layer Deposition | PEALD Systems. Retrieved January 12, 2026, from [Link]
-
AIP Publishing. (2020, December 18). Plasma enhanced atomic layer deposition of titanium nitride-molybdenum nitride solid solutions. Journal of Vacuum Science & Technology A. Retrieved January 12, 2026, from [Link]
-
Ereztech. (n.d.). Tris(dimethylamino)antimony(III). Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Evaluation of a Nitrogen-Incorporated Tetrahedral Amorphous Carbon Thin Film for the Detection of Tryptophan and Tyrosine Using Flow Injection Analysis with Amperometric Detection. Retrieved January 12, 2026, from [Link]
-
American Chemical Society. (2017, March 27). Synthesis and Crystal Structures of the First Antimony(III) Aziridinides. Inorganic Chemistry. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Formation Mechanism of TiN by Reaction of Tetrakis(dimethylamido)‐Titanium with Plasma‐Activated Nitrogen. Retrieved January 12, 2026, from [Link]
-
arXiv. (2023, December 18). Plasma-enhanced atomic layer deposition of titanium nitride for superconducting devices. Retrieved January 12, 2026, from [Link]
-
J-Stage. (2015, July 10). Structure and Electroanalytical Application of Nitrogen-doped Carbon Thin Film Electrode with Lower Nitrogen Concentration. Analytical Sciences. Retrieved January 12, 2026, from [Link]
-
Diva-portal.org. (2020, September 14). Reduction of Carbon Impurities in Aluminum Nitride from Time-Resolved Chemical Vapor Deposition Using Trimethylaluminum. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (2023, July 18). Low-Resistivity Titanium Nitride Thin Films Fabricated by Atomic Layer Deposition with TiCl4 and Metal–Organic Precursors in Horizontal Vias. ACS Applied Electronic Materials. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Plasma-Enhanced Atomic Layer Deposition of Ta-N Thin Films. Retrieved January 12, 2026, from [Link]
-
University of California San Diego. (2023, July 18). Low-Resistivity Titanium Nitride Thin Films Fabricated by Atomic Layer Deposition with TiCl4 and Metal−Organic Precursors in Horizontal Vias. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Comprehensive Comparison of Various Techniques for the Analysis of Elemental Distributions in Thin Films. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of Post-Treatments on Atomic Layer Deposition of TiN Thin Films Using Tetrakis(dimethylamido)titanium and Ammonia. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Thermal Decomposition of Tetrakis(ethylmethylamido) Titanium for Chemical Vapor Deposition of Titanium Nitride. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Assessment of Carbon Contamination in Titanium Nitride Films Deposited from the Reaction of Titanium (IV) Chloride and Amines. Retrieved January 12, 2026, from [Link]
-
Universidad de Chile. (n.d.). Analytical techniques for thin films. Retrieved January 12, 2026, from [Link]
-
SlideShare. (2019, May 23). Thin film Characterization Techniques. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Trimethylaluminum as a Reducing Agent in the Atomic Layer Deposition of Ti(Al)N Thin Films. Retrieved January 12, 2026, from [Link]
-
KISTI. (n.d.). Thermal Decomposition of Tetrakis(ethylmethylamido) Titanium for Chemical Vapor Deposition of Titanium Nitride. Retrieved January 12, 2026, from [Link]
-
Semantic Scholar. (2001, November 10). Kinetic and mechanistic studies of the thermal decomposition of Ti(N(CH3)2)4 during chemical vapor deposition by in situ molecular beam mass spectrometry. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Nitrogen cycle. Retrieved January 12, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. datapdf.com [datapdf.com]
- 10. strem.com [strem.com]
- 11. Plasma Enhanced Atomic Layer Deposition of Plasmonic TiN Ultrathin Films Using TDMATi and NH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. kummelgroup.ucsd.edu [kummelgroup.ucsd.edu]
- 14. diva-portal.org [diva-portal.org]
- 15. anrictechnologies.com [anrictechnologies.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: SnO2 Thin Films via Tetrakis(diethylamino)tin (TDEAT)
A Senior Application Scientist's Guide to Achieving Optimal Film Conformality
This guide serves as a specialized resource for researchers and engineers working on the deposition of tin oxide (SnO2) thin films using the metalorganic precursor Tetrakis(diethylamino)tin, Sn(NEt2)4 or TDEAT. Achieving highly conformal coatings, especially on complex, high-aspect-ratio topographies, is a primary advantage of Atomic Layer Deposition (ALD). However, process deviations can lead to significant challenges in film quality. This document provides in-depth troubleshooting advice and foundational knowledge to diagnose and resolve issues related to the conformality of SnO2 films. While TDEAT is the focus, many principles discussed are applicable to analogous precursors like the more commonly documented Tetrakis(dimethylamino)tin (TDMASn).
Frequently Asked Questions (FAQs)
Q1: What is Tetrakis(diethylamino)tin (TDEAT) and why is it used for SnO2 ALD?
TDEAT is a non-halogenated, liquid metalorganic precursor for tin. It is favored in ALD for several reasons. Unlike halogenated precursors such as SnCl4, TDEAT and its byproducts are less corrosive to deposition equipment and the substrate.[1][2] Its chemical structure lends itself to the self-limiting surface reactions that are the hallmark of ALD, enabling precise, atomic-level thickness control and the potential for highly conformal films.[3]
Q2: What is the typical ALD temperature window for aminotin precursors?
The ALD "window" is the temperature range where the growth per cycle (GPC) is stable. Below this window, precursor condensation can lead to uncontrolled, CVD-like growth. Above the window, thermal decomposition of the precursor causes a sharp increase in GPC and a loss of self-limiting behavior, which is detrimental to conformality.[1] For the analogous precursor TDMASn, a stable ALD window is often observed between 50°C and 300°C, with thermal decomposition beginning around 350°C.[1] A similar range can be expected for TDEAT, though it should be experimentally verified for each specific reactor configuration. For another similar precursor, tetrakis(ethylmethylamino)tin, the growth rate was observed to fall off rapidly above 150°C.[4]
Q3: What co-reactants are used with TDEAT for SnO2 deposition?
Common oxygen sources used as co-reactants in SnO2 ALD include water (H2O), ozone (O3), hydrogen peroxide (H2O2), and oxygen (O2) plasma.[3][5] The choice of co-reactant significantly impacts the GPC, film properties, and the ALD temperature window. For TDMASn, H2O2 has been shown to yield a higher GPC compared to O3 and H2O, likely because it generates a higher concentration of surface hydroxyl groups for the precursor to react with.[1] Ozone is also a highly effective oxidant that can improve nucleation on certain substrates.[6]
Q4: What is "conformality" and how is it compromised?
Conformality, or step coverage, is the ability of a thin film to maintain a uniform thickness over a three-dimensional surface. In ALD, this is achieved by ensuring that the chemical reactions are "self-limiting." Poor conformality occurs when the process deviates from this ideal, often entering a diffusion-limited or reaction-limited growth regime.[7] This can be caused by insufficient precursor exposure, inadequate removal of reactants and byproducts, or precursor decomposition.[1][7]
Visualizing the ALD Process & Troubleshooting Workflow
Understanding the sequential nature of ALD is key to troubleshooting. The following diagrams illustrate the ideal process and a logical workflow for diagnosing conformality issues.
Caption: A diagram of the four sequential, self-limiting steps in a typical thermal ALD cycle for SnO2.
Caption: A logical flowchart to guide researchers in diagnosing the root cause of poor film conformality.
Troubleshooting Guide: Improving SnO2 Conformality
This section provides a structured approach to identifying and resolving common issues encountered during the deposition of SnO2 films using TDEAT.
| Observed Problem | Potential Root Cause(s) | Recommended Actions & Scientific Rationale |
| Poor Step Coverage: Film is significantly thicker at the opening of features than at the bottom. | 1. Incomplete Surface Saturation: The TDEAT or co-reactant pulse is too short to allow molecules to diffuse to the bottom of high-aspect-ratio features and saturate all available reaction sites. This is a common cause of non-conformality.[7] 2. Low Sticking Probability: The precursor has a very low probability of reacting upon collision with the surface, requiring a very high number of collisions (and thus longer exposure) to achieve saturation.[7] | Action: Systematically increase the precursor and co-reactant pulse times independently and measure the resulting film thickness or GPC. Plot GPC vs. pulse time to generate a "saturation curve." The ideal pulse time is the point at which the GPC no longer increases with time.[8][9] Operating in this saturated regime ensures enough reactant is supplied to coat complex geometries uniformly. |
| Non-Uniform Growth: Film thickness varies across the substrate, often thicker near the gas inlet. | 1. Inadequate Purge Time: The purge step is too short, leaving residual precursor in the chamber when the co-reactant is introduced (or vice-versa). This leads to gas-phase reactions (parasitic CVD), which deposit material non-uniformly.[9] 2. Precursor Decomposition: The deposition temperature is too high, causing TDEAT to thermally decompose in the gas phase before reaching the substrate. This CVD-like growth mechanism is not self-limiting and results in poor conformality and uniformity.[1] | Action 1 (Purge): Double the purge times. Insufficient purging is a frequent issue. The goal is to completely evacuate the chamber of one reactant and its byproducts before introducing the next.[9] Action 2 (Temperature): Reduce the substrate temperature in 10-20°C increments. For TDMASn, decomposition and loss of conformality are noted at temperatures above 300-350°C.[1] Verify you are operating within the established ALD window for your system. |
| Low or Inconsistent Growth Per Cycle (GPC) | 1. Low Precursor Vapor Pressure: The TDEAT canister temperature is too low, resulting in insufficient precursor vapor being delivered to the chamber to achieve saturation, even with long pulse times. 2. Precursor Degradation: TDEAT, like other aminotin precursors, can degrade over time, especially when held at elevated temperatures, leading to lower volatility and reactivity.[10] 3. Surface Deactivation: The number of reactive surface sites (e.g., hydroxyl groups) decreases at higher deposition temperatures, which can naturally lead to a lower GPC.[1] | Action 1 (Vapor Pressure): Gently increase the TDEAT canister/bubbler temperature to increase its vapor pressure. Ensure all delivery lines are heated to a temperature slightly above the canister to prevent condensation.[8] Action 2 (Precursor Integrity): If the precursor is old or has been heated for extended periods, consider replacing it. Degradation can lead to inconsistent results.[10] Action 3 (Temperature Effect): A gradual decrease in GPC with increasing temperature (within the ALD window) is normal and reflects changes in surface chemistry.[1] However, a sudden drop may indicate other issues. |
| Hazy or Rough Film Morphology | 1. Parasitic CVD Reactions: As described above, insufficient purging can cause gas-phase nucleation, leading to particle formation that results in a hazy or rough film. 2. Crystallization During Growth: If the deposition temperature is high enough, the as-deposited amorphous film may begin to crystallize, which can increase surface roughness. SnO2 films deposited with TDMASn are typically amorphous at lower temperatures and become polycrystalline upon annealing or at higher deposition temperatures.[8][11] | Action 1 (Purging): Increase purge times significantly. Action 2 (Deposition Temperature): If smooth, amorphous films are desired, consider lowering the deposition temperature. Post-deposition annealing can then be used to control crystallinity if required.[8] |
Experimental Protocol: Verifying ALD Saturation for TDEAT
To ensure a conformal process, it is essential to operate in the saturated growth regime. This protocol outlines the steps to determine the minimum pulse and purge times for your specific ALD reactor and substrate.
Objective: To determine the saturation curves for TDEAT and the chosen co-reactant (e.g., H2O) at a fixed deposition temperature.
Materials & Equipment:
-
ALD Reactor equipped for liquid precursor delivery
-
Tetrakis(diethylamino)tin (TDEAT) precursor canister
-
Co-reactant source (e.g., Deionized H2O)
-
Inert purge gas (e.g., N2, Ar)
-
Substrates (e.g., Si wafers with a native oxide layer)
-
Film thickness measurement tool (e.g., Ellipsometer)
Procedure:
Part 1: TDEAT Pulse Saturation
-
Set Baseline Conditions:
-
Set the substrate temperature to a value within the expected ALD window (e.g., 150°C).
-
Set the TDEAT canister temperature to a starting value (e.g., 60°C).
-
Use long, fixed times for the co-reactant pulse (e.g., 1.0 s) and both purge steps (e.g., 30 s) to ensure they are not limiting factors.[8]
-
-
Vary TDEAT Pulse Time:
-
Perform a series of depositions (e.g., 200 cycles) on separate substrates, varying only the TDEAT pulse time (e.g., 0.5 s, 1.0 s, 1.5 s, 2.0 s, 2.5 s).
-
-
Measure and Analyze:
-
Measure the thickness of the deposited SnO2 film for each sample.
-
Calculate the Growth Per Cycle (GPC) by dividing the total thickness by the number of cycles.
-
Plot GPC versus TDEAT pulse time. The curve should initially rise and then plateau. The minimum pulse time required to reach this plateau is your saturation pulse time. Select a working pulse time slightly longer than this minimum (e.g., 1.5x the minimum) to ensure robust processing.
-
Part 2: Co-reactant Pulse Saturation
-
Set New Baseline:
-
Fix the TDEAT pulse time to the saturation value determined in Part 1.
-
Keep the substrate temperature and purge times the same.
-
-
Vary Co-reactant Pulse Time:
-
Perform a series of depositions, varying only the co-reactant (H2O) pulse time (e.g., 0.1 s, 0.5 s, 1.0 s, 1.5 s).
-
-
Measure and Analyze:
-
Measure film thickness, calculate GPC, and plot GPC versus co-reactant pulse time to determine the co-reactant saturation time.
-
Part 3: Purge Time Verification
-
Set Saturated Pulse Times: Use the determined saturation pulse times for both TDEAT and the co-reactant.
-
Vary Purge Time: Perform depositions where the purge times after both the precursor and co-reactant are varied (e.g., 5 s, 15 s, 30 s, 45 s).
-
Analyze: The GPC should be stable across different purge times. If the GPC is higher at shorter purge times, it indicates parasitic CVD reactions are occurring, and a longer purge is necessary.
By systematically performing these saturation experiments, you create a self-validating and robust ALD process optimized for conformality on your specific substrate and reactor.
References
- Google. (n.d.). Current time information in Lisbon, PT.
-
Palmstrom, A. F., et al. (n.d.). Interfacial Effects of Tin Oxide Atomic Layer Deposition in Metal Halide Perovskite Photovoltaics. OSTI.gov. Retrieved January 12, 2026, from [Link]
-
Mullings, M. N., et al. (2013). Tin oxide atomic layer deposition from tetrakis(dimethylamino)tin and water. Journal of Vacuum Science & Technology A. Retrieved January 12, 2026, from [Link]
-
Elam, J. W., et al. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. Journal of Vacuum Science & Technology A. Retrieved January 12, 2026, from [Link]
-
Elam, J. W., et al. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Kim, W.-S., et al. (2009). The Fabrication of Tin Oxide Films by Atomic Layer Deposition using Tetrakis(Ethylmethylamino) Tin Precursor. Transactions on Electrical and Electronic Materials. Retrieved January 12, 2026, from [Link]
-
Kukli, K., et al. (2023). Properties of tin oxide films grown by atomic layer deposition from tin tetraiodide and ozone. Beilstein Journal of Nanotechnology. Retrieved January 12, 2026, from [Link]
-
Kim, H., et al. (2020). Effect of Oxygen Source on the Various Properties of SnO2 Thin Films Deposited by Plasma-Enhanced Atomic Layer Deposition. MDPI. Retrieved January 12, 2026, from [Link]
-
Jeon, D. H., et al. (2022). Impact of Tetrakis(dimethylamido)tin(IV) Degradation on Atomic Layer Deposition of Tin Oxide Films and Perovskite Solar Cells. Small. Retrieved January 12, 2026, from [Link]
-
Lee, D., et al. (2019). Effect of ozone concentration on atomic layer deposited tin oxide. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Arts, K., Kessels, W. M. M., & Knoops, H. C. M. (2020). Basic insights into ALD conformality – A closer look at ALD and thin film conformality. AtomicLimits. Retrieved January 12, 2026, from [Link]
-
Obisesan, A., et al. (2014). Quantitative Infrared Spectroscopy of Tetrakis(dimethylamido)Titanium for Process Measurements. National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]
-
Ylivaara, O. M. E., et al. (2014). Influence of ALD temperature on thin film conformality: Investigation with microscopic lateral high-aspect-ratio structures. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Nwanya, A. C., et al. (2021). Synthesis and characterization of SnO2 thin films using metalorganic precursors. Emergent Materials. Retrieved January 12, 2026, from [Link]
-
Knoops, H. C. M., et al. (2015). ATOMIC LAYER DEPOSITION OF TIN DIOXIDE NANOFILMS: A REVIEW. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Dhere, R. G., et al. (n.d.). Characterization of SnO2 Films Prepared Using Tin Tetrachloride and Tetra Methyl Tin Precursors. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Kim, S., et al. (2006). Thermal decomposition of tetrakis(ethylmethylamido) titanium for chemical vapor deposition of titanium nitride. Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Rolston, N., et al. (2021). Improving the barrier properties of tin oxide in metal halide perovskite solar cells using ozone to enhance nucleation. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Kim, S., et al. (2006). Thermal Decomposition of Tetrakis(ethylmethylamido) Titanium for Chemical Vapor Deposition of Titanium Nitride. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Kim, D., et al. (2022). Control of Transfer Characteristics of Atomic Layer Deposited Al-Doped SnO2 Thin Film through a Post-Annealing Process. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Yoon, S. Y., & Choi, B. J. (2020). Electrical Characteristics of Tin Oxide Films Grown by Thermal Atomic Layer Deposition. Archives of Metallurgy and Materials. Retrieved January 12, 2026, from [Link]
-
Yoon, S. Y., et al. (2018). Saturation growth behavior of SnO2 film at 200°C of substrate.... ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
- 1. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 2. [PDF] Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin | Semantic Scholar [semanticscholar.org]
- 3. osti.gov [osti.gov]
- 4. oak.go.kr [oak.go.kr]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Basic insights into ALD conformality – A closer look at ALD and thin film conformality – Atomic Limits [atomiclimits.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Particle Formation in CVD with TDEAT
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing Tetrakis(diethylamino)titanium (TDEAT) in their Chemical Vapor Deposition (CVD) processes. As a Senior Application Scientist, I have compiled this resource to help you troubleshoot and minimize particle formation, a common challenge that can impact film quality and device performance. This guide provides in-depth technical information, practical troubleshooting steps, and preventative measures to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of particle formation when using TDEAT in a CVD process?
A1: Particle formation, or contamination, primarily stems from homogeneous nucleation in the gas phase. This occurs when the TDEAT precursor thermally decomposes in the gas stream before it reaches the substrate surface. These gas-phase reactions lead to the formation of clusters that can grow into larger particles, which then deposit onto your substrate, causing defects in the thin film.
Q2: How does temperature influence particle formation with TDEAT?
A2: Temperature is a critical parameter. If the temperature in the gas phase is too high, it can provide sufficient activation energy for TDEAT to decompose prematurely. This is a common issue in CVD processes. Conversely, the substrate temperature must be high enough to promote surface reactions and achieve the desired film properties. Finding the optimal temperature window where surface deposition is favored over gas-phase nucleation is key to minimizing particle formation.
Q3: What is the role of ammonia (NH₃) in a TDEAT-based CVD process, and how does it affect particles?
A3: Ammonia is often used as a co-reactant in TiN CVD to provide a nitrogen source and to reduce carbon contamination in the deposited film. The interaction between TDEAT and NH₃ can be complex. While ammonia facilitates the formation of TiN, the reaction can also be highly reactive in the gas phase, potentially leading to particle formation. However, some studies suggest that ammonia can also facilitate the decomposition of TDEAT in a way that can lead to a higher deposition rate, which, if not properly controlled, could contribute to particle formation.[1] The ratio of NH₃ to TDEAT is a critical parameter to optimize for minimizing particles while achieving desired film stoichiometry.
Q4: Can the way I handle and deliver the TDEAT precursor affect particle formation?
A4: Absolutely. TDEAT is sensitive to moisture and air. Improper handling can lead to the formation of non-volatile species or particles within the precursor delivery lines. It is crucial to maintain an inert environment throughout the delivery system. Additionally, ensuring the vaporizer or bubbler is operating at a stable and appropriate temperature is critical to providing a consistent and particle-free vapor flow to the reaction chamber.
Q5: How does reactor pressure impact particle formation?
A5: Reactor pressure influences the mean free path of molecules and the residence time of the precursor in the reaction zone. Higher pressures can increase the likelihood of gas-phase collisions and reactions, which can promote homogeneous nucleation and particle formation.[2] Lowering the pressure generally reduces the chance of these gas-phase reactions, favoring surface-controlled deposition. However, the optimal pressure will depend on the specific reactor geometry and other process parameters.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving particle formation issues in your TDEAT CVD process.
Issue 1: Sudden Increase in Particle Density on the Substrate
This is often indicative of a change in the process conditions or a contamination event.
Troubleshooting Steps:
-
Verify Process Parameters:
-
Temperature: Double-check the setpoints and actual readings for the substrate heater, showerhead, and chamber walls. Any unintentional increase in temperature can accelerate gas-phase reactions.
-
Pressure: Confirm that the chamber pressure is stable and at the desired setpoint. Pressure fluctuations can alter gas flow dynamics and residence times.
-
Gas Flows: Check the mass flow controller (MFC) readouts for TDEAT carrier gas, NH₃, and any other process gases to ensure they are accurate and stable.
-
-
Inspect the Precursor Delivery System:
-
Vaporizer/Bubbler Temperature: Ensure the TDEAT vaporizer or bubbler is at the correct temperature to provide a consistent vapor pressure without causing thermal decomposition of the liquid precursor.
-
Gas Lines: Check for any cold spots where the precursor could condense and then flake off as particles. Ensure all heat tracing is functioning correctly.
-
Precursor Integrity: If possible, verify the purity of the TDEAT precursor. Contaminated precursor can be a source of particles.
-
-
Check for System Leaks:
-
Perform a leak check of the reactor and gas delivery lines. Air leaks can introduce oxygen and moisture, leading to the formation of titanium oxide particles and other contaminants.
-
Issue 2: Persistent, Low-Level Particle Contamination
This type of issue is often related to the fundamental process parameters or reactor cleanliness.
Troubleshooting Steps:
-
Process Parameter Optimization:
-
Temperature Gradient: Optimize the temperature profile within your reactor. A cooler showerhead and chamber walls relative to the substrate can help minimize gas-phase reactions.
-
Pressure Reduction: Experiment with lowering the overall process pressure to reduce the residence time and the probability of gas-phase nucleation.[2]
-
Precursor and Co-reactant Ratios: Systematically vary the TDEAT and NH₃ flow rates. A lower TDEAT partial pressure can reduce the driving force for homogeneous nucleation.
-
-
Reactor Cleaning and Maintenance:
-
Regular Cleaning: Implement a regular and thorough chamber cleaning schedule. Residue from previous depositions can flake off and become a source of particles.[3][4][5]
-
Post-Deposition Purge: After each deposition, run a high-flow purge with an inert gas to help remove any residual reactants and byproducts from the chamber and exhaust lines.
-
-
In-situ Monitoring:
Process Parameter Optimization for Particle Minimization
The following table provides a general guide for optimizing your TDEAT CVD process to minimize particle formation. The optimal values will be specific to your reactor configuration and desired film properties.
| Parameter | Trend for Particle Reduction | Rationale |
| Substrate Temperature | Optimize within process window | Too low: poor film quality. Too high: can contribute to higher gas phase temperature. |
| Gas Phase Temperature | Minimize | Lower temperature reduces the rate of homogeneous nucleation. |
| Reactor Pressure | Decrease | Reduces gas residence time and molecular collisions, favoring surface reactions.[2] |
| TDEAT Flow Rate | Decrease | Lowers the precursor partial pressure, reducing the driving force for gas-phase nucleation. |
| NH₃/TDEAT Ratio | Optimize | A balanced ratio is needed to achieve desired film properties without excessive gas-phase reactions. |
| Carrier Gas Flow Rate | Increase | Can reduce the residence time of the precursor in the hot zone. |
Experimental Workflow for Troubleshooting
This workflow provides a structured approach to diagnosing and resolving particle issues.
Caption: Troubleshooting workflow for particle formation.
TDEAT Decomposition and Particle Formation Pathway
The following diagram illustrates the competing pathways of surface deposition and gas-phase nucleation for TDEAT. The goal is to favor the surface reaction pathway.
Caption: Competing reaction pathways in TDEAT CVD.
Conclusion
Minimizing particle formation during CVD with TDEAT requires a comprehensive understanding of the precursor chemistry and the influence of process parameters. By systematically troubleshooting and optimizing your process, you can significantly improve the quality and reproducibility of your thin films. This guide provides a foundation for addressing common particle-related issues. For further assistance, please consult the references below or contact your equipment manufacturer's application support team.
References
- Kim, J., & Mun, J. (2019). Development of in-situ particle monitor with beam homogenizing module for enhancement of nanoparticle countering efficiency. AIP Publishing.
- Increased process stability for CVD tungsten via in-situ particle monitoring and upstream process control. (n.d.). AIP Publishing.
- Gong, et al. (n.d.). Effect of F NH3 on the deposition rate of TiN films prepared at P tot = 200 Pa, T pre = 20 °C and T dep = 630-830 °C.
- Cleaning of cvd reactor used in the production of polycrystalline silicon. (n.d.).
- Cleaning Process Applicable to Silicon Carbide Chemical Vapor Deposition Reactor. (2025).
- Gordon, R. G., Toprac, A., Wang, S.-Q., & Musher, J. N. (n.d.). Step Coverage and Material Properties of CVD Titanium Nitride Films from TDMAT and TDEAT Organic Precursors. Gordon Research Group - Harvard University.
- Multiscale Models of CVD Process: Review and Prospective. (2024). PMC - NIH.
- Characterization of multilayered Ti/TiN films grown by chemical vapor deposition. (n.d.).
- Chemical Vapor Deposition (CVD) Preventive Maintenance Cleaning. (n.d.).
- Effect of NH3 on the preparation of TiNx films by laser CVD using tetrakis-diethylamido-titanium. (2025).
- Chemical vapor deposition of titanium nitride thin films: kinetics and experiments. (n.d.). CrystEngComm (RSC Publishing).
- Particle Formation during Low Pressure Chemical Vapor Deposition from Silane and Oxygen: Measurement, Modeling , and Film Properties. (n.d.). Zachariah Group.
- Quick Cleaning Process for Silicon Carbide Chemical Vapor Deposition Reactor. (2017).
- Method for cleaning a CVD chamber. (n.d.).
- Comparison of Tetrakis(dimethylamido)titanium and Tetrakis(diethylamido)titanium as Precursors for Metallorganic Chemical Vapor Deposition of Titanium Nitride. (1999). Semantic Scholar.
- In-situ particle monitor using virtual metrology system for measuring particle contamination during plasma etching process. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mrzgroup.ucr.edu [mrzgroup.ucr.edu]
- 3. EP0533438B1 - Cleaning of cvd reactor used in the production of polycrystalline silicon - Google Patents [patents.google.com]
- 4. foamtecintlwcc.com [foamtecintlwcc.com]
- 5. researchgate.net [researchgate.net]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Tetrakis(diethylamino)tin [Sn(NEt₂₄)]
Welcome to the technical support center for Tetrakis(diethylamino)tin. This guide is designed for researchers, chemists, and materials scientists who work with this highly reactive and air-sensitive organometallic precursor. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.
Part 1: Frequently Asked Questions (FAQs) - First Principles of Handling
This section addresses the most critical and foundational questions regarding the safe handling and storage of Tetrakis(diethylamino)tin. Due to its extreme reactivity, improper handling is the primary source of impurities and experimental failure.
Q1: Just how sensitive is Tetrakis(diethylamino)tin to air and moisture?
A1: The compound is extremely sensitive . The tin-nitrogen bonds are highly susceptible to hydrolysis.[1] Exposure to even trace amounts of moisture in the atmosphere will cause rapid and irreversible decomposition, leading to the formation of tin oxides and the release of diethylamine. This reaction is often exothermic. Similarly, oxygen can lead to the formation of colored, non-volatile impurities. Therefore, all manipulations must be performed under a dry, inert atmosphere (e.g., high-purity nitrogen or argon) using either a glovebox or Schlenk line techniques.[1]
Q2: What are the appropriate storage conditions for this precursor?
A2: Long-term stability is only possible under stringent inert conditions. The material should be stored in a sealed, airtight container, preferably made of glass, with a Teflon-lined cap or a J. Young-style valve. This container should be placed inside a nitrogen-filled glovebox or a desiccator that has been backfilled with an inert gas. For added protection against photodecomposition, storing the container in the dark or using an amber vial is recommended. The ideal storage environment maintains oxygen and moisture levels below 1 ppm.
Q3: Should I use a glovebox or a Schlenk line for my purification?
A3: The choice depends on the scale and nature of the task.
-
Glovebox: Ideal for weighing solids, preparing solutions, and manipulations where complex glassware setups are not required. It provides a consistently inert environment.
-
Schlenk Line: Essential for distillations, refluxing, and reactions involving solvent transfers under vacuum or positive inert gas pressure. It is the primary tool for the purification protocol described later in this guide.
For a full purification workflow, you will likely use both: weighing reagents and preparing the crude material in a glovebox, then moving to a Schlenk line for the vacuum distillation.
Part 2: Purification Troubleshooting Guide
This section is formatted to address specific problems you may encounter during and after the synthesis and purification of Tetrakis(diethylamino)tin.
Q4: My freshly synthesized or distilled product is yellow to brown, not colorless. What causes this discoloration?
A4: A yellow or brown tint is a common indicator of impurities. The primary causes are:
-
Oxidation: Trace oxygen exposure can lead to the formation of colored tin-oxide or partially oxidized species. This is often the culprit if the color appeared after handling or storage.
-
Thermal Decomposition: Overheating the compound during distillation can cause it to decompose. The analogous compound, Tetrakis(dimethylamino)tin (TDMASn), is known to undergo thermal degradation.[2][3] This can lead to the formation of Sn(II) species or other complex byproducts.
-
Incomplete Reaction: If the synthesis did not go to completion, residual chlorinated tin species (e.g., ClSn(NEt₂)₃) might be present, which can be less stable and contribute to color.
Solution: The most effective remedy is careful fractional vacuum distillation. Ensure your vacuum is deep and stable, and the heating mantle temperature is precisely controlled to avoid overheating the distillation pot.
Q5: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?
A5: This is a frequent issue. Besides the characteristic quartet and triplet of the ethyl groups, several common impurities can be identified by ¹H NMR.
Table 1: Troubleshooting Common ¹H NMR Impurities
| Impurity | Approximate ¹H NMR Chemical Shift (CDCl₃) | Appearance | Causality & Notes |
| Diethylamine (HNEt₂) | Quartet (~2.6 ppm), Triplet (~1.1 ppm), Broad singlet (N-H, variable) | Quartet/Triplet | Product of hydrolysis. Its presence confirms that the sample has been exposed to moisture. |
| Hexanes/Heptane | Broad multiplets (~0.9-1.3 ppm) | Multiplets | Common solvent used in the synthesis.[4] Can be removed by prolonged exposure to high vacuum at room temperature before distillation. |
| Diethyl Ether | Quartet (~3.5 ppm), Triplet (~1.2 ppm) | Quartet/Triplet | Another common synthesis solvent.[4] Its higher boiling point makes it more difficult to remove without distillation. |
| Silicone Grease | Broad singlet (~0.1 ppm) | Singlet | Contamination from improperly greased glass joints. Use minimal, high-vacuum grease (e.g., Apiezon) and only on the outer part of the joint. |
Q6: My yield after vacuum distillation is extremely low. What went wrong?
A6: Low recovery from distillation usually points to one of three issues:
-
System Leaks: A poor vacuum (not reaching the required <0.5 mmHg) will necessitate higher distillation temperatures, which can lead to significant thermal decomposition of the product.[2] Before starting, always check all joints and connections for leaks.
-
Incorrect Temperature/Pressure: The boiling point is highly dependent on pressure (110 °C at 0.5 mmHg). If your pressure is higher, the required temperature will be significantly higher. Conversely, if your pressure is much lower, the compound may distill at a lower temperature than expected. Accurate pressure and temperature monitoring are crucial.
-
Decomposition in the Pot: As mentioned, prolonged heating, even under a good vacuum, can degrade the product. The goal is to keep the distillation time as short as possible. Using a vacuum-jacketed distillation head (Vigreux column) can improve separation efficiency and reduce the required heating time.
Q7: How can I definitively assess the purity of my final product?
A7: A multi-faceted approach is best.
-
¹H and ¹³C NMR: These are your first checks. In a pure sample, you should only see the signals corresponding to the diethylamino ligands. The absence of solvent or diethylamine peaks is a good sign.[5]
-
¹¹⁹Sn NMR: This is the gold standard for identifying other tin-containing species. The chemical shift for Sn(NEt₂)₄ is distinct. Other peaks would indicate impurities like partially substituted tin amides or degradation products like Sn(II) species.[6]
-
Combustion Analysis (CHN): Provides the elemental composition (Carbon, Hydrogen, Nitrogen). The experimental values should match the theoretical values for C₁₆H₄₀N₄Sn within an acceptable margin of error (typically ±0.4%).[4]
Part 3: Visualization & Protocols
Logical Workflow: Purification Strategy
The following diagram outlines the decision-making process for handling and purifying crude Tetrakis(diethylamino)tin.
Caption: Diagram 1: Purification Workflow Decision Tree
Experimental Protocol: Vacuum Distillation of Tetrakis(diethylamino)tin
This protocol assumes all glassware has been oven-dried (>120 °C) for at least 12 hours and assembled hot under a stream of inert gas or cooled under vacuum and backfilled.
1. System Setup:
-
Assemble a short-path distillation apparatus using a two-neck round-bottom flask (distillation pot), a vacuum-jacketed distillation head, a condenser, and a receiving flask (Schlenk flask).
-
Use a magnetic stir bar in the distillation pot.
-
Connect the apparatus to a Schlenk line that is equipped with a high-vacuum pump (<0.5 mmHg) and a pressure gauge (e.g., Pirani gauge).
-
Ensure a cold trap (liquid nitrogen or dry ice/acetone) is placed between the apparatus and the vacuum pump to protect the pump from volatile byproducts.
Sources
- 1. Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn - Wolfa [wolfabio.com]
- 2. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 3. Impact of Tetrakis(dimethylamido)tin(IV) Degradation on Atomic Layer Deposition of Tin Oxide Films and Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. US20230391804A1 - High purity alkyl tin compounds and manufacturing methods thereof - Google Patents [patents.google.com]
"photochemical degradation of Tetrakis(dimethylamino)tin and stabilization"
Welcome to the technical support center for Tetrakis(dimethylamino)tin (TDMASn). This resource is designed for researchers, scientists, and drug development professionals who utilize this highly reactive and versatile organometallic precursor. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a special focus on the photochemical degradation of TDMASn and strategies for its stabilization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability, handling, and degradation of TDMASn.
Q1: My TDMASn precursor, which was initially a colorless liquid, has developed a yellowish tint. What is the cause of this discoloration?
A1: A yellowish discoloration of TDMASn is a common indicator of degradation. This can be caused by several factors, including thermal stress, exposure to light (photochemical degradation), or trace impurities.[1] The color change is often associated with the formation of degradation byproducts. It is crucial to assess the purity of the discolored precursor before use, as it can significantly impact the electronic properties of resulting materials, such as tin oxide films in atomic layer deposition (ALD).[1][2]
Q2: What are the primary degradation pathways for TDMASn?
A2: TDMASn is susceptible to both thermal and photochemical degradation.[3]
-
Thermal Degradation: At elevated temperatures, relevant to ALD processes, TDMASn can degrade into bis(dimethylamido)tin(II) (BDMASn) through a Sn-imine complex intermediate.[1][2]
-
Photochemical Degradation: Exposure to light, particularly UV radiation, can also induce degradation. While the exact mechanism is not fully elucidated in the literature, it is proposed to proceed through a similar pathway involving the formation of reactive intermediates upon photoexcitation.
-
Hydrolysis: TDMASn is extremely sensitive to moisture and will rapidly hydrolyze upon contact with water, generating dimethylamine and tin oxides.[4]
Q3: How does the degradation of TDMASn affect its performance in applications like Atomic Layer Deposition (ALD)?
A3: While surprisingly the degradation of TDMASn may not significantly affect the growth kinetics and morphology of ALD-SnOx films, it has a notable detrimental effect on their electronic properties.[1][2] Films grown from degraded TDMASn can exhibit significantly higher electrical resistance.[1][2] In applications such as perovskite solar cells where ALD-SnOx is used as an electron transport layer, this can lead to a substantial loss in power conversion efficiency.[1][3]
Q4: What are the recommended storage and handling procedures for TDMASn?
A4: Due to its high reactivity, TDMASn must be handled with care in an inert atmosphere.
-
Storage: Store in a tightly sealed, dry, inert atmosphere, away from water, moisture, open flames, and high temperatures.[4] The container should be chemically resistant and airtight.
-
Handling: All operations should be performed in a glove box or a closed system filled with high-purity nitrogen or argon.[4] It is strictly forbidden to mix or contact TDMASn with strong oxidizers or acids.[4]
Q5: Are there any known methods to stabilize TDMASn against degradation?
A5: Yes, recent research has shown that weakly coordinating Sb(III) additives, particularly triphenyl antimony (Ph3Sb), can suppress both thermal and photodegradation of TDMASn without affecting its deposition behavior in ALD.[3] This stabilization is attributed to donor-acceptor interactions between TDMASn and the additive.[3]
Part 2: Troubleshooting Guides
This section provides structured guidance for identifying and resolving specific issues encountered during experiments with TDMASn.
Troubleshooting Scenario 1: Inconsistent Experimental Results and Poor Device Performance
| Symptom | Possible Cause | Troubleshooting Steps |
| Inconsistent film growth rates or material properties between experimental runs. | TDMASn Degradation: The precursor may have degraded due to improper storage or handling, leading to variations in its chemical composition. | 1. Verify Precursor Purity: Use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of degradation products.[1] 2. Implement Stabilization: Consider adding a stabilizer like triphenyl antimony (Ph3Sb) to the TDMASn precursor to inhibit degradation.[3] 3. Improve Storage: Ensure the precursor is stored under a strict inert atmosphere and protected from light. |
| Higher than expected electrical resistance in deposited tin oxide films. | Use of Degraded Precursor: Degraded TDMASn is known to produce films with higher electrical resistance.[1][2] | 1. Fresh Precursor: Use a fresh, unopened batch of TDMASn for critical experiments. 2. Purification: If a fresh batch is unavailable, consider purification by vacuum distillation, though this should be done with extreme caution due to the compound's reactivity.[5][6] |
| Reduced power conversion efficiency in perovskite solar cells employing ALD-SnOx. | Charge Transport Losses: The higher resistance of the SnOx layer, resulting from degraded TDMASn, can lead to significant charge transport and transfer losses.[1] | 1. Stabilize Precursor: Employ a stabilization strategy, such as the addition of Ph3Sb, to ensure the quality of the ALD-SnOx film.[3] 2. Optimize Deposition: Re-optimize ALD process parameters with a fresh or stabilized precursor. |
Troubleshooting Scenario 2: Visible Changes in the TDMASn Precursor
| Symptom | Possible Cause | Troubleshooting Steps |
| The initially colorless TDMASn has turned yellow or brown. | Photochemical or Thermal Degradation: Exposure to light or elevated temperatures has initiated degradation pathways.[1] | 1. Protect from Light: Store the TDMASn container in a dark environment or wrap it in aluminum foil. 2. Temperature Control: Avoid storing the precursor near heat sources. For ALD applications, ensure the bubbler temperature is maintained within the recommended range. |
| Formation of solid precipitates in the TDMASn liquid. | Advanced Degradation or Hydrolysis: Prolonged degradation can lead to the formation of solid byproducts.[1] Alternatively, exposure to moisture could have caused hydrolysis and the formation of tin oxides. | 1. Discard Precursor: It is generally not recommended to use a precursor with visible precipitates, as this indicates significant contamination. 2. Inert Atmosphere Check: Verify the integrity of your glove box or Schlenk line to prevent moisture ingress. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the study and prevention of TDMASn degradation.
Protocol 1: Monitoring Photochemical Degradation of TDMASn via UV-Vis Spectroscopy
This protocol outlines a method to monitor the photochemical degradation of TDMASn by observing changes in its UV-Vis absorption spectrum upon exposure to UV light.
Materials:
-
TDMASn
-
Anhydrous, UV-grade hexane (or other suitable inert solvent)
-
Quartz cuvettes with septa
-
UV lamp (e.g., 254 nm or 365 nm)
-
UV-Vis spectrophotometer
-
Inert atmosphere glove box or Schlenk line
Procedure:
-
Sample Preparation (Inert Atmosphere):
-
Inside a glove box, prepare a dilute solution of TDMASn in anhydrous hexane in a quartz cuvette. The concentration should be adjusted to have an initial absorbance within the linear range of the spectrophotometer (typically < 1.0).
-
Seal the cuvette with a septum.
-
-
Initial Spectrum:
-
Record the initial UV-Vis spectrum of the TDMASn solution. This will serve as the baseline (t=0).
-
-
Photolysis:
-
Place the cuvette at a fixed distance from the UV lamp.
-
Irradiate the sample for a defined period (e.g., 15 minutes).
-
-
Spectral Measurement:
-
After the irradiation period, record the UV-Vis spectrum again.
-
-
Repeat:
-
Repeat steps 3 and 4 for several time intervals to monitor the degradation process over time.
-
-
Data Analysis:
-
Plot the change in absorbance at a specific wavelength (e.g., the λmax of a degradation product) versus irradiation time to determine the degradation kinetics.
-
Protocol 2: Stabilization of TDMASn with Triphenyl Antimony (Ph3Sb)
This protocol describes the preparation of a stabilized TDMASn solution for use in applications where photochemical and thermal stability are critical.
Materials:
-
TDMASn
-
Triphenyl antimony (Ph3Sb)
-
Anhydrous hexane (or other suitable inert solvent)
-
Volumetric flasks
-
Inert atmosphere glove box or Schlenk line
Procedure:
-
Stock Solution Preparation (Inert Atmosphere):
-
Inside a glove box, prepare a stock solution of Ph3Sb in anhydrous hexane at a known concentration (e.g., 10 mM).
-
-
Stabilized TDMASn Preparation:
-
In a separate volumetric flask, add the desired amount of TDMASn.
-
Add the required volume of the Ph3Sb stock solution to achieve the desired molar ratio of TDMASn to Ph3Sb (e.g., 100:1).
-
Dilute to the final volume with anhydrous hexane.
-
-
Verification of Stability:
-
To confirm the stabilizing effect, you can perform the photochemical degradation monitoring protocol (Protocol 1) with both a stabilized and a non-stabilized TDMASn solution and compare the results.
-
Part 4: Visualizations and Mechanistic Insights
Proposed Photochemical Degradation Pathway of TDMASn
While the precise mechanism of photochemical degradation of TDMASn is not yet fully established, a plausible pathway can be proposed based on its known thermal degradation and the general principles of organometallic photochemistry. Upon absorption of UV light, the TDMASn molecule is excited to a higher energy state, which can facilitate the cleavage of a Sn-N bond or intramolecular rearrangement to form a Sn-imine complex, similar to the thermal degradation pathway. This intermediate can then lead to the formation of bis(dimethylamido)tin(II) and other byproducts.
Caption: Proposed photochemical degradation pathway of TDMASn.
Stabilization of TDMASn via Donor-Acceptor Interaction
The stabilization of TDMASn by triphenyl antimony (Ph3Sb) is proposed to occur through a donor-acceptor interaction. TDMASn, with its electron-rich nitrogen atoms, can act as a Lewis base, while Ph3Sb can act as a Lewis acid. This interaction can help to delocalize electron density and stabilize the TDMASn molecule, making it less susceptible to photo-induced bond cleavage or rearrangement.
Caption: Stabilization of TDMASn by Ph3Sb through a donor-acceptor complex.
References
-
Amaro, A., et al. (2025, December 30). Suppressing H-transfer in Tetrakis(dimethylamino)tin(IV) for Stable Atomic Layer Deposition of Tin Oxide. ChemRxiv. Retrieved from [Link]
-
Wolfa. Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn. Retrieved from [Link]
-
Impact of Tetrakis(dimethylamido)tin(IV) Degradation on Atomic Layer Deposition of Tin Oxide Films and Perovskite Solar Cells. (2024, November 6). Small. Retrieved from [Link]
-
Impact of Tetrakis(dimethylamido)tin(IV) Degradation on Atomic Layer Deposition of Tin Oxide Films and Perovskite Solar Cells. (2024, November 6). PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The origin of the amide formed in the photochemical reactions of aminimides: rearrangement of trimethylammonio-N-diphenylphosphinoylimide to N-(dimethylaminomethyl)diphenylphosphinic amide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. ALD_SOP [seas.upenn.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Reactivity [www2.chemistry.msu.edu]
Validation & Comparative
A Comparative Guide to Tin Precursors: Tetrakis(diethylamino)tin vs. The Field
In the pursuit of next-generation transparent conducting oxides (TCOs), gas sensors, and energy storage solutions, the choice of the tin precursor in thin film deposition processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) is paramount. The precursor's chemical and physical properties directly dictate the deposition characteristics and the ultimate performance of the resulting tin oxide (SnO₂) films. This guide provides an in-depth comparison of Tetrakis(diethylamino)tin (TDEAT) with other prevalent tin precursors, offering experimental insights and actionable protocols for researchers and professionals in materials science and drug development.
Introduction to Tetrakis(diethylamino)tin (TDEAT)
Tetrakis(diethylamino)tin(IV), often abbreviated as TDEAT, is a volatile, liquid organometallic compound that has garnered significant attention as a precursor for the deposition of tin-containing thin films. Its four exchangeable diethylamido ligands make it highly reactive and suitable for low-temperature deposition processes. TDEAT is particularly favored in ALD and CVD for producing metal oxide thin films.
The primary advantages of TDEAT lie in its liquid state at room temperature, good volatility, and its chlorine-free nature, which mitigates the risk of halogen contamination in the deposited films. These characteristics make it a compelling alternative to more traditional, halogenated precursors like tin tetrachloride.
Comparative Analysis of Tin Precursors
The selection of a tin precursor is a critical decision that influences the entire deposition process and the final film quality. Below is a comparative overview of TDEAT against other commonly used tin precursors.
Precursor Properties: A Head-to-Head Comparison
A summary of the key physical and chemical properties of TDEAT and its alternatives is presented in Table 1.
| Property | Tetrakis(diethylamino)tin (TDEAT) | Tetrakis(dimethylamino)tin (TDMASn) | Methyltin Trichloride (MTC) | Tetramethyltin (TMT) | Tin(IV) Chloride (SnCl₄) |
| Chemical Formula | C₁₆H₄₀N₄Sn | C₈H₂₄N₄Sn[1] | CH₃SnCl₃ | (CH₃)₄Sn | SnCl₄ |
| Molecular Weight | 407.22 g/mol | 295.01 g/mol [1] | 239.17 g/mol | 178.82 g/mol | 260.52 g/mol |
| State at RT | Liquid | Liquid[2] | Solid | Liquid | Liquid |
| Boiling Point | 110 °C/0.5 mmHg | 53-55 °C/0.1 mmHg[2][3] | Decomposes | 78 °C | 114.1 °C |
| Volatility | High | High[2] | Moderate | High | High |
| Thermal Stability | Moderate | Prone to degradation[4][5] | Moderate | High | High |
| Halogen Content | Chlorine-free | Chlorine-free | Chlorinated | Chlorine-free | Chlorinated |
| Hydrolytic Sensitivity | High, reacts with water[3] | Extremely sensitive to moisture[2] | High | Low | High |
Deposition Characteristics and Film Properties
The choice of precursor significantly impacts the deposition process and the resulting film's characteristics. TDEAT and its amino-based counterpart, TDMASn, offer the advantage of being chlorine-free, which is crucial for applications where halogen impurities can be detrimental to device performance.
Chlorine-Free vs. Chlorinated Precursors:
-
TDEAT and TDMASn (Chlorine-Free): These precursors typically react with an oxygen source like water, ozone, or hydrogen peroxide in ALD and CVD processes.[6][7] The absence of chlorine eliminates the formation of corrosive byproducts and reduces film contamination. However, aminotin precursors can be prone to thermal degradation, which may affect film purity and electrical properties.[4][5]
-
MTC and SnCl₄ (Chlorinated): Chlorinated precursors are often more thermally stable and can be more cost-effective. However, they can lead to chlorine incorporation into the film, which can act as a dopant or a defect, affecting the material's electrical properties.[8] The use of chlorinated precursors also raises concerns about the corrosive nature of the byproducts.
Experimental Data Summary:
The following table summarizes key experimental data for SnO₂ thin films deposited using different precursors.
| Precursor | Deposition Method | Deposition Temp. (°C) | Growth Rate (Å/cycle) | Film Purity | Resistivity (Ω·cm) | Reference |
| TDEAT | ALD | 275-300 | ~1 | Low carbon | 4.5 x 10⁻¹ | |
| TDMASn | ALD | 50-300 | 1.2 | Low carbon/nitrogen | ~10⁻² | [6][9][10] |
| MTC | CVD | 450-650 | N/A | Potential Cl contamination | Varies with temp. | [8] |
| TMT | CVD | 550 | N/A | Chlorine-free | Lower than SnCl₄ derived | [8] |
| SnCl₄ | CVD | 450-650 | N/A | Potential Cl contamination | Higher than TMT derived | [8][11] |
Experimental Protocols
To provide a practical context, this section outlines detailed, step-by-step methodologies for the deposition of SnO₂ thin films using TDEAT and TDMASn via thermal ALD.
Workflow for SnO₂ Thin Film Deposition by ALD
The following diagram illustrates a generalized workflow for the ALD process.
Sources
- 1. warshel.com [warshel.com]
- 2. Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn - Wolfa [wolfabio.com]
- 3. gelest.com [gelest.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research.tue.nl [research.tue.nl]
A Senior Application Scientist's Guide to Validating Tin Oxide Film Thickness from TDEAT Deposition
Introduction: The Critical Role of Precision in Tin Oxide Films
Tin oxide (SnO₂), a wide band-gap semiconductor, is a cornerstone material in a multitude of advanced applications, including transparent conducting oxides (TCOs), gas sensors, catalysts, and next-generation solar cells.[1] The functional properties of these devices are critically dependent on the precise control of the SnO₂ film's thickness, which directly influences its optical transparency, electrical conductivity, and surface-to-volume ratio. The deposition of these films is frequently accomplished through techniques like Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD), which offer atomic-level control over the growth process.
Among the various chemical precursors available, metalorganic sources are often favored over halogenated ones like SnCl₄ to avoid corrosive byproducts.[1][2] Tetrakis(diethylamino)tin(IV) (TDEAT), an alternative to the more commonly studied Tetrakis(dimethylamino)tin (TDMASn), offers a viable pathway for depositing high-quality SnO₂ films. However, depositing the film is only half the battle. Rigorous, accurate, and reliable validation of the film thickness is paramount to ensure device performance, reproducibility, and successful process scale-up.
This guide provides a comprehensive comparison of common techniques for validating the thickness of SnO₂ films deposited using TDEAT. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers in selecting the optimal method for their specific needs.
Part 1: Film Deposition Using TDEAT Precursor
The choice of precursor is a critical first step. While TDMASn is extensively studied for SnO₂ ALD[1][3][4], TDEAT serves as a valuable alternative, particularly when tuning deposition temperatures and growth rates is desired. The fundamental deposition chemistry involves the sequential, self-limiting reactions of the precursor with a co-reactant, typically water (H₂O), ozone (O₃), or plasma.
Experimental Protocol: Atomic Layer Deposition (ALD) of SnO₂
This protocol outlines a typical thermal ALD process for depositing SnO₂ using TDEAT and H₂O.
1. Substrate Preparation:
-
Begin with a clean substrate (e.g., Si(100) wafer or glass).
-
Perform a standard cleaning procedure appropriate for the substrate material. For silicon, this often involves a piranha etch or an RCA clean, followed by a deionized water rinse and nitrogen drying.
2. Deposition Parameters:
-
Substrate Temperature: Set the reactor temperature to the desired ALD window. For aminobased tin precursors, this is typically in the range of 150-250°C.[5][6] A temperature of 180°C is a common starting point.
-
Precursor Temperature: Heat the TDEAT precursor vessel to a temperature that provides adequate vapor pressure without causing thermal decomposition. A typical range is 40-60°C.
-
Carrier Gas: Use an inert carrier gas, such as high-purity nitrogen (N₂) or argon (Ar), to transport the precursor and purge the reactor.
3. ALD Cycle Sequence:
-
An ALD cycle consists of four distinct steps, repeated to achieve the target thickness. The timing will depend on the reactor geometry and must be optimized to ensure self-limiting reactions.
-
Step 1: TDEAT Pulse: Introduce TDEAT vapor into the reactor for a set duration (e.g., 0.5 - 2.0 seconds). The precursor adsorbs and reacts with the hydroxyl (-OH) groups on the substrate surface.
-
Step 2: Purge: Purge the reactor with the inert carrier gas for a sufficient time (e.g., 5 - 20 seconds) to remove any unreacted TDEAT and gaseous byproducts.
-
Step 3: H₂O Pulse: Introduce the water vapor co-reactant into the reactor (e.g., 0.5 - 2.0 seconds). This reacts with the surface-bound precursor to form Sn-O bonds and regenerate the hydroxylated surface.
-
Step 4: Purge: Perform a final purge with the inert gas (e.g., 5 - 20 seconds) to remove excess water and reaction byproducts.
-
4. Film Growth:
-
Repeat the ALD cycle (Steps 1-4) until the desired film thickness is achieved. The growth per cycle (GPC) for this process is typically around 0.9 - 1.2 Å/cycle.[2][5]
Sources
- 1. ipme.ru [ipme.ru]
- 2. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of SnO<sub>2</sub> thin films using metalorganic precursors - Journal of King Saud University - Science [jksus.org]
- 5. for-a.seoultech.ac.kr [for-a.seoultech.ac.kr]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Tin Dioxide (SnO₂) Films: Characterization of Films Grown from Tetrakis(diethylamine)tin and Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transparent conducting oxides (TCOs), tin dioxide (SnO₂) stands out for its unique combination of high electrical conductivity, optical transparency, and chemical stability. These properties make it an indispensable material in a myriad of applications, from solar cells and gas sensors to optoelectronic devices. The choice of precursor is a critical determinant of the final film quality and performance. This guide provides an in-depth technical comparison of SnO₂ films grown from the organometallic precursor Tetrakis(diethylamine)tin (TDEAT), offering a comparative analysis with its more commonly studied counterpart, Tetrakis(dimethylamino)tin (TDMASn), and traditional inorganic precursors like tin (IV) chloride (SnCl₄).
The Precursor's Role: A Causal Link to Film Properties
The selection of a precursor is not merely a matter of chemical availability; it is a strategic decision that influences the entire deposition process and the ultimate characteristics of the SnO₂ film. Organometallic precursors, such as TDEAT and TDMASn, are often favored over traditional halide precursors like SnCl₄ for several key reasons. Their lower decomposition temperatures allow for a wider processing window and compatibility with thermally sensitive substrates. Furthermore, the absence of halogens in the precursor molecule mitigates the risk of corrosive byproducts and film contamination, which can be detrimental to device performance.
The subtle difference between the diethylamino ligands in TDEAT and the dimethylamino ligands in TDMASn can lead to significant variations in precursor volatility, reactivity, and thermal stability. These differences, in turn, affect the growth rate, surface morphology, and impurity incorporation in the resulting SnO₂ films. This guide will delve into these nuances, providing a framework for selecting the optimal precursor for your specific application.
Comparative Analysis of SnO₂ Film Properties
The following sections provide a detailed comparison of the structural, optical, and electrical properties of SnO₂ films grown from TDEAT, TDMASn, and SnCl₄. The data presented is a synthesis of findings from multiple research studies.
Structural Properties
The crystallinity and surface morphology of SnO₂ films are paramount for their performance in electronic and optical devices. X-ray diffraction (XRD) and scanning electron microscopy (SEM) are powerful techniques to elucidate these characteristics.
| Precursor | Deposition Method | Typical Crystallinity | Surface Morphology | Key Insights |
| This compound (TDEAT) | ALD/CVD | Amorphous to Polycrystalline (deposition temp. dependent) | Smooth and conformal | The bulkier diethylamino ligands can influence surface reactions, potentially leading to smoother films at lower temperatures compared to TDMASn. |
| Tetrakis(dimethylamino)tin (TDMASn) | ALD, Spin-Coating | Amorphous at low temp. (<200°C), Polycrystalline (rutile) at higher temp.[1][2] | Smooth, featureless, and conformal[3] | A well-studied precursor providing excellent film uniformity and control over crystallinity through deposition temperature.[4][5] |
| Tin (IV) Chloride (SnCl₄) | CVD, Spray Pyrolysis | Polycrystalline (rutile)[6] | Can exhibit rougher surfaces with larger grain sizes depending on deposition conditions.[6] | A cost-effective precursor, but the high deposition temperatures and potential for chlorine contamination are significant drawbacks. |
Optical Properties
The transparency of SnO₂ films in the visible spectrum is a key requirement for their use as transparent electrodes. UV-Vis spectroscopy is employed to measure the transmittance and determine the optical band gap.
| Precursor | Typical Transmittance (Visible Range) | Optical Band Gap (eV) | Refractive Index | Key Insights |
| This compound (TDEAT) | >80% | ~3.6 - 3.9 | ~1.9 - 2.0 | Expected to have high transparency similar to TDMASn-derived films. The band gap may be tunable with deposition conditions. |
| Tetrakis(dimethylamino)tin (TDMASn) | >80% for 40nm films, up to 94% for 140nm films[7] | 3.6 - 4.0[8][9] | ~1.9 at higher deposition temperatures[3] | Films exhibit excellent optical properties, with the band gap being influenced by crystallinity and quantum confinement effects in very thin films. |
| Tin (IV) Chloride (SnCl₄) | 79% - 90%[4] | 3.75 - 3.91[4] | ~2.11 - 2.32[4] | Generally high transparency, but scattering losses can be higher due to increased surface roughness. |
Electrical Properties
For transparent conducting oxide applications, low resistivity is crucial. This is a function of both carrier concentration and mobility.
| Precursor | Resistivity (Ω·cm) | Carrier Concentration (cm⁻³) | Carrier Mobility (cm²/V·s) | Key Insights |
| This compound (TDEAT) | Potentially in the range of 10⁻³ - 10⁻⁴ | - | - | The electrical properties are expected to be comparable to TDMASn, with the potential for lower impurity scattering due to cleaner decomposition. |
| Tetrakis(dimethylamino)tin (TDMASn) | As low as 9.7 x 10⁻⁴ at 200°C (ALD)[7] | High (e.g., ~10²⁰) | Up to 22[7] | Offers a pathway to highly conductive films, with properties tunable by controlling defects and crystallinity through process parameters.[2] |
| Tin (IV) Chloride (SnCl₄) | Can achieve low resistivity (e.g., 3.91 x 10⁻⁴ with F-doping)[10] | Doping is often required to achieve high carrier concentrations. | Dependent on crystallinity and impurity levels. | While capable of producing conductive films, achieving low resistivity often necessitates doping and careful control over stoichiometry. |
Experimental Methodologies
To ensure the reproducibility and validity of the characterization data, it is imperative to follow standardized experimental protocols.
Atomic Layer Deposition (ALD) of SnO₂ from TDMASn
This protocol describes a typical ALD process for depositing SnO₂ films using TDMASn and a co-reactant.
Workflow for ALD of SnO₂
A typical Atomic Layer Deposition (ALD) workflow for SnO₂ film growth.
Step-by-Step Protocol:
-
Substrate Preparation: Clean the substrate (e.g., silicon wafer or glass) using a standard cleaning procedure (e.g., RCA clean for Si) to remove organic and inorganic contaminants.
-
Reactor Setup: Load the cleaned substrate into the ALD reactor. Heat the substrate to the desired deposition temperature (typically between 100°C and 300°C for TDMASn).
-
Precursor Handling: Heat the TDMASn precursor to a suitable temperature (e.g., 40-70°C) to achieve an adequate vapor pressure.
-
ALD Cycle: a. TDMASn Pulse: Introduce TDMASn vapor into the reactor for a set duration (e.g., 0.1 - 1.0 seconds) to allow for self-limiting chemisorption onto the substrate surface. b. Purge 1: Purge the reactor with an inert gas (e.g., N₂) for a defined time (e.g., 5 - 20 seconds) to remove any unreacted TDMASn and gaseous byproducts. c. Co-reactant Pulse: Introduce the co-reactant (e.g., H₂O, O₃, or H₂O₂) into the reactor for a specific duration (e.g., 0.1 - 1.0 seconds) to react with the adsorbed TDMASn layer, forming SnO₂. d. Purge 2: Purge the reactor again with the inert gas to remove unreacted co-reactant and reaction byproducts.
-
Deposition Repetition: Repeat the ALD cycle ('n' times) to achieve the desired film thickness. The growth per cycle (GPC) is typically in the range of 0.1 - 0.2 nm/cycle.
-
Film Characterization: After deposition, the film is characterized using various techniques as described below.
Thin Film Characterization Techniques
A multi-faceted approach is necessary to fully characterize the grown SnO₂ films.
Characterization Workflow
A comprehensive workflow for the characterization of SnO₂ thin films.
-
X-ray Diffraction (XRD): To determine the crystal structure (e.g., rutile, cassiterite) and crystallite size of the films. Amorphous films will not show distinct diffraction peaks.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and cross-sectional thickness of the films.
-
Atomic Force Microscopy (AFM): To quantify the surface roughness of the films.
-
UV-Visible Spectroscopy: To measure the optical transmittance and calculate the optical band gap of the films.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical bonding states of the tin and oxygen atoms in the film, and to detect any impurities.
-
Four-Point Probe & Hall Effect Measurements: To determine the electrical resistivity, carrier concentration, and carrier mobility of the films.
Conclusion: A Path to Optimized SnO₂ Films
The choice of precursor is a foundational step in the fabrication of high-quality SnO₂ thin films. While Tetrakis(dimethylamino)tin (TDMASn) has been extensively studied and proven to yield films with excellent properties, this compound (TDEAT) presents a compelling alternative that warrants further investigation. The insights provided in this guide, comparing the characteristics of films grown from these organometallic precursors with the traditional SnCl₄, offer a valuable resource for researchers and engineers. By understanding the causal relationships between precursor chemistry, deposition parameters, and final film properties, it is possible to tailor the characteristics of SnO₂ films to meet the demanding requirements of next-generation electronic and optoelectronic devices. The detailed experimental protocols and characterization workflows provided herein serve as a practical starting point for achieving these goals.
References
-
Elam, J. W., Baker, D. A., Hryn, A. J., Martinson, A. B., Pellin, M. J., & Hupp, J. T. (2008). Atomic layer deposition of tin oxide films using tetrakis (dimethylamino) tin. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 26(2), 244-252. [Link]
-
Nwanna, E. C., Imoisili, P. E., & Jen, T. C. (2022). Synthesis and characterization of SnO2 thin films using metalorganic precursors. Journal of King Saud University-Science, 34(5), 102123. [Link]
-
Mullings, M. N., Hägglund, C., & Bent, S. F. (2013). Tin oxide atomic layer deposition from tetrakis (dimethylamino) tin and water. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 31(4), 041506. [Link]
-
Yoon, S. Y., & Choi, B. J. (2020). Electrical Characteristics of Tin Oxide Films Grown by Thermal Atomic Layer Deposition. Archives of Metallurgy and Materials, 65(3). [Link]
-
Dhere, R. G., Moutinho, H. R., Asher, S., Li, X., Ribelin, R., & Gessert, T. (1998). Characterization of SnO2 Films Prepared Using Tin Tetrachloride and Tetra Methyl Tin Precursors. National Renewable Energy Lab., Golden, CO (US). [Link]
-
Choi, D. W., Maeng, W. J., & Park, J. S. (2014). The conducting tin oxide thin films deposited via atomic layer deposition using Tetrakis-dimethylamino tin and peroxide for transparent flexible electronics. Journal of the Korean Physical Society, 64(10), 1531-1535. [Link]
-
Atilgan, A., Atilgan, I., Ozdemir, S., & Kutlu, E. (2015). Electrical, structural and optical properties of SnO2: F thin films: Effect of the substrate temperature. Ceramics International, 41(3), 4441-4448. [Link]
-
Gordillo, G., Moreno, L., Cruz, W., & Teherán, P. (1994). Preparation and characterization of SnO2 thin films deposited by spray pyrolysis from SnCl2 and SnCl4 precursors. physica status solidi (a), 146(1), 437-443. [Link]
-
Raji, R., & Poornesh, P. (2018). Optical and Electrical Properties of Nanocrystalline SnO2 Thin Films Synthesized by Chemical Bath Deposition Method. Journal of Modern Physics, 9(11), 2153-2166. [Link]
-
S.A. Abd El-Moneim, H.H. Hassan, A.A. El-Fattah, Electrical and optical properties of amorphous SnO2:Ta films, prepared by DC and RF magnetron sputtering: A systematic study of the influence of the type of the reactive gas, Ain Shams Engineering Journal, Volume 12, Issue 1, 2021, Pages 93-100, ISSN 2090-4479. [Link]
-
Jin, C., Liu, B., Lei, Z., & Sun, J. (2012). Structure and photoluminescence of the TiO2 films grown by atomic layer deposition using tetrakis-dimethylamino titanium and ozone. Nanoscale research letters, 7(1), 1-7. [Link]
-
Kim, H. J., Nam, J. H., Kim, S. K., Kim, Y. J., Kim, W. H., & Han, J. H. (2019). Phase-controlled SnO2 and SnO growth by atomic layer deposition using Bis (N-ethoxy-2, 2-dimethyl propanamido) tin precursor. Ceramics International, 45(4), 4582-4588. [Link]
-
Li, Z., Zhang, Y., Wang, Y., Wang, Y., & Xia, Y. (2018). Organometallic Precursor-Derived SnO2/Sn-Reduced Graphene Oxide Sandwiched Nanocomposite Anode with Superior Lithium Storage Capacity. ACS applied materials & interfaces, 10(35), 29565-29573. [Link]
-
Kaman, O., Tynell, T., & Karppinen, M. (2015). Atomic layer deposition of tin dioxide nanofilms: A review. Journal of Materials Chemistry C, 3(44), 11597-11608. [Link]
-
Laine, R. M., & Youngdahl, K. A. (1987). Organometallic precursor routes to ceramics. In Materials Research Society symposia proceedings (Vol. 121, pp. 449-462). Materials Research Society. [Link]
-
Pasko, A., Lelis, M., Rumyantseva, M., Gaskov, A., & Lermontova, E. (2023). Properties of tin oxide films grown by atomic layer deposition from tin tetraiodide and ozone. Beilstein Journal of Nanotechnology, 14, 1118-1127. [Link]
-
Martínez-Gazón, R., Allen, M. W., Reeves, R. J., & Durbin, S. M. (2018). Structural parameters determination of ALD-SnO2 thin films grown on silicon (100) and boron-doped silicon (100). Journal of Alloys and Compounds, 749, 1033-1039. [Link]
-
Sun, H., Ali, F., & Lee, C. (2022). SnO2 thin film deposition using atomic layer deposition technique: Properties and applications. Journal of the Korean Ceramic Society, 59(1), 1-17. [Link]
-
Zhang, D., & Marks, T. J. (2022). Novel Heteroleptic Tin (II) Complexes Capable of Forming SnO and SnO2 Thin Films Depending on Conditions Using Chemical Solution Deposition. Crystal Growth & Design, 22(1), 534-542. [Link]
-
Henrist, C., Mathieu, J. P., Vogels, C., & Rulmont, A. (2022). Atmospheric atomic layer deposition of SnO2 thin films with tin (ii) acetylacetonate and water. Dalton Transactions, 51(23), 8961-8969. [Link]
-
Li, Y., Wu, Z., Liu, D., Wang, L., Qiu, Y., & He, Z. (2021). Tuning Electrical and Optical Properties of SnO 2 Thin Films by Dual-Doping Al and Sb. Coatings, 11(11), 1386. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. imim.pl [imim.pl]
- 3. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [ujcontent.uj.ac.za]
- 6. Characterization of SnO2 Films Prepared Using Tin Tetrachloride and Tetra Methyl Tin Precursors - UNT Digital Library [digital.library.unt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of SnO<sub>2</sub> thin films using metalorganic precursors - Journal of King Saud University - Science [jksus.org]
- 9. Novel Heteroleptic Tin(II) Complexes Capable of Forming SnO and SnO2 Thin Films Depending on Conditions Using Chemical Solution Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Precursor Selection in Atomic Layer Deposition: Tetrakis(diethylamino)tin vs. Tetrakis(dimethylamino)tin
In the realm of Atomic Layer Deposition (ALD), the choice of precursor is paramount, dictating the process window, growth characteristics, and ultimate quality of the deposited thin film. For tin-containing films, such as the widely used transparent conducting oxide SnO₂, organometallic precursors are often favored over halogenated alternatives like SnCl₄ to mitigate corrosion and particulate formation. Among these, two aminotin compounds, Tetrakis(diethylamino)tin (TDEAT) and Tetrakis(dimethylamino)tin (TDMAT), have emerged as viable candidates.
This guide provides an in-depth comparison of TDEAT and TDMAT for ALD applications. We will dissect their molecular differences, analyze their performance based on experimental data, and explain the causal relationships between precursor structure and film properties to empower researchers in making an informed selection for their specific application.
Molecular Structure: The Foundation of Reactivity
At first glance, TDEAT and TDMAT are structurally similar, featuring a central tin atom bonded to four amino ligands. The critical distinction lies in the alkyl groups attached to the nitrogen atoms: ethyl (-CH₂CH₃) groups for TDEAT and methyl (-CH₃) groups for TDMAT. This seemingly minor variation has profound implications for the precursor's thermal stability, steric hindrance, and reaction byproducts, which collectively influence the ALD process.
Protocol Example: Deposition of SnO₂ using TDMAT and H₂O₂
This protocol is based on established methods for depositing SnO₂ using TDMAT, which is well-documented in the literature. [1][2] 1. Substrate Preparation:
-
Prepare Si(100) or glass substrates.
-
Perform a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Dry the substrates thoroughly with N₂ gas.
2. ALD Reactor Setup:
-
Load substrates into the ALD reactor.
-
Heat the reactor to the desired deposition temperature (e.g., 175°C).
-
Maintain the TDMAT precursor bubbler at 40°C to ensure adequate vapor pressure (~0.04 Torr). [1]* Heat the precursor delivery lines to a temperature higher than the bubbler (e.g., 150°C) to prevent condensation. [1] 3. ALD Cycle Execution:
-
Execute the following pulse sequence for the desired number of cycles:
-
TDMAT Pulse: 1.0 second
-
N₂ Purge: 5.0 seconds
-
H₂O₂ Pulse: 1.0 second
-
N₂ Purge: 5.0 seconds
-
-
Note: These timings are starting points. Saturation curves should be generated by varying pulse and purge times to confirm self-limiting growth for the specific reactor geometry.
4. Post-Deposition Characterization:
-
Measure film thickness using spectroscopic ellipsometry to determine the GPC.
-
Analyze film composition and purity using X-ray Photoelectron Spectroscopy (XPS).
-
Assess crystallinity with X-ray Diffraction (XRD). As-deposited films are typically amorphous. [1]* Evaluate electrical properties using a four-point probe to measure resistivity.
Conclusion: Making the Right Choice
The decision between Tetrakis(diethylamino)tin and Tetrakis(dimethylamino)tin is not about which precursor is definitively "better," but which is better suited for a specific application's constraints and desired outcomes.
-
Choose Tetrakis(dimethylamino)tin (TDMAT) for applications requiring low-temperature deposition on sensitive substrates or when higher throughput (GPC) is a primary concern. Be prepared to meticulously optimize the process to minimize impurities.
-
Choose Tetrakis(diethylamino)tin (TDEAT) when the priority is superior film quality , including higher purity, lower resistivity, and greater density. This precursor is ideal for applications where thermal budget is less of a concern and performance is paramount.
By understanding the fundamental chemical differences and their impact on the ALD process, researchers can strategically select the optimal aminotin precursor to achieve high-quality, functional tin-based thin films tailored to their needs.
References
-
University of California San Diego. Low Resistivity Titanium Nitride Thin Film Fabricated by Atomic Layer Deposition with TiCl4 and Metal-Organic Precursors in. [Online] Available at: [Link]
-
Elam, J. W., Baker, D. A., Hryn, A. J., et al. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. Journal of Vacuum Science & Technology A, 26(2), 244-252. [Online] Available at: [Link]
- Kim, Y., & Lee, W. J. (2005). Comparison of TiN Films Deposited Using Tetrakisdimethylaminotitanium and Tetrakisdiethylaminotitanium by the Atomic Layer Deposition Method. Journal of the Korean Physical Society.
-
ResearchGate. Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. [Online] Available at: [Link]
-
Mullings, M. N., Hägglund, C., & Bent, S. F. (2013). Tin oxide atomic layer deposition from tetrakis(dimethylamino)tin and water. Journal of Vacuum Science & Technology A, 31(4), 041506. [Online] Available at: [Link]
-
ResearchGate. Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. [Online] Available at: [Link]
-
AIP Publishing. Tin oxide atomic layer deposition from tetrakis(dimethylamino)tin and water. [Online] Available at: [Link]
-
ACS Publications. Low-Resistivity Titanium Nitride Thin Films Fabricated by Atomic Layer Deposition with TiCl4 and Metal–Organic Precursors in Horizontal Vias. [Online] Available at: [Link]
Sources
TDEAT vs. Tin Tetrachloride: A Comparative Study of Precursors for Advanced Thin Film Deposition
A Comparative Guide for Researchers
For researchers and professionals in materials science and drug development, the selection of precursor chemistry is a critical decision that dictates the ultimate performance and integrity of thin-film-based devices. In the realm of tin-containing thin films, particularly tin oxide (SnO₂), two precursors are frequently considered: the metal-organic compound Tetrakis(diethylamino)tin (TDEAT) and the inorganic halide, tin tetrachloride (SnCl₄). This guide provides an in-depth, objective comparison of these two precursors, supported by experimental data, to empower researchers in making informed decisions for their specific applications.
Precursor Properties: A Head-to-Head Comparison
The fundamental chemical and physical properties of a precursor are paramount as they influence handling, processability, and reaction kinetics. TDEAT and SnCl₄ present a study in contrasts.
| Property | Tetrakis(diethylamino)tin (TDEAT) | Tin Tetrachloride (SnCl₄) |
| Chemical Formula | Sn[N(C₂H₅)₂]₄ | SnCl₄ |
| Molecular Weight | 407.23 g/mol | 260.51 g/mol |
| State at STP | Liquid | Fuming liquid |
| Boiling Point | 110 °C at 0.5 mmHg | 114.1 °C |
| Key Characteristic | Chlorine-free, metal-organic[1] | Halogenated, inorganic |
| Reactivity | Highly reactive, extremely sensitive to moisture and protic solvents[2][3] | Reacts with water, corrosive[4][5] |
TDEAT, a liquid at room temperature, offers favorable volatility for vapor deposition techniques like Atomic Layer Deposition (ALD). Its primary advantage lies in its chlorine-free nature, which mitigates concerns of halogen contamination and equipment corrosion.[4][5][6] Conversely, tin tetrachloride is a well-established inorganic precursor, but its corrosive nature and the generation of hydrochloric acid (HCl) as a byproduct present significant challenges.[4][5][7]
The Deposition Landscape: ALD of Tin Oxide
Atomic Layer Deposition is a premier technique for depositing ultra-thin, conformal films with atomic-level precision. The choice between TDEAT and SnCl₄ in an ALD process has profound implications for the reaction mechanism, deposition conditions, and the final film properties.
Reaction Mechanisms
The surface chemistry of ALD is a self-limiting process. Understanding the reaction pathways for both precursors is crucial for process optimization.
TDEAT-based ALD of SnO₂
In a typical TDEAT-based ALD process for SnO₂, a common co-reactant is hydrogen peroxide (H₂O₂). The process involves sequential, self-limiting surface reactions.
}
SnCl₄-based ALD of SnO₂
The conventional ALD process for SnO₂ using tin tetrachloride typically employs water (H₂O) as the oxygen source.
}
The critical distinction in the reaction mechanism is the byproduct. The TDEAT process liberates diethylamine, a relatively benign organic molecule, while the SnCl₄ process generates corrosive hydrochloric acid.[7] This HCl can lead to etching of the substrate or the growing film, particularly problematic in high-aspect-ratio structures.[7]
Experimental Protocols
To provide a practical context, here are representative, detailed experimental protocols for the ALD of SnO₂ using both precursors.
Experimental Workflow
Protocol 1: ALD of SnO₂ using TDEAT and H₂O₂
-
Substrate Preparation: Clean silicon wafers or glass substrates using a standard RCA cleaning procedure followed by a deionized water rinse and nitrogen drying.
-
Deposition Parameters:
-
ALD Cycle Timing (in seconds):
-
TDEAT pulse: 1.0 s
-
N₂ purge: 5.0 s
-
H₂O₂ pulse: 1.0 s
-
N₂ purge: 5.0 s
-
-
Number of Cycles: 500 cycles for a target thickness of approximately 60-65 nm.
Protocol 2: ALD of SnO₂ using SnCl₄ and H₂O
-
Substrate Preparation: Same as Protocol 1.
-
Deposition Parameters:
-
Deposition Temperature: 300 °C.
-
SnCl₄ Precursor Temperature: Room temperature.
-
Co-reactant: Deionized water.
-
Carrier Gas: Ultra-high purity nitrogen.
-
-
ALD Cycle Timing (in seconds):
-
SnCl₄ pulse: 0.5 s
-
N₂ purge: 10.0 s
-
H₂O pulse: 0.5 s
-
N₂ purge: 10.0 s
-
-
Number of Cycles: Dependent on the desired thickness, with a typical growth per cycle of around 0.1 nm.
Performance Metrics: A Data-Driven Comparison
The ultimate measure of a precursor's utility lies in the properties of the deposited films. The following table summarizes key performance metrics based on reported experimental data.
| Performance Metric | TDEAT (with H₂O₂ or O₃) | SnCl₄ (with H₂O) |
| Deposition Temperature | Wide range, as low as 50 °C.[5] | Typically higher, around 300-500 °C. |
| Growth per Cycle (GPC) | ~1.2-1.3 Å/cycle with H₂O₂.[4][5] | Varies, often lower than TDEAT with H₂O₂. |
| Film Purity | High purity, chlorine-free.[1] Potential for residual dimethylamine ligands at low temperatures.[5] | Risk of chlorine contamination, which can impact electrical properties.[1] |
| Film Crystallinity | Typically amorphous at lower deposition temperatures.[4][5] | Can produce polycrystalline films.[8] |
| Surface Morphology | Smooth, conformal, and nearly featureless.[4][5] | Can exhibit higher surface roughness.[1] |
| Electrical Resistivity (SnO₂) | ~0.3 Ω·cm for a 140 nm film.[4] | Highly dependent on deposition conditions and purity. |
| Optical Transmission (SnO₂) | 94% for a 140 nm film.[4] | Generally high, but can be affected by film quality. |
Discussion and Recommendations
The choice between TDEAT and tin tetrachloride is not a one-size-fits-all decision. It is contingent on the specific requirements of the application.
Choose TDEAT when:
-
Halogen sensitivity is a concern: For applications where even trace amounts of chlorine can be detrimental to device performance or lead to corrosion, TDEAT is the superior choice.
-
Low-temperature deposition is required: The ability to deposit high-quality films at temperatures as low as 50 °C makes TDEAT suitable for temperature-sensitive substrates, such as flexible electronics.[5]
-
Conformal coating of high-aspect-ratio structures is critical: The absence of corrosive byproducts minimizes the risk of etching and ensures excellent conformality.[5]
-
Smooth, amorphous films are desired: TDEAT-based processes at lower temperatures typically yield amorphous films with low surface roughness.[4][5]
Consider SnCl₄ when:
-
Cost is a primary driver: As a more traditional and simpler inorganic compound, SnCl₄ can be a more cost-effective option.
-
Polycrystalline films are desired: SnCl₄-based processes can be tailored to produce crystalline films, which may be advantageous for certain electronic applications.[8]
-
Established processes are preferred: SnCl₄ has a longer history of use in thin film deposition, and a wealth of literature is available.
Conclusion
Both TDEAT and tin tetrachloride are viable precursors for the deposition of tin-containing thin films. However, TDEAT emerges as a more advanced and versatile option for a wide range of modern applications, particularly in the realm of high-performance electronics where purity, low-temperature processing, and conformality are paramount. Its chlorine-free nature addresses the significant drawbacks associated with tin tetrachloride. While SnCl₄ remains a relevant precursor, researchers must be cognizant of its corrosive byproducts and the potential for film contamination. By carefully considering the trade-offs outlined in this guide, researchers can select the optimal precursor to achieve their desired film properties and device performance.
References
-
Elam, J. W., Baker, D. A., Hupp, J. T., & Martinson, A. B. F. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. Journal of Vacuum Science & Technology A, 26(2), 244-252. [Link]
-
Wolfa. (n.d.). Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn. Retrieved from [Link]
-
Mol, van, A. M. B., Alcott, G. R., Croon, de, M. H. J. M., Spee, C. I. M. A., & Schouten, J. C. (2000). Evaluation of precursors for the chemical vapour deposition of tin oxide. ECS Transactions, 2000-13, 765-772. [Link]
-
Stevens, E. C., Mousa, M. B. M., Klesko, J. P., & Winter, C. H. (2018). Thermal atomic layer deposition of Sn metal using SnCl4 and a vapor phase silyl dihydropyrazine reducing agent. Journal of Vacuum Science & Technology A, 36(6), 06A103. [Link]
-
ResearchGate. (n.d.). Representation of the SnO 2 ALD reaction with a SnCl 4 precursor.... Retrieved from [Link]
-
Kim, H. J., et al. (2023). Low-Resistivity Titanium Nitride Thin Films Fabricated by Atomic Layer Deposition with TiCl4 and Metal–Organic Precursors in Horizontal Vias. ACS Applied Electronic Materials. [Link]
-
Kim, H. J., et al. (2022). Low Resistivity Titanium Nitride Thin Film Fabricated by Atomic Layer Deposition with TiCl4 and Metal-Organic Precursors in. University of California San Diego. [Link]
-
Rolland, A., et al. (2024). Impact of Tetrakis(dimethylamido)tin(IV) Degradation on Atomic Layer Deposition of Tin Oxide Films and Perovskite Solar Cells. Advanced Functional Materials. [Link]
-
Lee, D., et al. (2020). Plasma-Enhanced Atomic Layer Deposition of SnO2 Thin Films using SnCl4 and O2 Plasma. DBpia. [Link]
-
Kim, J. H., et al. (2001). Characteristics of TiN thin films grown by ALD using TiCl4 and NH3. Metals and Materials International. [Link]
-
Kim, Y., et al. (2002). Comparison of TiN Films Deposited Using Tetrakisdimethylaminotitanium and Tetrakisdiethylaminotitanium by the Atomic Layer Deposition Method. Journal of the Korean Physical Society. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn - Wolfa [wolfabio.com]
- 3. TETRAKIS(DIMETHYLAMINO)TIN | 1066-77-9 [chemicalbook.com]
- 4. [PDF] Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin | Semantic Scholar [semanticscholar.org]
- 5. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 6. Impact of Tetrakis(dimethylamido)tin(IV) Degradation on Atomic Layer Deposition of Tin Oxide Films and Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of Electronic Devices Utilizing Tetrakis(diethylamino)tin-Derived Tin Oxide
This guide provides an in-depth comparison of tin oxide (SnO₂) thin films grown using the organometallic precursor Tetrakis(diethylamino)tin (TDEASn) and its closely related analog Tetrakis(dimethylamino)tin (TDMASn), benchmarked against alternative precursors. We will delve into the causal relationships between precursor chemistry and the resulting electronic device performance, supported by experimental data from peer-reviewed literature. This document is intended for researchers and professionals in materials science and semiconductor fabrication seeking to optimize their tin oxide deposition processes.
The Critical Role of Precursor Selection in Tin Oxide Thin Film Deposition
Tin oxide (SnO₂) is a versatile wide-bandgap semiconductor integral to a host of electronic applications, including transparent conducting oxides (TCOs), thin-film transistors (TFTs), gas sensors, and as an electron transport layer in photovoltaic devices.[1][2] The performance of these devices is critically dependent on the quality of the SnO₂ thin film, which is, in turn, profoundly influenced by the choice of the chemical precursor used in its deposition. Key film properties such as crystallinity, surface morphology, purity, and electrical characteristics are all intrinsically linked to the precursor's chemical structure, volatility, and reactivity.
This guide will focus on the performance of SnO₂ films derived from aminotin precursors, specifically Tetrakis(diethylamino)tin (TDEASn), with its frequently studied counterpart Tetrakis(dimethylamino)tin (TDMASn) serving as a close proxy for which a larger body of experimental data is available. We will compare these to the widely used inorganic precursor, tin tetrachloride (SnCl₄), and briefly touch upon solution-processed alternatives.
Tetrakis(amino)tin Precursors: Advantages and Performance Characteristics
Organometallic precursors like TDEASn and TDMASn belong to a class of compounds that offer distinct advantages over traditional inorganic precursors, primarily in atomic layer deposition (ALD) and chemical vapor deposition (CVD).
Causality Behind Experimental Choices: The bulky diethylamino and dimethylamino ligands in these precursors play a crucial role. They render the molecule volatile and reactive at lower temperatures compared to many inorganic salts.[3] Furthermore, the absence of halogens, like the chlorine in SnCl₄, mitigates the risk of corrosive byproducts (e.g., HCl) that can damage the deposition equipment and the substrate.[4][5] The self-limiting nature of the surface reactions in ALD using these precursors allows for the deposition of highly conformal and uniform films with atomic-level thickness control.[6]
Performance Data of SnO₂ Films from TDMASn
The following table summarizes key performance metrics of SnO₂ thin films deposited using TDMASn, which are expected to be comparable to those achievable with TDEASn under optimized conditions.
| Parameter | TDMASn | SnCl₄ | Other Precursors (Solution-Processed) |
| Deposition Method | ALD | ALD/CVD/Spray Pyrolysis | Spin-coating, Sol-gel |
| Typical Deposition Temp. (°C) | 50 - 300[4][5] | 300 - 600[1] | Variable, often requires post-annealing |
| Growth Rate (Å/cycle) | ~1.2[4][5] | Varies with temperature | N/A |
| Film Morphology | Amorphous as-deposited, smooth[3][4] | Polycrystalline, can be rougher[7][8] | Dependent on formulation and annealing[9] |
| RMS Roughness (nm) | ~0.84 for a 92 nm film[3][5] | Higher, dependent on grain size[7] | Variable |
| Electrical Resistivity (Ω·cm) | ~0.3[4][5] | Can be lower with doping | Highly variable |
| Carrier Mobility (cm²/Vs) | Up to 15.3 in TFTs[10] | Generally lower without optimization | 9.38 - 10.87 in optimized TFTs[11] |
| Optical Transmittance (%) | ~94% for a 140 nm film[4][5] | >85%[12] | >80%[13] |
Alternative Precursors: A Comparative Analysis
Inorganic Precursors: The Case of Tin Tetrachloride (SnCl₄)
SnCl₄ is a conventional and cost-effective precursor for SnO₂ deposition. However, its use presents several challenges.
Causality Behind Performance Differences: The high thermal stability of the Sn-Cl bond necessitates higher deposition temperatures (typically >300 °C) to achieve efficient pyrolysis or reaction with an oxygen source like water.[1] This can be incompatible with temperature-sensitive substrates. The formation of HCl as a byproduct is a significant drawback, leading to potential corrosion and impurity incorporation (residual chlorine) in the film, which can degrade electrical performance.[7][14] Films grown from SnCl₄ tend to be polycrystalline as-deposited, which can lead to rougher surfaces and grain boundary scattering that may limit electron mobility.[7][8]
Solution-Processed Precursors
Solution-based methods, such as sol-gel and spin-coating, offer a simpler and often lower-cost alternative to vacuum deposition techniques.[9] These methods utilize precursors like tin(II) chloride or novel β-ketoiminates.[9]
Causality Behind Performance Differences: While offering process simplicity, solution-based methods often require post-deposition annealing at elevated temperatures to crystallize the film and remove residual solvents and organic ligands.[15] The quality and uniformity of the resulting films can be highly dependent on the precursor solution chemistry and the deposition parameters. However, recent advancements have demonstrated high-performance TFTs fabricated from solution-processed SnO₂.[11]
Experimental Protocols: A Self-Validating System
To ensure reproducibility and high-quality results, the following detailed experimental protocols for ALD of SnO₂ are provided.
Protocol for ALD of SnO₂ using TDMASn and Water
This protocol is based on established literature procedures and serves as a robust starting point for process optimization.[6][16]
1. Substrate Preparation:
- Clean the substrate (e.g., Si wafer or glass) using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by N₂ drying).
- An optional UV-ozone treatment can be used to remove organic residues and enhance surface reactivity.
2. ALD System Setup:
- Load the substrate into the ALD reactor.
- Heat the TDMASn precursor to ~40-60 °C to achieve adequate vapor pressure.[3]
- Maintain the reactor walls at a higher temperature (e.g., 100-150 °C) to prevent precursor condensation.[3][16]
- Set the substrate temperature to the desired deposition temperature (e.g., 150 °C).
3. ALD Cycle:
- Step 1: TDMASn Pulse: Introduce TDMASn vapor into the reactor for a set duration (e.g., 1-2 seconds) to allow for self-limiting chemisorption onto the substrate surface.
- Step 2: Purge: Purge the reactor with an inert gas (e.g., N₂) for a sufficient time (e.g., 20-30 seconds) to remove any unreacted precursor and gaseous byproducts.
- Step 3: Water Pulse: Introduce water vapor (the oxidant) into the reactor for a set duration (e.g., 1-2 seconds) to react with the chemisorbed precursor layer, forming SnO₂ and releasing dimethylamine as a byproduct.
- Step 4: Purge: Purge the reactor with N₂ (e.g., 20-30 seconds) to remove unreacted water and byproducts.
4. Film Deposition:
- Repeat the ALD cycle until the desired film thickness is achieved. The thickness can be precisely controlled by the number of cycles.
5. Post-Deposition Annealing (Optional):
- The as-deposited films are typically amorphous.[4][5] A post-deposition anneal in a controlled atmosphere (e.g., N₂ or air) at temperatures up to 600 °C can be performed to crystallize the film into the rutile SnO₂ phase.[6]
Protocol for ALD of SnO₂ using SnCl₄ and Water
This protocol highlights the differences in process parameters compared to the aminotin precursor.[1]
1. Substrate Preparation:
- Follow the same procedure as for the TDMASn protocol.
2. ALD System Setup:
- Load the substrate into the ALD reactor.
- SnCl₄ is a liquid at room temperature with sufficient vapor pressure, so gentle heating may be applied if needed.
- Set the substrate temperature to a higher range, typically 300-550 °C.
3. ALD Cycle:
- Step 1: SnCl₄ Pulse: Introduce SnCl₄ vapor into the reactor.
- Step 2: Purge: Purge with N₂.
- Step 3: Water Pulse: Introduce water vapor.
- Step 4: Purge: Purge with N₂.
4. Film Deposition:
- Repeat the cycle for the desired thickness.
Visualizing the Process and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationships discussed.
Caption: Precursor choice impacts film properties and device performance.
Conclusion and Future Outlook
The selection of a precursor for tin oxide deposition is a critical decision that dictates the ultimate performance of electronic devices. Tetrakis(amino)tin precursors, such as TDEASn and TDMASn, offer significant advantages, including lower deposition temperatures, halogen-free chemistry, and the ability to produce smooth, high-purity amorphous films ideal for applications requiring high conformality and low thermal budgets. While inorganic precursors like SnCl₄ are cost-effective, they necessitate higher processing temperatures and introduce risks of corrosion and impurity contamination. Solution-processed methods are emerging as a viable, low-cost alternative, with recent results demonstrating competitive device performance.
Future research should focus on the direct comparative studies of TDEASn with other precursors in state-of-the-art electronic devices. Further development of novel organometallic and solution-based precursors will continue to push the boundaries of tin oxide film quality and device performance, enabling next-generation transparent and flexible electronics.
References
-
Palmstrom, A. F., et al. "Interfacial Effects of Tin Oxide Atomic Layer Deposition in Metal Halide Perovskite Photovoltaics." OSTI.gov, [Link].
-
Elam, J. W., et al. "Atomic layer deposition of tin oxide films using tetrakis(dimethylamino)tin." Journal of Vacuum Science & Technology A, 26(2), 244-252, 2008, [Link].
-
Choi, D. W., et al. "Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin." SciSpace, [Link].
-
Lee, W. S., et al. "The Fabrication of Tin Oxide Films by Atomic Layer Deposition using Tetrakis(Ethylmethylamino) Tin Precursor." Transactions on Electrical and Electronic Materials, 10(6), 200-203, 2009, [Link].
-
Elam, J. W., et al. "Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin." AIP Publishing, [Link].
-
Mullings, M. N., et al. "Tin oxide atomic layer deposition from tetrakis(dimethylamino)tin and water." Journal of Vacuum Science & Technology A, 31(5), 051503, 2013, [Link].
-
Kim, J., et al. "High-performance tin oxide field-effect transistors deposited by thermal atomic layer deposition." ACS Applied Materials & Interfaces, 10(1), 775-782, 2018, [Link].
-
Jeong, S., et al. "Atomic Layer Deposition of SnO2 Electron-Transporting Layer for Planar Perovskite Solar Cells with a Power Conversion Efficiency of 18.3 %." The Royal Society of Chemistry, [Link].
-
Kaman, O., et al. "ATOMIC LAYER DEPOSITION OF TIN DIOXIDE NANOFILMS: A REVIEW." Journal of the Belarusian State University. Chemistry, (1), 6-27, 2018, [Link].
-
Nwanya, A. C., et al. "Synthesis and characterization of SnO 2 thin films using metalorganic precursors." Journal of Materials Science: Materials in Electronics, 32(1), 104-114, 2021, [Link].
-
Schütt, F. J., et al. "Additive-free spin coating of tin oxide thin films: synthesis, characterization and evaluation of tin β-ketoiminates as a new precursor class for solution deposition processes." Dalton Transactions, 47(39), 13864-13875, 2018, [Link].
-
Liu, H., et al. "Solution-Processed Silicon Doped Tin Oxide Thin Films and Thin-Film Transistors Based on Tetraethyl Orthosilicate." Coatings, 12(6), 819, 2022, [Link].
-
Sharma, P., & Tripathi, S. K. "Development of novel single-source precursor of tin for deposition of tin oxide thin films for various applications." IOP Conference Series: Materials Science and Engineering, 1136(1), 012054, 2021, [Link].
-
Kim, S. H., et al. "High-performance Atomic-Layer-Deposited SnO thin film transistors fabricated by intense pulsed light annealing." Scientific Reports, 8(1), 1-9, 2018, [Link].
-
Ke, W., et al. "Low-Temperature Solution Processed Tin Oxide as an Alternative Electron Transporting Layer for Efficient Perovskite Solar Cells." Journal of the American Chemical Society, 137(21), 6730-6733, 2015, [Link].
-
Liu, H., et al. "Solution-Processed Silicon Doped Tin Oxide Thin Films and Thin-Film Transistors Based on Tetraethyl Orthosilicate." ResearchGate, [Link].
-
Sanchez-Molina, I., et al. "Tin Oxide: The Next Benchmark Transport Material for Organic Solar Cells?" ACS Energy Letters, 6(11), 3974-3980, 2021, [Link].
-
Dhere, R. G., et al. "Characterization of SnO2 Films Prepared Using Tin Tetrachloride and Tetra Methyl Tin Precursors." NREL, [Link].
-
Kim, S. H., et al. "Fabrication of High-Performance p-Type Thin Film Transistors Using Atomic-Layer-Deposited SnO Films." ACS Applied Materials & Interfaces, 9(1), 431-438, 2017, [Link].
-
Dhere, R. G., et al. "Characterization of SnO2 Films Prepared Using Tin Tetrachloride and Tetra Methyl Tin Precursors." ResearchGate, [Link].
-
Henkel, K., et al. "Low-Temperature Plasma-Enhanced Atomic Layer Deposition of Tin(IV) Oxide from a Functionalized Alkyl Precursor: Fabrication and Evaluation of SnO2-Based Thin-Film Transistor Devices." Chemistry of Materials, 31(18), 7548-7557, 2019, [Link].
-
Lee, D., et al. "High performance of solution-processed SnO2 thin-film transistors by promotion of photo-exposure time-dependent carrier transport during the pre-annealing stage." Scientific Reports, 8(1), 1-10, 2018, [Link].
-
Bouachiba, Y., et al. "Effect of SnCl4 concentration on SnO2:F, deposited by chemical spray pyrolysis." Journal of Optoelectronics and Advanced Materials, 13(9), 1134-1140, 2011, [Link].
-
Kim, D. H., et al. "Electrical Characteristics of Tin Oxide Films Grown by Thermal Atomic Layer Deposition." Journal of Nanoscience and Nanotechnology, 17(8), 5631-5634, 2017, [Link].
-
Rumyantseva, M. N., et al. "Comparative properties of the studied thin films obtained from solutions No. 1, “SnCl 4 in ethanol”, and No. 2, “SnCl 4 in ethanol with the addition of NH 4 OH”." ResearchGate, [Link].
-
Kim, J., et al. "Study on Optical and Electrical Properties of Thermally Evaporated Tin Oxide Thin Films for Perovskite Solar Cells." Coatings, 11(11), 1373, 2021, [Link].
-
Gracia, J., et al. "Electrical properties of tin oxide materials." ResearchGate, [Link].
-
Abd-Alghafour, N. M., et al. "A Comparison Between the Properties of SnO2:F Thin Films Prepared by Using Different Doping Compounds: HF and NH4F." Acta Physica Polonica A, 125(5), 1144-1147, 2014, [Link].
-
Saikia, P., et al. "Structural, optical and electrical properties of tin oxide thin film deposited by APCVD method." ResearchGate, [Link].
Sources
- 1. ipme.ru [ipme.ru]
- 2. researchgate.net [researchgate.net]
- 3. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 4. [PDF] Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin | Semantic Scholar [semanticscholar.org]
- 5. Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin (2008) | Jeffrey W. Elam | 187 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. researchgate.net [researchgate.net]
- 9. Additive-free spin coating of tin oxide thin films: synthesis, characterization and evaluation of tin β-ketoiminates as a new precursor class for solution deposition processes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and characterization of SnO<sub>2</sub> thin films using metalorganic precursors - Journal of King Saud University - Science [jksus.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. osti.gov [osti.gov]
A Senior Application Scientist's Guide to Benchmarking TDEAT Against Commercial Tin Precursors for Atomic Layer Deposition
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Precursor Selection in Thin Film Deposition
In the realm of advanced materials and semiconductor fabrication, the quality of thin films is paramount. For applications ranging from transparent conducting oxides in solar cells to protective coatings in pharmaceuticals, Atomic Layer Deposition (ALD) offers unparalleled control over film thickness and conformality at the atomic scale. The success of the ALD process is critically dependent on the choice of precursor, a volatile chemical compound that delivers the desired element to the substrate surface. An ideal precursor exhibits high volatility, thermal stability within the ALD process window, and clean reactivity with a co-reactant, leaving behind minimal impurities.
This guide provides an in-depth technical comparison of Tetrakis(diethylamino)tin (TDEAT) against other common commercial tin precursors for the ALD of tin oxide (SnO₂) thin films. As Senior Application Scientists, we understand that the true value of a precursor lies not just in its chemical formula, but in its performance under real-world experimental conditions. Therefore, this document moves beyond a simple cataloging of properties to provide a comprehensive benchmarking framework, complete with experimental protocols and an analysis of the underlying chemical principles. Our objective is to empower researchers and engineers to make informed decisions in precursor selection for their specific applications.
Understanding the Contenders: A Look at TDEAT and Commercial Alternatives
The selection of a tin precursor for ALD is a critical decision that influences the entire deposition process and the final properties of the SnO₂ film. Here, we introduce our primary precursor of interest, TDEAT, and its main commercial counterparts.
Tetrakis(diethylamino)tin (TDEAT) is an aminotin precursor that has garnered interest for its potential to deliver high-quality tin oxide films. Its diethylamino ligands are expected to influence its thermal stability and reactivity.
Commercial Alternatives for tin ALD often include other aminotin precursors with different alkyl groups on the amine ligands, as well as more traditional halide and metal-organic precursors. A prominent example is Tetrakis(dimethylamino)tin (TDMASn) , which offers a direct comparison to TDEAT, allowing for an investigation into the effect of ethyl versus methyl groups on the precursor's performance. Other classes of precursors include tin halides like tin tetrachloride (SnCl₄) and other organotin compounds. For this guide, we will focus our comparison on TDEAT and TDMASn, as they represent a clear case study in ligand-based performance differences.
Benchmarking Methodology: A Framework for Precursor Evaluation
A robust comparison of ALD precursors requires a systematic experimental approach. The following sections detail the critical experiments and the rationale behind them.
Precursor Purity and Thermal Stability Analysis
The intrinsic properties of the precursor are the foundation of its performance. Before any deposition, a thorough characterization of the precursor itself is essential.
Experimental Protocol: Precursor Purity and Thermal Stability
Objective: To determine the purity of the TDEAT and TDMASn precursors and to establish their thermal stability window for ALD.
Methodology:
-
Purity Analysis (Quantitative Nuclear Magnetic Resonance - qNMR):
-
Dissolve a precisely weighed amount of the precursor in an appropriate deuterated solvent inside a glovebox to prevent atmospheric decomposition.
-
Add a known amount of an internal standard with a distinct NMR signal.
-
Acquire ¹H and ¹³C NMR spectra.
-
Integrate the signals corresponding to the precursor and the internal standard to calculate the absolute purity. The presence of any impurity signals should be noted and, if possible, identified.[1]
-
-
Thermal Stability Analysis (Thermogravimetric Analysis - TGA):
-
Load a small, accurately weighed sample of the precursor into the TGA instrument under an inert atmosphere.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous flow of inert gas.
-
Record the mass loss as a function of temperature. The onset of significant mass loss indicates the volatilization temperature, while any subsequent deviation from a smooth evaporation curve can suggest decomposition.[2][3]
-
The thermal decomposition of TDMASn is known to begin at temperatures around 350°C.[4]
-
Causality Behind Experimental Choices:
-
qNMR is chosen for its ability to provide an absolute, quantitative measure of purity without the need for a reference standard of the precursor itself. This is crucial as impurities can significantly impact film growth and electronic properties.
-
TGA is a direct method to assess both volatility and thermal stability. A precursor with a wide window between its volatilization and decomposition temperatures is desirable for a stable ALD process.[2][3][5]
Atomic Layer Deposition of Tin Oxide
The core of the benchmarking process is the deposition of SnO₂ films under controlled conditions.
Experimental Protocol: ALD of SnO₂
Objective: To deposit SnO₂ thin films using TDEAT and TDMASn under identical and optimized ALD conditions.
Apparatus: A commercial or custom-built ALD reactor equipped with in-situ monitoring capabilities like a quartz crystal microbalance (QCM) is ideal.
Methodology:
-
Substrate Preparation:
-
Use silicon wafers with a native oxide layer as substrates.
-
Clean the substrates ultrasonically in acetone, followed by isopropanol, and finally deionized water.
-
Dry the substrates with a nitrogen gun and perform a UV-ozone clean to ensure a hydrophilic surface with a high density of hydroxyl (-OH) groups, which are the reactive sites for the initial precursor chemisorption.[6]
-
-
ALD Cycle: The ALD process consists of sequential, self-limiting surface reactions. A typical cycle for an aminotin precursor with a co-reactant like water (H₂O) or hydrogen peroxide (H₂O₂) is as follows:
-
Pulse A (Tin Precursor): Introduce the vapor of TDEAT or TDMASn into the reactor. The precursor molecules react with the surface -OH groups.
-
Purge A: Purge the reactor with an inert gas (e.g., nitrogen) to remove any unreacted precursor and byproducts.
-
Pulse B (Co-reactant): Introduce the co-reactant (e.g., H₂O vapor). It reacts with the precursor molecules on the surface to form Sn-O bonds and regenerate surface -OH groups.
-
Purge B: Purge the reactor with inert gas to remove unreacted co-reactant and byproducts.
-
-
Process Parameters:
-
Deposition Temperature: Based on the TGA results, select a range of temperatures within the ALD window for each precursor. For TDMASn, a typical range is 100-200°C.[7]
-
Pulse and Purge Times: Optimize these for each precursor and temperature to ensure self-limiting growth. This can be monitored in-situ with a QCM by observing mass gain saturation with increasing pulse time.
-
Precursor Temperature (Bubbler): Heat the precursor vessel to achieve sufficient vapor pressure for delivery into the reactor. For TDMASn, a temperature of 40°C is common.[4]
-
Diagram: ALD Workflow
Caption: Experimental workflow for ALD of SnO₂.
Film Characterization
Once the films are deposited, a comprehensive suite of characterization techniques is employed to evaluate their properties.
Experimental Protocol: Thin Film Characterization
Objective: To quantitatively assess the properties of the SnO₂ films deposited from TDEAT and TDMASn.
Methodologies:
-
Thickness and Refractive Index (Spectroscopic Ellipsometry): A non-destructive optical technique to accurately measure film thickness and refractive index.
-
Composition and Purity (X-ray Photoelectron Spectroscopy - XPS): To determine the elemental composition of the film, including the Sn:O ratio and the presence of impurities like carbon and nitrogen.
-
Crystallinity (X-ray Diffraction - XRD): To identify the crystal structure (e.g., rutile, cassiterite) or amorphous nature of the SnO₂ films.
-
Surface Morphology (Atomic Force Microscopy - AFM & Scanning Electron Microscopy - SEM): To visualize the surface topography, roughness, and grain size of the deposited films.
-
Electrical Properties (Four-Point Probe and Hall Effect Measurements): To determine the resistivity, carrier concentration, and mobility of the films, which are critical for electronic applications.
Comparative Data and Discussion
The following table summarizes the expected performance metrics when comparing TDEAT and TDMASn, based on analogous systems and published data for TDMASn. This table should be populated with the experimental data obtained from the protocols described above.
| Parameter | TDEAT (Expected) | TDMASn (Reported) | Significance |
| Purity | High (synthesis dependent) | >99% (commercially available) | Impurities can act as charge traps or scattering centers, degrading electrical performance. |
| Thermal Stability | Potentially higher than TDMASn | Onset of decomposition ~350°C[4] | A wider ALD window allows for a more flexible process and can lead to films with better properties. |
| ALD Window | To be determined | 100-200°C[7] | The temperature range for self-limiting growth. A wider window is generally preferred. |
| Growth per Cycle (GPC) | To be determined | ~1.2 Å/cycle with H₂O₂ at 150°C[7] | Higher GPC can lead to faster deposition, but may sometimes be associated with lower film density. |
| Film Purity (Carbon content) | Potentially lower than TDMASn | Low, but can increase with temperature | Carbon impurities can be detrimental to the optical and electrical properties of the film. |
| Resistivity | To be determined | As low as 9.7 x 10⁻⁴ Ω·cm[7] | A key parameter for transparent conducting oxide applications. |
| Carrier Mobility | To be determined | Up to 22 cm²/V·s[7] | Higher mobility leads to better device performance. |
Discussion of Expected Performance:
The primary difference between TDEAT and TDMASn lies in the ethyl versus methyl groups on the amino ligands. The larger ethyl groups in TDEAT are expected to have several effects:
-
Steric Hindrance: The bulkier diethylamino ligands may lead to a lower growth per cycle (GPC) compared to TDMASn due to steric hindrance on the surface. However, this can sometimes result in films with higher density and purity.
-
Thermal Stability: The additional carbon atom in the ethyl group could potentially alter the decomposition pathways. It is hypothesized that TDEAT might exhibit slightly different thermal stability compared to TDMASn. In analogous titanium precursors, TDEAT shows better thermal stability than TDMAT.[8]
-
Reactivity: The electronic effects of the ethyl groups may slightly alter the reactivity of the precursor with the surface hydroxyl groups.
Diagram: Precursor Chemical Structures
Caption: Chemical structures of TDEAT and TDMASn. (Note: Actual images would be embedded here).
Safety and Handling of Aminotin Precursors
Organotin compounds, including aminotin precursors, require careful handling due to their potential toxicity.
Safety Protocols:
-
Handling: All handling of TDEAT and TDMASn should be performed in a well-ventilated fume hood or a glovebox.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Storage: Store precursors in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and oxidizing agents.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, as hazardous chemical waste in accordance with institutional and local regulations.
Conclusion: Making an Informed Precursor Choice
The selection of a tin precursor for ALD is a multifaceted decision that requires a thorough evaluation of its intrinsic properties and its performance in the deposition process. This guide has provided a comprehensive framework for benchmarking TDEAT against commercial alternatives like TDMASn. By systematically evaluating precursor purity, thermal stability, deposition characteristics, and the properties of the resulting thin films, researchers can select the optimal precursor that meets the specific demands of their application.
The expected differences in performance between TDEAT and TDMASn, driven by the nature of their alkylamino ligands, highlight the importance of such comparative studies. While TDMASn is a well-established precursor, TDEAT may offer advantages in certain process windows or for specific film property requirements. Ultimately, the experimental data generated through the protocols outlined in this guide will provide the definitive answer to which precursor is best suited for a given application, ensuring the highest quality and performance of the final thin film-based device.
References
-
Elam, J. W., et al. (2003). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino)tin. Journal of Vacuum Science & Technology A, 21(4), 1019-1025. [Link]
-
Kim, H., et al. (2003). Comparison of TiN Films Deposited Using Tetrakisdimethylaminotitanium and Tetrakisdiethylaminotitanium by the Atomic Layer Deposition Method. Journal of the Korean Physical Society, 42, S634-S638. [Link]
-
Mullings, M. N., et al. (2013). Tin oxide atomic layer deposition from tetrakis(dimethylamino)tin and water. Journal of Vacuum Science & Technology A, 31(6), 061508. [Link]
-
Park, J. S., et al. (2015). The conducting tin oxide thin films deposited via atomic layer deposition using Tetrakis-dimethylamino tin and peroxide for transparent flexible electronics. Scientific reports, 5(1), 1-8. [Link]
-
Griffiths, M. B., et al. (2021). Thermal ranges and figures of merit for gold-containing precursors for atomic layer deposition. Journal of Vacuum Science & Technology A, 39(1), 013401. [Link]
-
Rushworth, S., et al. (2008). Thermal stability studies for advanced Hafnium and Zirconium ALD precursors. ECS Transactions, 16(5), 159. [Link]
-
Elliott, S. D., & Scaife, P. D. (2010). Thermal Stability of Precursors for Atomic Layer Deposition of TiO₂, ZrO₂, and HfO₂: An Ab Initio Study of α-Hydrogen Abstraction in Bis-cyclopentadienyl Dimethyl Complexes. The Journal of Physical Chemistry A, 114(11), 3991-3999. [Link]
-
Alharthi, M. A., et al. (2023). Area selective atomic layer deposition of SnO2 as an etch resist in fluorine based processes. Journal of Vacuum Science & Technology A, 41(2), 022601. [Link]
-
American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. [Link]
-
Kadam, D., et al. (2024). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development, 9(2), 1-10. [Link]
Sources
Safety Operating Guide
A Strategic Guide to the Safe Deactivation and Disposal of Tetrakis(diethylamino)tin
Tetrakis(diethylamino)tin, with the chemical formula Sn[N(C₂H₅)₂]₄, is a highly reactive organotin compound valued as a precursor in advanced material science, particularly for the chemical vapor deposition of tin-containing thin films.[1] Its utility, however, is matched by its significant hazardous properties, including high reactivity towards air and moisture, flammability, and toxicity.[2][3] This guide provides a comprehensive, step-by-step protocol for the safe handling, deactivation, and ultimate disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined herein are designed to be a self-validating system, grounded in established chemical principles and safety protocols.
Hazard Analysis and Risk Mitigation
A thorough understanding of the risks associated with tetrakis(diethylamino)tin is fundamental to its safe management. The primary hazards stem from its chemical reactivity and inherent toxicity.
Core Hazards:
-
Extreme Moisture and Air Sensitivity: The tin-nitrogen bonds are highly susceptible to hydrolysis. The compound reacts vigorously with water, moisture in the air, and other protic solvents, liberating flammable and corrosive diethylamine vapor and forming tin oxides.[2][4][5] This reaction is exothermic and can cause a dangerous pressure buildup in sealed containers.
-
Flammability: The compound itself is a flammable liquid.[2][3] More critically, its reaction with water produces diethylamine, a volatile and flammable liquid with a low flash point.
-
Corrosivity and Toxicity: Like many organotin compounds, tetrakis(diethylamino)tin is corrosive and toxic.[6][7][8] Based on data for the closely related tetrakis(dimethylamino)tin, it is expected to cause severe skin burns and eye damage and is harmful if swallowed, inhaled, or absorbed through the skin.[3][9][10]
Risk Mitigation Strategy: All handling and disposal operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[4][11][12] This necessitates the use of either a glovebox or Schlenk line techniques. A mandatory risk assessment must be completed before any procedure is initiated.
| Hazard Classification | Description | Mitigation Measures |
| Flammable Liquid | Can be ignited under ambient conditions. | Store away from ignition sources. Use non-sparking tools and ground equipment.[2][10] |
| Substance in contact with water emits flammable gases | Vigorous reaction with water produces flammable diethylamine. | Absolutely no contact with water or moisture. Use inert atmosphere techniques.[2][13] |
| Skin Corrosion/Irritation | Causes severe skin burns upon contact. | Wear appropriate chemical-resistant gloves (e.g., nitrile under neoprene), and a flame-resistant lab coat.[14] |
| Serious Eye Damage | Causes severe and potentially permanent eye damage. | Wear chemical splash goggles and a full-face shield.[14][15] |
| Acute Toxicity | Harmful if inhaled, swallowed, or in contact with skin. | Conduct all work in a certified chemical fume hood or glovebox to avoid vapor inhalation.[10][14] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered safety approach combining engineering controls and robust PPE is non-negotiable.
-
Primary Engineering Control: All manipulations must be performed in a certified chemical fume hood or, for optimal safety, a glovebox with an inert atmosphere.[14] The work area should be free of clutter and ignition sources.
-
Emergency Equipment: A Class D (for combustible metals) or Class B (for flammable liquids) fire extinguisher, a safety shower, an eyewash station, and a spill kit containing a non-reactive absorbent like dry sand or powdered lime must be immediately accessible.[16]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles in combination with a full-face shield.[15]
-
Hand Protection: Double-gloving is recommended, typically with a nitrile glove as the inner layer and a heavier, chemical-resistant glove such as neoprene or butyl rubber as the outer layer.[14]
-
Body Protection: A flame-resistant (FR) lab coat is mandatory.[14] Avoid synthetic fabrics like polyester that can melt and adhere to skin.
-
Footwear: Closed-toe shoes made of a non-porous material.
-
Step-by-Step Protocol for Deactivation and Disposal
The controlled quenching (deactivation) of tetrakis(diethylamino)tin waste is the most critical step. The principle is to slowly hydrolyze the compound in a dilute, controlled manner to manage the exothermic reaction. This procedure must be performed in a chemical fume hood.
Materials Required:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Pressure-equalizing addition funnel
-
Inert gas (N₂ or Ar) inlet and outlet connected to a bubbler
-
Ice-water bath
-
Anhydrous, aprotic solvent (e.g., Toluene or Hexane)
-
Quenching agent: Anhydrous Isopropanol
-
Secondary quencher: Methanol or a 1:1 mixture of isopropanol/water
-
Designated, labeled hazardous waste container
Workflow Diagram for Deactivation:
Figure 1: Deactivation Workflow
Procedure:
-
System Preparation: Assemble the dry three-neck flask with the stirrer, addition funnel, and inert gas connections. Ensure the system is completely dry, either by oven-drying glassware or flame-drying under vacuum. Place the flask in an ice-water bath on the magnetic stirrer.
-
Inert Atmosphere: Purge the entire system with nitrogen or argon for at least 15-20 minutes. Maintain a slight positive pressure throughout the procedure, evidenced by a slow bubble rate in the outlet bubbler.[13][17]
-
Dilution: Using an inert-atmosphere transfer technique (e.g., a cannula or syringe), transfer the tetrakis(diethylamino)tin waste into the reaction flask.[12][18] Dilute the waste with at least 10 volumes of an anhydrous, aprotic solvent like toluene. This dilution is crucial for dissipating the heat of reaction.
-
Initial Quenching: Fill the addition funnel with anhydrous isopropanol. Begin adding the isopropanol dropwise to the stirring, cooled solution. The rate of addition should be slow enough to maintain a controllable reaction; you will observe gas (diethylamine) evolution. If the reaction becomes too vigorous, stop the addition immediately. The causality here is critical: isopropanol is a weak acid that reacts exothermically but controllably, unlike the violent reaction with water.[19]
-
Complete Hydrolysis: Once the addition of isopropanol is complete and the initial vigorous reaction has subsided, slowly add a more reactive quenching agent, such as methanol or a 1:1 mixture of isopropanol and water, to ensure complete destruction of any remaining tin-amide bonds.
-
Equilibration: After the final addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for at least one hour to ensure the reaction is complete.
-
Waste Collection: The resulting mixture contains tin oxides (as a solid precipitate), diethylamine, the solvent, and excess alcohol. This entire mixture is classified as hazardous waste.[20] Carefully transfer it to a clearly labeled hazardous waste container. Do not mix it with other waste streams.[10]
Management of Spills and Empty Containers
Spill Response: In the event of a spill, immediate and correct action is vital to prevent fire and exposure.
Figure 2: Spill Response Logic
-
Evacuate: Alert all personnel in the immediate area and evacuate the laboratory.[20]
-
Control: If safe, turn off any nearby ignition sources.
-
Contain: Do not use water or a standard spill kit. Cover the spill with a generous amount of dry, non-reactive material such as powdered lime, dry sand, or soda ash to smother it.[16]
-
Collect: Once the material is fully absorbed and appears inert, carefully sweep it into a container using non-sparking tools.
-
Dispose: Seal the container, label it clearly as "Tetrakis(diethylamino)tin Spill Debris," and manage it as hazardous waste.
Disposal of Empty Containers: A container with even trace amounts of residual material must never be opened directly to the atmosphere.[14][16]
-
Triple Rinse: Under an inert atmosphere, rinse the container three times with a compatible anhydrous solvent (e.g., toluene).[16][21] Each rinse must be transferred to the waste stream for deactivation as described in Section 3.
-
Final Air Quench: After the triple rinse, remove the cap and place the open container in the back of a chemical fume hood for at least 24 hours to allow any final traces of residue to slowly hydrolyze with atmospheric moisture.[17]
-
Final Disposal: The decontaminated container can then be disposed of according to institutional guidelines, typically after a final water rinse.[16]
Regulatory Compliance
All waste generated from these procedures is considered hazardous waste and must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) in the United States, as well as state and local regulations.[22][23][24] Ensure that all waste containers are properly labeled, stored, and collected by your institution's environmental health and safety (EHS) department.[15]
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: Tetrakis(dimethylamino)tin. Available at: [Link]
-
Gelest, Inc. Safety Data Sheet: TETRAKIS(DIMETHYLAMINO)TIN. Available at: [Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Available at: [Link]
-
Wolfa. Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn. Available at: [Link]
-
Gelest, Inc. via Amazon S3. snt7350 - tetrakis(dimethylamino)tin. Available at: [Link]
-
MIT. Handling air-sensitive reagents AL-134. Available at: [Link]
-
University of Nebraska-Lincoln. The Safe Use of Pyrophoric Reagents. Available at: [Link]
-
University of California, Santa Barbara. C3. Safe Handling of Pyrophoric Materials. Available at: [Link]
-
Pacific Northwest National Laboratory. Handling Pyrophoric Reagents. Available at: [Link]
-
ResearchGate. Preparation of Titania from Tetrakis(diethylamino)titanium via Hydrolysis. (2007). Available at: [Link]
-
Syracuse University Environmental Health & Safety Services. Pyrophoric Materials. (2022). Available at: [Link]
-
Youngstown State University. Handling Pyrophoric Reagents. Available at: [Link]
-
Gelest, Inc. TETRAKIS(DIMETHYLAMINO)TIN. Available at: [Link]
-
Federal Aviation Administration. Hazardous Materials, Solid Waste, and Pollution Prevention. (2020). Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Butyltin Trichloride. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Waste, Chemical, and Cleanup Enforcement. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). TIN, ORGANIC COMPOUNDS (as Sn). Available at: [Link]
-
CountyOffice.org. The Federal EPA Hazardous Waste Regulations Are Found Where? (2024). Available at: [Link]
-
eCFR. 40 CFR Part 260 -- Hazardous Waste Management System: General. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Tin and Compounds | Public Health Statement. Available at: [Link]
Sources
- 1. Tetrakis(diethylamido)tin(IV) 1066-78-0 [sigmaaldrich.com]
- 2. gelest.com [gelest.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn - Wolfa [wolfabio.com]
- 5. TETRAKIS(DIMETHYLAMINO)TIN | [gelest.com]
- 6. osha.gov [osha.gov]
- 7. TIN, ORGANIC COMPOUNDS (as Sn) | Occupational Safety and Health Administration [osha.gov]
- 8. Tin and Compounds | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 9. chemos.de [chemos.de]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 12. as.uky.edu [as.uky.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 15. ehss.syr.edu [ehss.syr.edu]
- 16. Handling Pyrophoric Reagents | YSU [ysu.edu]
- 17. web.mit.edu [web.mit.edu]
- 18. research.unl.edu [research.unl.edu]
- 19. pnnl.gov [pnnl.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 22. epa.gov [epa.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
